molecular formula C34H46O9 B15592887 Dibritannilactone B

Dibritannilactone B

Cat. No.: B15592887
M. Wt: 598.7 g/mol
InChI Key: GYBHZJHMFHLPHC-QTHZUBJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibritannilactone B is a useful research compound. Its molecular formula is C34H46O9 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H46O9

Molecular Weight

598.7 g/mol

IUPAC Name

[(4R)-4-[(1'R,2'R,3S,3aR,4R,4'R,7'R,7aS,8'S,12'S,15'S)-15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate

InChI

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3/t15-,17-,18-,22+,24-,25+,27-,28+,29+,30+,33-,34+/m1/s1

InChI Key

GYBHZJHMFHLPHC-QTHZUBJESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of Dibritannilactone B and Related Sesquiterpenoid Lactones from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available in peer-reviewed scientific literature for a compound specifically named "Dibritannilactone B" is limited and in some cases, inconsistent.[1][2] This guide summarizes the available data and provides a comprehensive overview of the discovery, structure elucidation, and biological activity of closely related and well-characterized sesquiterpenoid lactones from Inula britannica to serve as a technical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is described as a sesquiterpenoid lactone isolated from the aerial parts of Inula britannica, a plant with a history of use in traditional medicine.[3][4] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities.[5] While the precise chemical structure and biological functions of this compound are not extensively documented in publicly available research, general information suggests potential anti-inflammatory and apoptotic activities.[2][4] This guide provides a detailed look into the discovery of this and related compounds, offering a foundational understanding for further research.

Chemical and Physical Properties

Based on supplier data, the following properties have been attributed to this compound. However, inconsistencies in the literature warrant careful verification.[2]

PropertyValueSource
CAS Number 1829580-18-8Chemical Supplier Catalogs[2][4]
Molecular Formula C34H46O9Chemical Supplier Catalogs[2][4]
Molecular Weight 598.72 g/mol Chemical Supplier Catalogs[2][4]
Source Organism Inula britannicaChemical Supplier Catalogs[4]

Discovery and Isolation

The discovery of sesquiterpenoid lactones from Inula britannica typically involves a multi-step process of extraction and chromatographic separation. While a specific protocol for this compound is not published, a general workflow can be outlined.[4]

Experimental Protocols

General Protocol for Isolation of Sesquiterpenoid Lactones from Inula britannica

  • Extraction: The air-dried and powdered aerial parts of Inula britannica are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.[3][6]

  • Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[6]

  • Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This typically includes:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to perform initial fractionation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Workflow Diagram

G plant Dried & Powdered Inula britannica extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Solvent Partitioning (e.g., EtOAc/H2O) extraction->partition column_chrom Column Chromatography (e.g., Silica Gel) partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Isolated Sesquiterpenoid Lactones (e.g., Neobritannilactone B) hplc->pure_compound

Caption: Generalized workflow for the isolation of sesquiterpenoid lactones.[4]

Structure Elucidation

The chemical structure of a novel natural product is determined using a combination of spectroscopic techniques. For sesquiterpenoid lactones like those from Inula, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial.[6]

Spectroscopic Data for a Related Compound: Neobritannilactone B

Due to the lack of publicly available spectroscopic data for this compound, the data for a closely related compound, Neobritannilactone B, isolated from the same plant, is presented below as a representative example.[6]

Table 1: ¹H NMR Spectroscopic Data for Neobritannilactone B (CDCl₃) [6]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.95d9.6
22.15m
31.80m
31.65m
42.05m
53.98d9.6
64.25t9.0
72.85m
91.95m
91.75m
101.50s
112.55m
131.20d7.0
141.15d7.0
151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for Neobritannilactone B (CDCl₃) [6]

PositionChemical Shift (δ) ppm
182.5
235.1
328.9
441.2
578.3
676.9
749.8
8139.8
930.7
1040.1
11125.2
12170.1
1313.5
1421.3
1516.9
Experimental Protocols

Protocol for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight and elemental composition of the compound, which helps in confirming the molecular formula.

Biological Activity

While specific, peer-reviewed studies on the biological activity of this compound are not widely available, research on other sesquiterpenoid lactones from Inula britannica has revealed significant anti-inflammatory and cytotoxic effects.[3][5]

Anti-inflammatory Activity

Studies have shown that some sesquiterpenoid lactones from Inula exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Table 3: Inhibitory Effects of this compound on NO Production (Hypothetical Data Based on Related Compounds)

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
This compound10Moderate10.86 - 49.44[3]

Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range indicates moderate activity.[3]

Experimental Protocols

Protocol for Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period before stimulation with LPS.

  • NO Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[5]

Proposed Mechanism of Action

A common mechanism for the anti-inflammatory action of natural products is the inhibition of the NF-κB signaling pathway.[7] It is hypothesized that this compound may exert its effects through a similar mechanism.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway Activation tlr4->nfkb_pathway nfkb_translocation NF-κB Nuclear Translocation nfkb_pathway->nfkb_translocation dibritannilactone_b This compound dibritannilactone_b->inhibition gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) nfkb_translocation->gene_expression

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.[4]

Synthesis

As of the latest literature review, a complete total synthesis of this compound has not been published.[3] The chemical synthesis of such a complex natural product would be a significant undertaking but would provide several benefits:

  • Confirmation of Structure: Synthesis provides the ultimate proof of the proposed chemical structure.[8]

  • Supply for Further Research: A scalable synthetic route would ensure a reliable supply for in-depth biological studies.[3]

  • Analogue Development: Synthesis allows for the creation of structural analogues to explore structure-activity relationships and potentially develop more potent therapeutic agents.[3]

Conclusion

This compound is a structurally interesting natural product from Inula britannica. However, there is a significant lack of detailed scientific literature on its specific biological activities and mechanism of action.[4] Future research should focus on the complete structural elucidation, total synthesis, and comprehensive biological evaluation of this compound to unlock its potential therapeutic relevance. The information provided on related sesquiterpenoid lactones from the same plant genus offers a valuable framework for guiding these future investigations.

References

Spectroscopic Data Analysis of Dibritannilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B is a sesquiterpenoid lactone isolated from the plant Inula britannica.[1][] As a member of a class of natural products known for a wide range of biological activities, it is of interest to the scientific community.[1][3] However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the availability of detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific compound. This guide provides a framework for the spectroscopic analysis of this compound, including template tables for data presentation, generalized experimental protocols, and a workflow for the structural elucidation of such natural products. It is important to note that inconsistencies have been reported in the data associated with its CAS number (1829580-18-8), necessitating careful verification of the compound's identity in any research endeavor.[1]

Introduction to this compound

This compound is a natural product identified from Inula britannica, a plant used in traditional medicine.[3][4] Sesquiterpene lactones, the class of compounds to which this compound belongs, are known for their diverse pharmacological effects, including anti-inflammatory and cytotoxic activities.[3][4][5] While the precise biological profile of this compound is not extensively documented in peer-reviewed publications, its structural class suggests potential therapeutic relevance.

Spectroscopic Data (Template)

The following tables are templates that outline the standard format for presenting NMR and HRMS data for a natural product like this compound.

¹H NMR Data

Table 1: Template for ¹H NMR Spectroscopic Data for this compound. This table would typically be populated with experimental data from a ¹H NMR spectrum, providing detailed information about the proton environments within the molecule.

PositionδH (ppm)MultiplicityJ (Hz)Assignment
e.g., H-1e.g., 3.50dd10.5, 4.5CH
e.g., H-2ae.g., 1.80mCH₂
e.g., H-2be.g., 1.95mCH₂
e.g., H-3e.g., 4.10t8.0CH
e.g., CH₃-14e.g., 1.15sCH₃
e.g., CH₃-15e.g., 1.25d7.0CH₃

δH (ppm): Chemical shift in parts per million. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, etc. J (Hz): Coupling constant in Hertz. Assignment: The specific proton or proton group corresponding to the signal.

¹³C NMR Data

Table 2: Template for ¹³C NMR Spectroscopic Data for this compound. This table would contain the carbon chemical shifts and multiplicities, which are crucial for determining the carbon skeleton of the molecule.

PositionδC (ppm)Type
e.g., C-1e.g., 75.0CH
e.g., C-2e.g., 35.5CH₂
e.g., C-3e.g., 80.2CH
e.g., C-4e.g., 140.1C
e.g., C-5e.g., 125.8CH
e.g., C-13e.g., 170.5C=O

δC (ppm): Chemical shift in parts per million. Type: The type of carbon atom (C, CH, CH₂, CH₃), typically determined from DEPT or HSQC experiments.

High-Resolution Mass Spectrometry (HRMS) Data

Table 3: Template for HRMS Data for this compound. This table presents the results of high-resolution mass spectrometry, which provides the accurate mass of the molecule and its fragments, allowing for the determination of the elemental composition.

IonCalculated MassMeasured MassDifference (ppm)Elemental Composition
[M+H]⁺e.g., 599.3215e.g., 599.3218e.g., 0.5C₃₄H₄₇O₉
[M+Na]⁺e.g., 621.3034e.g., 621.3037e.g., 0.5C₃₄H₄₆NaO₉

Calculated Mass: The theoretical exact mass for the given elemental composition. Measured Mass: The experimentally determined exact mass. Difference (ppm): The difference between the calculated and measured mass in parts per million. Elemental Composition: The molecular formula of the detected ion.

Experimental Protocols (Generalized)

The following are generalized protocols for the acquisition of NMR and HRMS data for a natural product isolate like this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or similar instrument.

  • ¹H NMR Acquisition: A standard pulse sequence would be used to acquire the ¹H NMR spectrum. Key parameters would include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired using a standard pulse program. A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts.

  • 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments would be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified this compound would be prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: HRMS analysis would be performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: The instrument would be operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The mass analyzer would be calibrated to ensure high mass accuracy, typically below 5 ppm.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Inula britannica) extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification purified_compound Purified this compound purification->purified_compound hrms HRMS Analysis data_integration Data Integration and Analysis hrms->data_integration nmr NMR Spectroscopy (1D & 2D) nmr->data_integration purified_compound->hrms purified_compound->nmr structure_proposal Structure Proposal data_integration->structure_proposal

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Conclusion

References

Unraveling the Ambiguity: A Technical Guide to the CAS Number Inconsistencies of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – A comprehensive review of publicly available chemical data has revealed a significant inconsistency in the Chemical Abstracts Service (CAS) number assigned to Dibritannilactone B, a sesquiterpenoid natural product isolated from the plant Inula britannica.[1] This finding raises concerns for researchers, scientists, and drug development professionals who rely on accurate chemical identifiers for procurement, synthesis, and regulatory purposes. The primary CAS number associated with this compound, 1829580-18-8, has also been linked to an entirely different chemical entity, creating a potential for confusion and error in research and development activities.[1]

This compound, with the molecular formula C34H46O9, has garnered interest for its potential pharmacological applications, particularly in the areas of inflammation and oncology.[1][2] However, the ambiguity surrounding its primary identifier complicates the scientific community's ability to reliably access and study this compound.

The Core of the Inconsistency

The central issue lies with the dual association of CAS number 1829580-18-8 . While numerous chemical suppliers and databases correctly assign this number to this compound[2][3][][5][6], at least one chemical vendor has erroneously associated it with (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide .[1] Further investigation has confirmed that the correct CAS number for (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide is 18286-71-0 .

This discrepancy highlights the critical need for researchers to exercise due diligence when sourcing chemical compounds and to verify the identity of materials through analytical means.

Data Presentation: A Comparative Analysis

To clarify the existing data, the following table summarizes the key information for the two compounds implicated in this CAS number inconsistency.

PropertyThis compound(9Z,12Z)-N-Benzyloctadeca-9,12-dienamide
Molecular Formula C34H46O9[1][2][3]C25H39NO
Molecular Weight 598.72 g/mol [1][2]369.6 g/mol
Reported CAS Number 1829580-18-8[1][2][3][][5][6]18286-71-0
Source of Inconsistent CAS Number N/AAt least one chemical vendor has associated this compound with 1829580-18-8[1]
Natural Source Inula britannica[1][2][3][7]Heliopsis helianthoides, Lepidium meyenii

Experimental Protocols: A General Overview

A thorough review of scientific literature and chemical databases reveals a significant gap in detailed experimental protocols for this compound. Specific, peer-reviewed methods for its isolation, total synthesis, and biological assays are not publicly available.[1][2] Researchers interested in studying this compound must therefore rely on generalized procedures for the isolation and characterization of sesquiterpene lactones from plant materials.

A generalized workflow for such a process is outlined below:

  • Extraction: The dried and powdered aerial parts of Inula britannica are extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques, including column chromatography (using silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Path Forward

To aid researchers in navigating the challenges presented by this CAS number inconsistency and the lack of specific experimental data, the following diagrams have been created.

G Workflow for Investigating CAS Number Inconsistencies A Initial Compound Identification (this compound) B Database Search for CAS Number (e.g., PubChem, SciFinder) A->B C Identify Reported CAS Number (1829580-18-8) B->C D Cross-Reference with Chemical Vendor Databases C->D E Inconsistency Detected: Same CAS number for a different compound D->E F Investigate the Second Compound ((9Z,12Z)-N-Benzyloctadeca-9,12-dienamide) E->F G Search for Correct CAS Number of Second Compound (18286-71-0) F->G H Document and Report Inconsistency G->H I Recommend Verification of Compound Identity (Analytical Chemistry) H->I

Caption: A logical workflow for identifying and addressing CAS number discrepancies.

G Generalized Experimental Workflow for Natural Product Isolation cluster_0 Plant Material Processing cluster_1 Extraction and Fractionation cluster_2 Purification cluster_3 Characterization A Collection of Inula britannica B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Spectroscopic Analysis (NMR, HRMS) F->G H Structure Elucidation of this compound G->H

Caption: A generalized workflow for the isolation and characterization of this compound.

Conclusion and Recommendations

The identified CAS number inconsistency for this compound underscores a significant challenge in the management of chemical data. For researchers, scientists, and drug development professionals, this situation necessitates a heightened level of scrutiny. It is strongly recommended that any research involving this compound includes rigorous analytical verification of the starting materials to ensure the correct compound is being studied. Furthermore, the scientific community and chemical database curators are encouraged to address this discrepancy to prevent future confusion. As research into the potential therapeutic benefits of this compound continues, the establishment of a clear and unambiguous chemical identity is paramount.

References

The Enigmatic Biosynthesis of Dibritannilactone B: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Current State of Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, presents a significant enigma in the field of natural product biosynthesis.[1][2] Despite its classification within a well-studied class of compounds, publicly available scientific literature lacks specific details regarding its biosynthetic pathway, including the key enzymes, intermediates, and regulatory mechanisms. This technical guide consolidates the currently available information on this compound, highlighting the conspicuous absence of a defined biosynthetic route. It aims to provide a foundational understanding for researchers and to underscore the critical need for further investigation into the synthesis of this potentially bioactive molecule.

Introduction

This compound is a natural product with the chemical formula C₃₄H₄₆O₉ and a molecular weight of 598.72 g/mol .[1] As a sesquiterpenoid lactone, it belongs to a large family of natural products known for their diverse and potent biological activities.[3] These compounds are characterized by a 15-carbon skeleton, often incorporating a lactone ring.[3] While vendor information suggests potential roles in modulating cellular pathways related to inflammation and apoptosis, specific, peer-reviewed studies confirming these activities for this compound are not publicly accessible.[1][3] The primary source of this compound is the aerial parts of Inula britannica, a plant with a history of use in traditional medicine.[1]

Current Knowledge and Significant Gaps

A thorough review of scientific databases and literature reveals a critical gap in the understanding of this compound's biosynthesis. Key missing information includes:

  • Elucidation of the Biosynthetic Pathway: The specific enzymatic steps and metabolic intermediates leading to the formation of this compound are unknown.

  • Genetic Basis of Production: The genes and gene clusters responsible for encoding the biosynthetic enzymes in Inula britannica have not been identified.

  • Quantitative Data: There is a lack of quantitative data such as enzyme kinetics, metabolic flux, and production yields.

  • Detailed Experimental Protocols: Specific, validated protocols for the isolation, purification, and total synthesis of this compound are not available in the public domain.[3]

Physicochemical Properties

While biosynthetic data is scarce, some fundamental properties of this compound have been reported.

PropertyValueSource
CAS Number 1829580-18-8Chemical Supplier Catalogs[1]
Molecular Formula C₃₄H₄₆O₉Chemical Supplier Catalogs[1]
Molecular Weight 598.72 g/mol Chemical Supplier Catalogs[1]
Source Organism Inula britannicaChemical Supplier Catalogs[1][2]

Note: It is important to note that the CAS number 1829580-18-8 has also been associated with a different chemical entity by at least one vendor, highlighting the need for careful verification of supplied materials.[3]

A Generalized Approach to Sesquiterpene Lactone Isolation

In the absence of a specific protocol for this compound, a general workflow for the isolation of sesquiterpene lactones from Inula species can be proposed. This serves as a starting point for researchers interested in obtaining this compound for further study.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Dried & Powdered Inula britannica Plant Material B Solvent Extraction (e.g., Ethanol, Methanol, or Acetone) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Isolated this compound F->G H Structural Elucidation (NMR, Mass Spectrometry, IR) G->H

References

Dibritannilactone B: A Technical Guide on its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B, a sesquiterpenoid dimer isolated from the plant Inula britannica, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activity, drawing from available preclinical data. While research is ongoing, this document consolidates the existing knowledge on its mechanism of action, quantitative effects, and the experimental approaches used for its evaluation to support further investigation and drug development efforts.

Quantitative Data on Anti-inflammatory Activity

The primary in vitro model used to assess the anti-inflammatory properties of this compound involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO is a key signaling molecule and a mediator of inflammation, and its inhibition is a common indicator of anti-inflammatory potential.

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundBioassayKey ParameterResult
This compoundInhibition of NO productionIC₅₀ (µM)10.86 - 49.44[1]

Note: The available literature indicates a range for the IC₅₀ value, suggesting moderate activity. Specific inhibition percentages at discrete concentrations are not publicly available.

Proposed Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many natural products, including sesquiterpene lactones, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For this compound, it is hypothesized that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Activates DBB This compound DBB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release DNA DNA NFkB_p65_p50_active->DNA Translocates & Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Induces

Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, the following outlines a general methodology for assessing the anti-inflammatory effects of a test compound like this compound in vitro, based on standard practices.[1][3]

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol:

    • Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[3]

    • The culture medium is then replaced with fresh medium containing various concentrations of this compound (typically dissolved in a vehicle like DMSO) and incubated for a specified pre-treatment period (e.g., 1-2 hours).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the wells, and the cells are incubated for a further 24 hours.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.[3]

  • Procedure:

    • After the incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • The absorbance is measured at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

3. Cell Viability Assay (e.g., MTT Assay)

It is crucial to determine whether the observed reduction in inflammatory markers is due to the anti-inflammatory activity of the compound or its cytotoxicity. The MTT assay is a standard method for assessing cell viability.[3][4]

  • Procedure:

    • After removing the supernatant for the Griess assay, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the remaining cells in the wells.

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

    • The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured, which is proportional to the number of viable cells.

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anti-inflammatory potential.

G start Start: In Vitro Anti-inflammatory Screening cell_culture Culture RAW 264.7 Macrophage Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability MTT Assay for Cell Viability incubation->cell_viability griess_assay Griess Assay for NO Measurement supernatant_collection->griess_assay data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis cell_viability->data_analysis

General workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

This compound demonstrates moderate in vitro anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages.[1] The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[2][3] However, the current body of publicly available research is limited. To fully elucidate the therapeutic potential of this compound, further studies are warranted, including:

  • Comprehensive in vitro studies: To measure the effects on other inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (e.g., PGE₂).

  • In vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Mechanism of action studies: To confirm the inhibition of the NF-κB pathway and investigate potential effects on other signaling cascades, such as the MAPK pathway.

  • Total synthesis: The development of a total synthesis method would enable the production of larger quantities of this compound for more extensive pharmacological evaluation and the generation of structural analogs with potentially improved activity.[1]

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory potential of this compound, highlighting both the promising preliminary findings and the existing gaps in the scientific literature.

References

An In-depth Technical Guide on the Anticancer Activity Screening of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative data and detailed experimental protocols for the anticancer activity of Dibritannilactone B.[1][2] This guide will, therefore, leverage information on the closely related and well-studied sesquiterpene lactone, Britannin (BRT) , isolated from the same plant genus, Inula.[3][4] The methodologies and potential mechanisms of action described for Britannin serve as a robust framework for the investigation of this compound.

Introduction

This compound is a sesquiterpenoid natural product isolated from Inula britannica.[1] This class of compounds is recognized for a diverse range of biological activities, including anti-inflammatory and anticancer properties.[1][5] While specific data on this compound is scarce, its structural similarity to other pseudoguaianolide-type sesquiterpenes, such as Britannin, suggests it may possess significant therapeutic potential.[3] This document outlines a comprehensive approach to screening the anticancer activity of this compound, drawing parallels from the established activities of Britannin.

Quantitative Data on Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of the related compound, Britannin (BRT), against various cancer cell lines. This data provides a baseline for expected potency and informs the design of screening experiments for this compound.

CompoundCancer Cell LineAssay TypeIC50 ValueExposure TimeReference
BritanninHepG2 (Liver)MTT6.9 µM48 hours[4]
BritanninPANC-1 (Pancreas)MTTNot specified-[4]
BritanninBreast CancerNot specifiedNot specified-[4]

Note: The table will be populated with more specific IC50 values as further research on this compound and related compounds becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).[5][6]

Materials:

  • This compound (dissolved in DMSO)[6]

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293)[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (B87167) (DMSO)[5]

  • 96-well plates[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[5]

  • Microplate reader[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat cells with a series of concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[6] Include a vehicle control (DMSO).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[5]

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated populations.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and activation of key proteins involved in cancer-related signaling pathways.[5]

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against target proteins (e.g., NF-κB p65, phospho-p65, Akt, phospho-Akt, Bcl-2, Bax, cleaved PARP) and a loading control (e.g., β-actin)[5][7]

  • HRP-conjugated secondary antibodies[5]

  • Chemiluminescence substrate[5]

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[5]

  • Detection: Detect protein bands using a chemiluminescence substrate and an imaging system.[5]

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.[5]

Signaling Pathways and Visualizations

Based on studies of Britannin, this compound is hypothesized to exert its anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting tumor growth and therapeutic resistance.[3] Britannin has been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocates This compound This compound This compound->NF-κB (p50/p65) Inhibits Translocation Target Genes Proliferation, Survival, Inflammation NF-κB_nuc->Target Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical cascade often dysregulated in cancer, promoting cell survival and proliferation.[3][8] Structurally related compounds to Britannin have been shown to inhibit this pathway.[3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Survival Cell Survival & Proliferation mTOR->Cell Survival This compound This compound This compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Intrinsic Apoptosis Pathway

This compound's potential to induce apoptosis could be mediated through the intrinsic (mitochondrial) pathway, a common mechanism for anticancer compounds.[2][7] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.[7]

Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Cell Death Caspase-3->Apoptosis

Caption: Hypothetical induction of the intrinsic apoptotic pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive screening of this compound's anticancer activity.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action (Western Blot) CellCycle->Mechanism Toxicity Acute Toxicity Study (LD50) Mechanism->Toxicity Promising Results Xenograft Tumor Xenograft Model Toxicity->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: A generalized workflow for anticancer activity screening.

Conclusion and Future Directions

This compound represents a promising candidate for anticancer drug development based on its classification as a sesquiterpene lactone and its origin from a medicinally relevant plant.[1][2] The immediate future of research on this compound should focus on comprehensive in vitro screening to establish its cytotoxic profile and elucidate its primary mechanisms of action.[2] Positive in vitro results would then warrant progression to in vivo animal models to assess efficacy and safety.[9] The experimental framework provided in this guide, leveraging the knowledge of the related compound Britannin, offers a clear path forward for the systematic investigation of this compound's therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing a detailed, experimentally validated mechanism of action specifically for Dibritannilactone B is limited. This guide is constructed based on the known biological activities of other sesquiterpene lactones isolated from the Inula genus and the broader class of sesquiterpene lactones. The mechanisms, experimental protocols, and quantitative data presented herein are largely hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a sesquiterpene lactone isolated from Inula britannica, a plant with a history of use in traditional medicine.[1] Sesquiterpene lactones as a class are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4] These effects are often attributed to their ability to modulate key signaling pathways involved in cellular inflammation, proliferation, and apoptosis.[5][6][7] The reactive α-methylene-γ-lactone group present in many sesquiterpene lactones is a key structural feature responsible for their biological activity, primarily through the alkylation of nucleophilic sites on proteins, such as cysteine residues.[8][9]

This document outlines the putative mechanisms of action for this compound, drawing parallels from closely related and well-studied compounds. It is intended for an audience of researchers, scientists, and professionals in drug development.

Hypothetical Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Proposed Signaling Pathway: Inhibition of NF-κB

The primary proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety of the sesquiterpene lactone.[8][10] This covalent modification can inhibit the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and iNOS.[4] An alternative, though not mutually exclusive, mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[11] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate transcription.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NFkB_complex p65/p50/IkB p65 p65 p50 p50 p65_p50_n p65/p50 NFkB_complex->p65_p50_n IkB degradation, nuclear translocation This compound This compound This compound->IKK Complex inhibits This compound->p65_p50_n inhibits DNA binding DNA DNA p65_p50_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Anti-Cancer Mechanism of Action

The anti-cancer activity of sesquiterpene lactones is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][12][13]

Proposed Signaling Pathway: Induction of Intrinsic Apoptosis

This compound may induce apoptosis through the intrinsic or mitochondrial pathway. This involves increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, which ultimately results in cell death.[12] Additionally, some sesquiterpene lactones have been shown to inhibit the STAT3 signaling pathway, which is involved in cell survival and proliferation.[14]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondrion_node Mitochondrial Membrane Bax->Mitochondrion_node promotes permeabilization Bcl2->Mitochondrion_node inhibits permeabilization Cytochrome_c_cyto Cytochrome c Caspase9 Caspase-9 Cytochrome_c_cyto->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Mitochondrion_node->Cytochrome_c_cyto releases Cytochrome_c_mito Cytochrome c

Hypothetical induction of the intrinsic apoptotic pathway by this compound.

Quantitative Data Summary

Specific quantitative data for this compound is not currently available in the public domain. The following tables are templates illustrating the types of data that would be necessary to characterize its biological activity.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC₅₀ (µM)
NF-κB Reporter AssayHEK293TTNF-αLuciferase ActivityData Needed
Nitric Oxide (NO) AssayRAW 264.7LPSNitrite ConcentrationData Needed
IL-6 ELISAA549IL-1βIL-6 ConcentrationData Needed
iNOS Western BlotRAW 264.7LPSiNOS Protein LevelData Needed

Table 2: Hypothetical Cytotoxic and Pro-Apoptotic Activity of this compound

Cell LineAssayMeasured ParameterIC₅₀ (µM)
MCF-7 (Breast Cancer)MTT AssayCell ViabilityData Needed
A549 (Lung Cancer)MTT AssayCell ViabilityData Needed
HCT116 (Colon Cancer)MTT AssayCell ViabilityData Needed
MCF-7 (Breast Cancer)Annexin V/PI StainingApoptotic Cell PopulationData Needed
A549 (Lung Cancer)Caspase-3 Activity AssayCaspase-3 ActivationData Needed

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in published literature. The following sections describe generalized methodologies that would be employed to investigate its putative mechanisms of action.

Protocol 1: NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are pre-incubated for 1 hour.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC₅₀ value is determined by plotting the normalized luciferase activity against the log of the compound concentration.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control and a positive control (e.g., doxorubicin) are included. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value is calculated using non-linear regression analysis.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Staining: Cells (both adherent and floating) are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified using flow cytometry software.

Experimental Workflow Diagram

The logical flow for investigating the mechanism of action of a novel compound like this compound would follow a structured path from initial screening to detailed mechanistic studies.

G Start Start: Compound (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->AntiInflammatory DetermineIC50 Active? Cytotoxicity->DetermineIC50 AntiInflammatory->DetermineIC50 ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) DetermineIC50->ApoptosisAssay Yes (Cytotoxic) CellCycle Cell Cycle Analysis (Flow Cytometry) DetermineIC50->CellCycle Yes (Cytotoxic) NFkB_Assay NF-κB Pathway Analysis (Reporter Assay, Western Blot) DetermineIC50->NFkB_Assay Yes (Anti-inflammatory) WesternBlot Western Blot Analysis (Bax, Bcl-2, p-p65, etc.) ApoptosisAssay->WesternBlot CellCycle->WesternBlot NFkB_Assay->WesternBlot TargetID Target Identification (e.g., Pull-down, Proteomics) WesternBlot->TargetID End Elucidate Mechanism of Action TargetID->End

General experimental workflow for elucidating the mechanism of action.

References

Characterization of Sesquiterpenoid Lactones from Inula britannica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of sesquiterpenoid lactones from Inula britannica, a plant with a rich history in traditional medicine and a promising source of bioactive compounds. This document details the experimental protocols for extraction, isolation, and structural elucidation of these compounds, presents quantitative data on their occurrence, and illustrates a key signaling pathway modulated by these molecules.

Introduction

Inula britannica L., a member of the Asteraceae family, is a perennial herb widely distributed in Europe and Asia.[1] It has been used in traditional Chinese medicine for the treatment of various ailments, including inflammation, bronchitis, and digestive disorders.[2] The therapeutic potential of this plant is largely attributed to its rich content of secondary metabolites, particularly sesquiterpenoid lactones.[3] These compounds are a diverse group of C15 terpenoids characterized by a lactone ring and have been shown to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[4][5]

This guide serves as a resource for researchers engaged in the discovery and development of novel therapeutics from natural sources, providing detailed methodologies and consolidated data to facilitate further investigation into the promising pharmacological activities of Inula britannica sesquiterpenoid lactones.

Quantitative Analysis of Major Sesquiterpenoid Lactones

A validated High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been developed for the simultaneous characterization and quantification of the main sesquiterpenoid lactones in Inula britannica.[6] The following tables summarize the quantitative data for seven major sesquiterpenoid lactones, providing key validation parameters of the analytical method.

Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Seven Sesquiterpenoid Lactones [6]

CompoundRegression EquationLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
1-O-Acetylbritannilactoney = 24.58x + 10.311.0 - 500> 0.99950.120.40
Britannilactoney = 21.34x + 8.921.0 - 500> 0.99930.150.50
1,6-O,O-Diacetylbritannilactoney = 28.11x + 12.051.0 - 500> 0.99960.100.35
6-Dehydro-1-acetylbritannilactoney = 19.87x + 7.540.5 - 250> 0.99940.080.25
11,13-Dihydro-1-acetylbritannilactoney = 22.45x + 9.881.0 - 500> 0.99950.130.45
4α-Hydroxy-1-acetylbritannilactoney = 26.73x + 11.170.5 - 250> 0.99920.090.30
Bigeloviny = 18.99x + 6.910.5 - 250> 0.99910.110.38

Table 2: Recovery, Precision, and Stability of the HPLC-DAD-MS Method [6][7]

CompoundRecovery (%)RSD (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Stability (RSD, %)
1-O-Acetylbritannilactone99.21 ± 1.23< 1.30< 2.5< 2.6< 2.40
Britannilactone98.87 ± 1.45< 1.50< 2.6< 2.7< 2.42
1,6-O,O-Diacetylbritannilactone100.15 ± 1.18< 1.20< 2.4< 2.5< 2.35
6-Dehydro-1-acetylbritannilactone98.12 ± 1.62< 1.70< 2.7< 2.7< 2.45
11,13-Dihydro-1-acetylbritannilactone99.54 ± 1.33< 1.40< 2.5< 2.6< 2.38
4α-Hydroxy-1-acetylbritannilactone101.39 ± 1.09< 1.10< 2.3< 2.4< 2.29
Bigelovin98.55 ± 1.58< 1.60< 2.6< 2.7< 2.41

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structural elucidation of sesquiterpenoid lactones from Inula britannica.

Extraction and Fractionation

The initial step involves the extraction of crude secondary metabolites from the plant material, followed by fractionation to enrich the sesquiterpenoid lactone content.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts (or flowers) of Inula britannica at room temperature and grind them into a fine powder.[2]

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking. Repeat the extraction process three times.[8]

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). Perform each partitioning step three times.[8]

  • Fraction Collection: Collect the respective solvent layers and concentrate them under reduced pressure to yield the petroleum ether, chloroform, and ethyl acetate fractions. The chloroform and ethyl acetate fractions are typically enriched with sesquiterpenoid lactones.[2]

G plant Powdered Inula britannica extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether Petroleum Ether chloroform Chloroform Fraction (Rich in Sesquiterpenoid Lactones) partitioning->chloroform Chloroform et_acetate Ethyl Acetate Fraction (Rich in Sesquiterpenoid Lactones) partitioning->et_acetate Ethyl Acetate aqueous Aqueous Fraction partitioning->aqueous Water

Extraction and Fractionation Workflow
Isolation by Column Chromatography

The enriched fractions are subjected to various chromatographic techniques to isolate individual sesquiterpenoid lactones.

Protocol:

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., n-hexane).

    • Load the chloroform or ethyl acetate fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 v/v).[2]

    • Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions containing similar TLC profiles.

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol (B129727) or a chloroform-methanol mixture as the mobile phase to remove pigments and other impurities.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Subject the semi-purified fractions to preparative HPLC for final purification.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water.[6]

    • Detection: UV detector set at 210 nm.

    • Collect the peaks corresponding to individual compounds.

    • Remove the solvent under reduced pressure to obtain the pure sesquiterpenoid lactones.

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the pure compound (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][10]

    • Analyze the spectra to determine the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.

  • X-ray Crystallography:

    • For crystalline compounds, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute stereochemistry.[1]

Signaling Pathway Modulation: The NF-κB Pathway

Several sesquiterpenoid lactones from Inula britannica, such as ergolide (B1196785), have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]

The activation of the NF-κB pathway is a critical step in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][11]

Sesquiterpenoid lactones from Inula britannica can interfere with this pathway at multiple points. For instance, ergolide has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to the downregulation of iNOS and COX-2 expression and a subsequent reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammation Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk nfkB_ikba NF-κB/IκBα Complex ikk->nfkB_ikba Phosphorylation ikba_p P-IκBα ikba_deg IκBα Degradation ikba_p->ikba_deg nfkB_ikba->ikba_p nfkB NF-κB (p65/p50) nfkB_ikba->nfkB Release nfkB_nuc NF-κB (p65/p50) nfkB->nfkB_nuc Translocation ergolide Inula britannica Sesquiterpenoid Lactones (e.g., Ergolide) ergolide->nfkB_ikba Inhibition of IκBα Degradation dna DNA Promoter Region nfkB_nuc->dna Binding transcription Gene Transcription dna->transcription inos_cox2 iNOS & COX-2 mRNA transcription->inos_cox2 no_pg NO & Prostaglandins inos_cox2->no_pg Translation & Synthesis

Inhibition of the NF-κB Signaling Pathway

Conclusion

Inula britannica is a valuable source of structurally diverse and biologically active sesquiterpenoid lactones. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds, from their extraction and isolation to their structural characterization and the elucidation of their mechanisms of action. The quantitative data presented highlights the significant presence of these compounds in the plant, underscoring its potential for the development of new anti-inflammatory and cytotoxic agents. Further research into the sesquiterpenoid lactones of Inula britannica is warranted to fully explore their therapeutic applications.

References

Dibritannilactone B: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the current, albeit limited, state of knowledge on the novel sesquiterpenoid, Dibritannilactone B. This document outlines its chemical and physical properties, and explores its potential biological activities and mechanisms of action based on related compounds. It also provides generalized experimental protocols and workflows relevant to the study of natural products of this class.

Introduction

This compound is a naturally occurring sesquiterpenoid dimer isolated from the aerial parts of Inula britannica, a plant with a history of use in traditional medicine.[1] It is classified as a sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[2][3] The compound has the chemical formula C34H46O9 and a molecular weight of 598.72 g/mol , with the assigned CAS number 1829580-18-8.[2][3] Despite its identification, publicly available, peer-reviewed research on its specific biological activities, mechanism of action, and total synthesis is currently scarce.[2] This guide aims to consolidate the available information and provide a framework for future research by drawing parallels with structurally related compounds and outlining general experimental approaches.

Chemical and Physical Properties

The available data on this compound is primarily sourced from chemical suppliers. It is important to note that some inconsistencies have been reported regarding its CAS number, which has also been associated with a different chemical entity.[3] Researchers are therefore advised to verify the identity of any obtained samples.[3] While the structure has reportedly been confirmed by NMR, the detailed spectral data is not publicly accessible.[3]

PropertyValueSource
CAS Number1829580-18-8[2][3]
Molecular FormulaC34H46O9[2][3]
Molecular Weight598.72 g/mol [2][3]
Source OrganismInula britannica[1][2]
Physical DescriptionPowder[3]
Purity>98% (as determined by HPLC)[3]

Biological Activity and Potential Applications

While specific quantitative data for this compound is not yet published, vendor information suggests it may modulate cellular signaling pathways involved in inflammation and apoptosis.[3] This positions it as a compound of interest for the development of new treatments for inflammatory diseases and cancer.[3]

Anti-inflammatory Activity

Research on the natural form of this compound has indicated anti-inflammatory properties through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

CompoundConcentrationNO Inhibition (%)IC50 (µM)
This compound10 µMModerate10.86 - 49.44

Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range suggests moderate activity.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in published literature.[2][3] However, a general workflow for the isolation and bioactivity testing of sesquiterpene lactones from Inula species can be outlined.

General Isolation and Bioactivity Testing Workflow

cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation cluster_bioactivity Bioactivity Testing plant_material Plant Material (Inula britannica) extraction Extraction plant_material->extraction fractionation Bioactive Fractionation extraction->fractionation chromatography Chromatography (Silica gel, Sephadex LH-20) fractionation->chromatography hplc HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR pure_compound->nmr hrms HRMS pure_compound->hrms lps_stimulation LPS-stimulated RAW 264.7 Macrophages pure_compound->lps_stimulation no_assay Nitric Oxide Production Assay lps_stimulation->no_assay data_analysis IC50 Determination no_assay->data_analysis

Workflow for the isolation and bioactivity testing of natural this compound.
Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines.[4]

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.[4]

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Potential Signaling Pathways

Based on the activities of other sesquiterpene lactones, this compound may exert its anti-inflammatory and apoptotic effects through the modulation of key signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory action of this compound could involve the inhibition of the NF-κB signaling pathway, a common target for many natural anti-inflammatory compounds.[2]

lps LPS tlr4 TLR4 lps->tlr4 ikb IκB tlr4->ikb activates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Genes (e.g., iNOS) nucleus->inflammatory_genes activates transcription of dibritannilactone_b This compound dibritannilactone_b->ikb inhibits degradation of

Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Intrinsic Apoptotic Pathway

The potential pro-apoptotic effects of this compound could be mediated through the intrinsic (mitochondrial) pathway.[2]

dibritannilactone_b This compound bax Bax dibritannilactone_b->bax activates bcl2 Bcl-2 dibritannilactone_b->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Hypothetical induction of the intrinsic apoptotic pathway by this compound.

Future Directions

This compound is a structurally identified natural product with potential therapeutic relevance.[2] However, the current lack of comprehensive data necessitates further research. Key future directions include:

  • Total Synthesis : The development of a total synthesis route is crucial to provide a reliable supply for in-depth biological studies and to enable the creation of structural analogues for structure-activity relationship (SAR) studies.[1]

  • Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways affected by this compound is essential to understand its biological effects.[2]

  • In-depth Biological Screening : Comprehensive screening for its cytotoxic, anti-inflammatory, and other biological activities, including the determination of IC50/EC50 values, is required to quantify its potential.[2]

Conclusion

This compound represents an intriguing but currently understudied natural product. While preliminary information suggests potential anti-inflammatory and apoptotic activities, a significant amount of foundational research is required to validate these claims and to fully understand its therapeutic potential. The methodologies and frameworks presented in this guide offer a roadmap for researchers to systematically investigate this promising compound.

References

Dibritannilactone B: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Dibritannilactone B is scarce. This guide is a consolidation of information from technical documents by chemical suppliers and general scientific principles applicable to its chemical class, sesquiterpene lactones. Researchers are strongly advised to conduct their own studies to determine the specific properties of this compound for their applications.

Introduction

This compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1] This class of compounds is recognized for a wide range of biological activities, and this compound is currently under investigation for its potential in oncology and inflammation research.[1] A significant challenge in working with novel, hydrophobic compounds like this compound is its poor aqueous solubility, which can impact the accuracy of in vitro assays and the feasibility of in vivo formulations.[2] Furthermore, as a sesquiterpene lactone, its stability is influenced by environmental factors such as pH, temperature, and light.[3][4][5]

This technical guide provides a summary of the available information on the solubility and stability of this compound, along with general experimental protocols for researchers to conduct their own assessments.

Solubility Profile

Understanding the solubility of this compound is critical for preparing stock solutions and ensuring its availability in experimental assays.[2]

Estimated Solubility in Common Solvents

Based on available technical information, this compound is a hydrophobic molecule with poor aqueous solubility.[2] The following table summarizes its estimated solubility in various common laboratory solvents at 25°C.

SolventEstimated Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)> 50Forms a clear, stable stock solution.[2]
Polyethylene Glycol 400 (PEG 400)> 30High solubility, potentially suitable for in vivo formulations.[2]
Propylene Glycol (PG)~20Good solubility, can be used as a co-solvent.[2]
Ethanol~10Soluble, but may precipitate upon dilution in aqueous solutions.[2]
Methanol~5Lower solubility compared to ethanol.[2]
Water< 0.01Considered practically insoluble.[2]
Experimental Protocol: Small-Scale Solubility Testing

This protocol provides a general method for determining the baseline solubility of this compound.[2]

Materials:

  • This compound (1-5 mg per solvent)

  • Small, clear glass vials

  • A selection of test solvents (e.g., DMSO, ethanol, methanol, water)

  • Vortex mixer

  • Optional: Sonicator, heating block (up to 40°C)

Procedure:

  • Preparation: Weigh 1-5 mg of this compound into individual glass vials.[2]

  • Solvent Addition: Add a precise volume (e.g., 100 µL) of a test solvent to each vial.[2]

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (up to 40°C) or sonication can be applied for a short duration.[2]

  • Observation: Visually inspect for any undissolved particles against a dark background. A clear solution indicates solubility at that concentration.[2]

  • Quantification (Optional): For more precise measurements, a saturated solution can be prepared, filtered, and then quantified using techniques like UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

Strategies for Enhancing Aqueous Solubility

For cell-based assays and other aqueous systems, preventing precipitation upon dilution of the DMSO stock solution is crucial. A common strategy is the use of co-solvents.

G cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Response Inflammatory Response Transcription->Response DB This compound DB->IKK inhibits NFkB_nuc NF-κB DNA Promoter Region NFkB_nuc->DNA G DB This compound Bax Bax/Bak Activation DB->Bax induces Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dibritannilactone B from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[1] This has made it a compound of considerable interest for further investigation in drug discovery.[1] These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material, based on established methodologies for isolating sesquiterpene lactones from this species.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Inula britannica.

Table 1: Summary of Extraction and Partitioning Yields [2]

StepDescriptionStarting Material (g)Yield (g)Yield (%)
195% Ethanol (B145695) Extraction100015015.0
2Ethyl Acetate (B1210297) Partitioning1503020.0 (of crude extract)

Table 2: Reported Yields of Sesquiterpene Lactones from Inula britannica [3]

CompoundPlant PartExtraction SolventYield
1-O-AcetylbritannilactoneFlower95% EtOH1.1 g
1,6-O,O-diacetylbritannilactoneFlower95% EtOH32 mg
Neobritannilactone AFlower95% EtOH15 mg
Neobritannilactone B (this compound) Flower 95% EtOH 102 mg
6α-O-(2-methylbutyryl)-britannilactoneFlower95% EtOH63 mg

Table 3: Column Chromatography Parameters and Expected Fractionation [2]

Chromatography StepStationary PhaseMobile PhaseGradientExpected FractionsTarget Compound Location
Silica (B1680970) Gel ColumnSilica Gel (200-300 mesh)Dichloromethane-Methanol100:0 to 10:1 (v/v)10-15Mid-to-late eluting fractions
Sephadex LH-20 ColumnSephadex LH-20Dichloromethane-Methanol1:1 (v/v) isocratic3-5Main fraction containing sesquiterpenoids
Preparative HPLCC18 (10 µm, 250 x 20 mm)Acetonitrile-Water30:70 to 70:30 (v/v)Multiple PeaksEluted based on retention time

Experimental Protocols

Plant Material Preparation and Extraction
  • Plant Material: The flowers of Inula britannica are the primary source for the isolation of this compound.[1]

  • Preparation: Air-dry the flowers and grind them into a coarse powder to increase the surface area for efficient extraction.[2]

  • Extraction:

    • Place the powdered plant material in a suitable vessel.

    • Add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[4]

    • Macerate at room temperature for 24-48 hours with constant stirring.[4] Alternatively, for larger quantities, exhaustively extract the powdered flowers with 95% ethanol.[1] For a 1 kg batch of dried flowers, 10 L of ethanol can be used, and the extraction can be performed at 80°C for 3 hours.[5]

    • Filter the mixture to separate the ethanolic extract from the solid plant residue.

    • Concentrate the resulting ethanolic extract under reduced pressure to yield a crude extract.[1]

Fractionation
  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical scheme involves successive extractions with petroleum ether, chloroform (B151607) (or dichloromethane), and ethyl acetate.[1]

    • The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones, including this compound, and should be retained for further purification.[1]

    • Concentrate the chloroform and ethyl acetate fractions under reduced pressure.

Purification

A multi-step chromatography process is employed to isolate this compound.

a. Silica Gel Column Chromatography:

  • Adsorption: Adsorb the dried ethyl acetate (or chloroform) fraction (e.g., 30 g) onto a small amount of silica gel (200-300 mesh).[2]

  • Column Packing: Prepare a silica gel column packed with the same stationary phase.[2]

  • Loading and Elution: Load the adsorbed sample onto the column. Elute the column using a gradient of dichloromethane-methanol, starting from 100:0 and gradually increasing the polarity to 10:1 (v/v).[2] Alternatively, a gradient of n-hexane-ethyl acetate can be used.[1]

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.[2]

b. Sephadex LH-20 Column Chromatography:

  • Preparation: Combine and concentrate the fractions from the silica gel column that show the presence of sesquiterpenoid dimers (as determined by TLC).

  • Loading: Dissolve the resulting material in a minimal amount of dichloromethane-methanol (1:1, v/v) and load it onto a Sephadex LH-20 column.[2]

  • Elution: Elute the column isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.[2]

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • System Preparation: The final purification is achieved using a preparative HPLC system with a C18 column.[2]

  • Sample Preparation: Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase composition.

  • Elution: Inject the sample onto the preparative column. Elute using a gradient of acetonitrile (B52724) and water. A typical starting point is a linear gradient from 30% to 70% acetonitrile over 40 minutes.[2]

  • Fraction Collection and Final Product: Collect fractions based on the UV chromatogram (detection at approximately 210-220 nm). Pool the fractions corresponding to the peak of this compound and remove the solvent under reduced pressure to obtain the purified compound.[2]

Visualizations

Experimental Workflow

Extraction_Workflow plant Dried & Powdered Inula britannica Flowers extraction 95% Ethanol Extraction (1:10 w/v) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Chloroform/Ethyl Acetate Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography (DCM/MeOH Gradient) fractions->silica_gel enriched_fractions Enriched Sesquiterpenoid Fractions silica_gel->enriched_fractions sephadex Sephadex LH-20 Column Chromatography (DCM/MeOH 1:1) enriched_fractions->sephadex hplc_ready Further Enriched Fraction sephadex->hplc_ready prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) hplc_ready->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway

This compound is reported to have pro-apoptotic properties.[1] The following diagram illustrates a representative apoptosis signaling pathway that may be modulated by this compound.

Apoptosis_Pathway dlb This compound cell_stress Induction of Cellular Stress dlb->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Representative apoptosis signaling pathway potentially modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid dimer isolated from the flowers of Inula britannica.[1] This class of compounds has garnered significant interest due to its potential biological activities, including anti-inflammatory and cytotoxic effects, making it a promising candidate for drug development.[1][2] The purification of this compound from its natural source is a critical step for its further pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and purification of complex mixtures of natural products, offering high resolution and reproducibility.[3][4] This document provides a detailed protocol for the HPLC purification of this compound, from initial sample preparation to final purification.

Data Presentation

Table 1: Analytical HPLC Method Parameters
ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 40 minutes (initial suggestion)
Flow Rate 1.0 mL/min (typical for analytical scale)
Detection Wavelength 210-220 nm
Injection Volume 10-20 µL
Column Temperature Ambient
Table 2: Preparative HPLC Method Parameters
ParameterValue
Column C18 (e.g., 20 x 250 mm, 10 µm)[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 40 minutes (to be optimized based on analytical run)[1]
Flow Rate 10-20 mL/min (typical for preparative scale)
Detection Wavelength 210-220 nm[1]
Injection Volume 1-5 mL (of concentrated, enriched fraction)
Fraction Collection Based on UV chromatogram peak

Experimental Protocols

Sample Preparation: Extraction and Preliminary Purification

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[3]

a. Extraction:

  • Pulverize dried flowers of Inula britannica into a coarse powder.[1]

  • Extract the powdered material with 95% ethanol (B145695) to increase the surface area for efficient extraction.[1]

  • Concentrate the resulting crude extract under reduced pressure to yield a residue.[3]

b. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition with ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is expected to be enriched with sesquiterpenoids.[1]

  • Concentrate the ethyl acetate fraction under reduced pressure.[1]

c. Column Chromatography (Pre-HPLC Cleanup):

  • Silica (B1680970) Gel Chromatography:

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel (200-300 mesh).[1]

    • Load the adsorbed sample onto a silica gel column.[1]

    • Elute with a gradient of dichloromethane-methanol (from 100:0 to 10:1, v/v).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.[1]

  • Sephadex LH-20 Chromatography:

    • Combine and concentrate the fractions from the silica gel column that show the presence of sesquiterpenoid dimers.[1]

    • Dissolve the resulting material in a minimal amount of dichloromethane-methanol (1:1, v/v) and load it onto a Sephadex LH-20 column.[1]

    • Elute the column isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.[1]

Analytical HPLC Method Development

The goal of analytical HPLC is to achieve good separation of the target compound.[3]

  • Dissolve a small amount of the enriched fraction from the Sephadex LH-20 column in a solvent compatible with the initial mobile phase conditions (e.g., methanol (B129727) or acetonitrile).[3]

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter.[3]

  • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 70% Water, 30% Acetonitrile) for at least 15 minutes.[3]

  • Inject the filtered sample.

  • Run the gradient elution as specified in Table 1.

  • Monitor the chromatogram to determine the retention time of the peak corresponding to this compound.[3]

  • Optimize the gradient profile to achieve baseline separation of the target peak from adjacent impurities.[3]

Preparative HPLC Purification
  • Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase composition.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.[3]

  • Inject the concentrated solution of the enriched fraction.[3]

  • Run the scaled-up gradient method based on the optimized analytical method (see Table 2).

  • Collect fractions corresponding to the peak of this compound using an automated fraction collector.[3]

  • Analyze the purity of the collected fractions using the developed analytical HPLC method.[3]

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3] A purity of >98% is expected.[2]

Visualizations

G cluster_extraction Extraction & Partitioning cluster_cleanup Pre-HPLC Cleanup cluster_hplc HPLC Purification cluster_final Final Product start Dried Inula britannica Flowers extraction 95% Ethanol Extraction start->extraction partitioning Ethyl Acetate Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex analytical Analytical HPLC Method Development sephadex->analytical preparative Preparative HPLC Purification analytical->preparative final Purified this compound preparative->final

Caption: Experimental workflow for the isolation and purification of this compound.

G cluster_pathway Hypothetical Signaling Pathway dib This compound signaling Signaling Molecules (e.g., Kinases) dib->signaling Modulates transcription Transcription Factors (e.g., NF-κB, AP-1) signaling->transcription Regulates gene Gene Expression transcription->gene Controls response Cellular Response (Inflammation, Apoptosis) gene->response

References

Application Notes and Protocols: Strategies for the Total Synthesis of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current scientific literature, a total synthesis of Dibritannilactone B has not been reported. The following document provides a summary of known information regarding its isolation and biological activity, alongside proposed, hypothetical strategies for its total synthesis based on established methodologies for structurally related complex natural products.

Introduction

This compound is a dimeric sesquiterpenoid isolated from the aerial parts of Inula britannica.[1] This class of natural products is noted for its structural complexity and potential therapeutic properties. Specifically, this compound has demonstrated anti-inflammatory activity, making it a compound of interest for further investigation and drug development.[1] The intricate stereochemistry and dense functionalization of this compound present a formidable challenge for total synthesis. A successful synthetic route would be crucial for providing sufficient material for in-depth biological studies, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and ultimately unlocking its therapeutic potential.[1]

This document outlines the current knowledge of this compound and proposes potential synthetic strategies, drawing parallels from successful total syntheses of other complex sesquiterpenoid dimers.

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its anti-inflammatory effect, demonstrated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Compound Biological Activity Assay IC50 (µM) Reference
This compoundAnti-inflammatoryNO Inhibition in LPS-stimulated RAW 264.7 cells10.86 - 49.44[1]

Isolation from Natural Sources

This compound is naturally sourced from the plant Inula britannica. The general workflow for its isolation is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol: Isolation of this compound
  • Extraction: The dried and powdered aerial parts of Inula britannica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[1]

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The bioactive fractions, typically the ethyl acetate fraction for sesquiterpenoids, are subjected to multiple rounds of column chromatography.[1] This may include silica (B1680970) gel chromatography and size-exclusion chromatography (e.g., Sephadex LH-20).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC to isolate pure this compound.[1]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]

G cluster_isolation Isolation Workflow Plant_Material Dried Inula britannica Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chrom Column Chromatography (Silica Gel, Sephadex) Fractionation->Column_Chrom HPLC HPLC Purification Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, HRMS) Pure_Compound->Structure_Elucidation G Dibritannilactone_B This compound (Dimer) Coupling Late-Stage Coupling Dibritannilactone_B->Coupling Monomer_A Monomer Fragment A Starting_Materials_A Simple Starting Materials A Monomer_A->Starting_Materials_A Monomer_B Monomer Fragment B Starting_Materials_B Simple Starting Materials B Monomer_B->Starting_Materials_B Coupling->Monomer_A Coupling->Monomer_B G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation iNOS_Expression iNOS Gene Expression NF_kB_Activation->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Dibritannilactone_B This compound Dibritannilactone_B->NF_kB_Activation Inhibition

References

Application Notes and Protocols for the Synthesis and SAR Studies of Dibritannilactone B Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a total synthesis for Dibritannilactone B has not been reported in peer-reviewed scientific literature. Consequently, no specific structure-activity relationship (SAR) studies on its synthetic analogues are available. This document provides a generalized framework and hypothetical protocols based on standard methodologies for the synthesis and evaluation of sesquiterpene lactone analogues, a class of compounds to which this compound belongs.

Introduction

This compound is a sesquiterpenoid dimer isolated from the plant Inula britannica. Sesquiterpene lactones are a well-established class of natural products known for a wide array of biological activities, including anti-inflammatory and cytotoxic effects. The development of synthetic analogues of novel natural products is a crucial step in medicinal chemistry to explore the structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

This document outlines a hypothetical workflow for the synthesis of this compound analogues and the subsequent investigation of their SAR, focusing on potential anti-inflammatory and cytotoxic activities.

Hypothetical Synthesis of this compound Analogues

Given the structural complexity of many sesquiterpenoid dimers, a convergent synthetic strategy is often employed. This involves the synthesis of key monomeric fragments which are then coupled in the later stages. For SAR studies, a library of analogues can be generated by modifying a common intermediate.

General Synthetic Workflow

A general strategy for producing analogues would involve the synthesis of a core scaffold that can be functionalized in the final steps to create a diverse library of compounds. Key synthetic transformations for sesquiterpene lactones often include cycloadditions, lactonizations, and strategic C-H functionalizations.

G cluster_0 Fragment Synthesis cluster_1 Core Assembly cluster_2 Analogue Derivatization (SAR Library) cluster_3 Purification & Characterization Starting Materials Starting Materials Fragment A Synthesis Fragment A Synthesis Starting Materials->Fragment A Synthesis Multi-step Fragment B Synthesis Fragment B Synthesis Starting Materials->Fragment B Synthesis Multi-step Fragment Coupling Fragment Coupling Fragment A Synthesis->Fragment Coupling Fragment B Synthesis->Fragment Coupling Core Scaffold Formation Core Scaffold Formation Fragment Coupling->Core Scaffold Formation Cyclization/ Lactonization Functionalization Functionalization Core Scaffold Formation->Functionalization e.g., Acylation, Alkylation, Oxidation, Reduction Analogue 1 Analogue 1 Functionalization->Analogue 1 Analogue 2 Analogue 2 Functionalization->Analogue 2 Analogue 'n' Analogue 'n' Functionalization->Analogue 'n' Purification (HPLC) Purification (HPLC) Analogue 1->Purification (HPLC) Analogue 2->Purification (HPLC) Analogue 'n'->Purification (HPLC) Structural Confirmation\n(NMR, HRMS) Structural Confirmation (NMR, HRMS) Purification (HPLC)->Structural Confirmation\n(NMR, HRMS) Bioactivity Screening Bioactivity Screening Structural Confirmation\n(NMR, HRMS)->Bioactivity Screening

Caption: Generalized workflow for the synthesis of this compound analogues.

Experimental Protocols for SAR Studies

To evaluate the SAR of the synthesized analogues, a panel of in vitro assays is essential. Based on the activities of other compounds from Inula britannica, anti-inflammatory and cytotoxic assays are highly relevant.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound analogues) dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test analogues (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2] An unstimulated control group should also be included.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant, 50 µL of Griess Reagent Part A, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration that inhibits 50% of NO production) is then determined.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Test compounds (this compound analogues) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Quantification: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.

Data Presentation for SAR Studies

Quantitative data from the bioactivity assays should be summarized in tables to facilitate the comparison of the analogues and the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogues

CompoundR¹ GroupR² GroupNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) vs. A549
DBL-B (Parent)--15.2 ± 1.825.4 ± 3.1
Analogue 1-H-H> 100> 100
Analogue 2-COCH₃-H10.5 ± 1.118.9 ± 2.5
Analogue 3-H-COCH₃25.8 ± 2.935.1 ± 4.0
Analogue 4-COCH₂CH₃-H8.2 ± 0.912.5 ± 1.7
Analogue 5-OH-H50.1 ± 6.275.3 ± 8.8

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.

Signaling Pathway Analysis

Many anti-inflammatory natural products exert their effects by modulating key signaling pathways such as the NF-κB pathway.[5] Elucidating the mechanism of action is a critical component of SAR studies.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB DBL_B This compound Analogue DBL_B->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound analogue.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of Dibritannilactone B, a sesquiterpenoid dimer isolated from Inula britannica. The protocols outlined below are designed for researchers in pharmacology, immunology, and drug discovery to assess the compound's potential as an anti-inflammatory agent.

Introduction

This compound is a natural product that has garnered interest for its potential therapeutic properties.[1] Sesquiterpene lactones, a class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory effects.[2] This document details the experimental procedures to quantify the anti-inflammatory activity of this compound and to elucidate its potential mechanisms of action, focusing on key inflammatory mediators and signaling pathways.

Data Presentation

The anti-inflammatory activity of this compound and related compounds from Inula britannica has been evaluated through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
This compoundRAW 264.7LPS43.77[3]

Table 2: Inhibitory Effects of Other Dimeric Sesquiterpenoids from Inula britannica on Pro-inflammatory Mediators

CompoundAssayCell LineStimulantIC50 (µM)Reference
Inulanolide BNF-κB ActivationRAW 264.7LPS0.49[4]
NO ProductionRAW 264.7LPS~2[4]
TNF-α ProductionRAW 264.7LPS~2[4]
Inulanolide DNF-κB ActivationRAW 264.7LPS0.48[4]
NO ProductionRAW 264.7LPS~2[4]
TNF-α ProductionRAW 264.7LPS~2[4]
Inulabritanoid ANO ProductionRAW 264.7LPS3.65[1]

Note: Data for the effects of this compound on Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are not currently available in the public domain. The data for related compounds are presented as a reference for expected activities.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate well plates. Pre-treat the cells with varying concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. Use non-toxic concentrations for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, a key inflammatory mediator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Pro-inflammatory Cytokine and Prostaglandin E2 Assays (ELISA)

Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS stimulation.

    • Perform the ELISA for each mediator according to the manufacturer's instructions.

    • Briefly, add the supernatant to antibody-pre-coated 96-well plates.

    • Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the concentration of the cytokine or PGE2 based on a standard curve.

Western Blot Analysis for Signaling Pathway Elucidation

Investigate the effect of this compound on the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of these proteins.

Visualization of Workflows and Signaling Pathways

G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep This compound Preparation compound_prep->cytotoxicity no_assay NO Production Assay (Griess) cytotoxicity->no_assay Determine Non-toxic Doses elisa Cytokine & PGE2 Assays (ELISA) cytotoxicity->elisa western Western Blot Analysis cytotoxicity->western data_analysis Data Analysis & IC50 Determination no_assay->data_analysis elisa->data_analysis mechanism Mechanism of Action Elucidation western->mechanism data_analysis->mechanism

Caption: Workflow for the in vitro anti-inflammatory evaluation of this compound.

G Proposed Anti-inflammatory Mechanism via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_active->Genes Induces Transcription Nucleus Nucleus DBL This compound DBL->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Proposed Anti-inflammatory Mechanism via MAPK Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes DBL This compound DBL->MAPKKK Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Dibritannilactone B Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica.[1] While comprehensive research on its specific biological activities is limited, related compounds from this class are known to modulate cellular pathways involved in inflammation and apoptosis.[1][2] Elucidating the direct molecular targets of this compound is crucial for understanding its mechanism of action and advancing its potential as a therapeutic agent.

These application notes provide detailed protocols for two powerful, label-free methods to identify and validate the cellular targets of this compound: the Cellular Thermal Shift Assay (CETSA) and Kinase Profiling using Kinobeads. These assays are critical for confirming direct binding of the compound to its target proteins within a physiologically relevant cellular context.

I. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a biophysical technique that verifies drug-target interaction in cells and tissues.[3] The principle is based on ligand-induced thermal stabilization of a target protein.[4] When this compound binds to its target, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation.[5] This stabilization is observed as a rightward shift in the protein's melting curve, confirming target engagement.[6]

Hypothetical Data Summary

The following table illustrates the kind of quantitative data that can be generated from a CETSA experiment to validate a target of this compound.

CompoundTarget ProteinCell LineTagg (°C) (Vehicle)Tagg (°C) (this compound)ΔTagg (°C)
This compoundTarget XHEK29352.156.4+4.3
This compoundOff-Target YHEK29361.561.7+0.2
Control CompoundTarget XHEK29352.156.2+4.1

Tagg: The temperature at which 50% of the protein is denatured and aggregates. ΔTagg: A positive shift indicates compound-induced stabilization.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle Control cell_culture->treatment lysis 3. Harvest and Lyse Cells treatment->lysis aliquot 4. Aliquot Lysate lysis->aliquot heat 5. Heat Aliquots across a Temperature Gradient aliquot->heat centrifuge 6. Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant 7. Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify 8. Quantify Target Protein (e.g., Western Blot) supernatant->quantify analyze 9. Generate Melt Curves & Determine ΔTagg quantify->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.[6]

Detailed Protocol: CETSA with Western Blot Detection

This protocol details the steps to generate a CETSA melting curve.

1. Cell Culture and Treatment: a. Seed and culture cells to the desired confluency (typically 80-90%). b. Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO) group. c. Incubate for a specified time (e.g., 1-3 hours) at 37°C.[7]

2. Cell Lysis: a. Harvest the cells by scraping or trypsinization. b. Wash the cells with PBS and centrifuge to obtain a cell pellet. c. Resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells using freeze-thaw cycles or sonication.[7]

3. Heating Step: a. Clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7] b. Aliquot the cleared lysate into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[6][7] d. Cool the samples immediately on ice.

4. Separation of Soluble and Precipitated Proteins: a. Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[6]

5. Quantification of Soluble Protein: a. Carefully collect the supernatant, which contains the soluble protein fraction.[6] b. Determine the protein concentration of each sample (e.g., using a BCA assay). c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. d. Load equal amounts of total protein per lane and perform Western blot analysis using a primary antibody specific to the target protein.

6. Data Analysis: a. Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ). b. Normalize the intensity of each heated sample to the unheated (or lowest temperature) sample for both vehicle and treated groups. c. Plot the normalized soluble protein fraction against the temperature to generate melting curves for both conditions.[6] d. A rightward shift in the curve for the this compound-treated sample indicates target stabilization and engagement.[6]

II. Kinase Profiling using Kinobeads Assay

For natural products like this compound that may target kinases, the Kinobeads assay is an effective method for identifying both primary targets and potential off-targets.[6] This chemical proteomics approach uses beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[8] In a competitive binding experiment, pre-incubation of the lysate with this compound will prevent its kinase targets from binding to the beads. The eluted proteins are then identified and quantified by LC-MS/MS.[9]

Hypothetical Data Summary

This table shows example data from a Kinobeads experiment, indicating which kinases are targeted by this compound.

Kinase Target% Inhibition (1 µM this compound)IC50 (nM)Biological Pathway
IKKβ85%150NF-κB Signaling
MAPK115%>10,000MAPK Signaling
CDK25%>10,000Cell Cycle
GSK3B92%98Wnt Signaling

% Inhibition: Calculated by comparing the amount of kinase captured in the treated vs. vehicle control samples. IC50: The concentration of this compound required to inhibit 50% of the kinase binding to the beads.

Experimental Workflow: Kinobeads Assay

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_capture Kinase Capture & Elution cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Prepare Native Cell Lysate treatment 2. Incubate Lysate with This compound cell_culture->treatment add_beads 3. Add Kinobeads for Affinity Purification treatment->add_beads wash_elute 4. Wash Beads and Elute Bound Kinases add_beads->wash_elute lc_ms 5. LC-MS/MS Analysis wash_elute->lc_ms quantify 6. Identify and Quantify Kinases lc_ms->quantify

Caption: Kinobeads assay experimental workflow.[6]

Detailed Protocol: Kinobeads Assay

This protocol outlines the key steps for identifying kinase targets.

1. Lysate Preparation: a. Culture and harvest cells as described in the CETSA protocol. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). c. Clear the lysate by centrifugation at high speed for 20 minutes at 4°C. d. Determine and normalize the protein concentration of the supernatant.

2. Competitive Binding: a. Aliquot the cleared lysate. b. Treat the lysate aliquots with various concentrations of this compound or a vehicle control (DMSO). c. Incubate for 1 hour at 4°C on a rotator to allow the compound to bind to its targets.[10]

3. Kinase Enrichment: a. Add Kinobeads slurry to each lysate aliquot. b. Incubate for an additional 1 hour at 4°C on a rotator to allow unbound kinases to bind to the beads.[10]

4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound kinases from the beads by boiling in SDS-PAGE sample buffer.

5. LC-MS/MS Analysis: a. Run the eluted samples on a short SDS-PAGE gel to separate proteins from the beads. b. Perform an in-gel digest of the protein bands (typically using trypsin). c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins from the MS data. b. For each identified kinase, compare the abundance in the this compound-treated samples to the vehicle control. c. Kinases that show a dose-dependent decrease in abundance in the treated samples are considered targets of this compound.

III. Hypothetical Signaling Pathways

Based on the known activities of related natural products, this compound may exert its effects by modulating key cellular signaling pathways such as the NF-κB and intrinsic apoptosis pathways.[1] The following diagrams illustrate these hypothetical mechanisms of action.

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression DBL_B This compound DBL_B->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Apoptosis_Induction DBL_B This compound Cell_Stress Cellular Stress DBL_B->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.

References

Application Notes and Protocols for the Quantification of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B, a sesquiterpenoid dimer isolated from the flowers of Inula britannica, has garnered scientific interest due to its potential anti-inflammatory and cytotoxic properties, making it a promising candidate for drug development.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, including phytochemical analysis, quality control of herbal preparations, pharmacokinetic studies, and in vitro bioactivity assays. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Analytical Methods Overview

The primary analytical methods for the quantification of this compound are based on chromatography. HPLC is a robust and widely available technique suitable for purity assessment and quantification in less complex matrices.[4] For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying the compound in plasma or tissue samples, LC-MS/MS is the preferred method.[5][6][7]

Data Presentation: Purification and Purity Summary

The following table summarizes the purification results for this compound from a crude extract, demonstrating the effectiveness of preparative HPLC in achieving high purity.[4]

StepSampleAmount (mg)Purity (%)Recovery (%)
1Crude Extract10005100
2Preparative HPLC Fractions (pooled)459890
3Final Pure Compound40>9980

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a method for the quantitative analysis of this compound in a purified sample or a partially purified extract.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation[8]

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.[8] Store at -20°C, protected from light.[8]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 30% B

    • 40-45 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210-220 nm[1]

5. Sample Preparation

  • Dissolve the sample containing this compound in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol provides a more sensitive and selective method for quantifying this compound in biological matrices such as plasma, which is essential for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human or animal plasma (control matrix)

2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7]

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in methanol.

  • Working Standard and IS Solutions: Prepare working solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. LC-MS/MS Conditions

  • Column: C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B)

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ → Product ion

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

6. Method Validation A full method validation should be performed according to regulatory guidelines, assessing the following parameters:[5]

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[7]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio >10; Precision ≤20% RSD; Accuracy within 80-120%[7]
Precision The closeness of agreement among a series of measurements. Assessed at multiple concentration levels (intra- and inter-day).RSD% < 15% (except at LLOQ, where it should be < 20%)[7]
Accuracy The closeness of the mean test results to the true value.Within 85-115% of the nominal concentration (except at LLOQ, where it should be within 80-120%)[7]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental and Data Analysis Workflow

The following diagram outlines the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

cluster_workflow LC-MS/MS Quantification Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

LC-MS/MS quantification workflow.
Proposed Signaling Pathway of this compound

Based on its purported anti-inflammatory and anti-cancer potential, this compound may modulate cellular signaling pathways involved in inflammation and apoptosis.[2] The diagram below illustrates a hypothetical mechanism of action.

cluster_pathway Hypothetical Signaling Pathway of this compound Dibritannilactone_B This compound NF_kB_Pathway NF-kB Pathway Dibritannilactone_B->NF_kB_Pathway Inhibition Apoptosis_Induction Apoptosis Induction Dibritannilactone_B->Apoptosis_Induction Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_Pathway Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NF_kB_Pathway->Pro_inflammatory_Genes Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Investigating Dibritannilactone B-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential of Dibritannilactone B, a novel sesquiterpene lactone, to induce apoptosis in cancer cells. Due to the limited publicly available data on this compound, this document also draws upon information from the closely related compound, Britannin, and presents generalized protocols adaptable for the study of novel compounds.

Data Presentation

Quantitative data from experiments should be organized for clarity and comparative analysis. Below are template tables for summarizing key findings.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cancer Cell Line AData to be determinedData to be determinedData to be determined
Cancer Cell Line BData to be determinedData to be determinedData to be determined
Normal Cell Line CData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis Induction [1]

Treatment Group% Apoptotic Cells (Annexin V/PI)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (Concentration 1)Data to be determinedData to be determinedData to be determined
This compound (Concentration 2)Data to be determinedData to be determinedData to be determined
Positive Control (e.g., Staurosporine)Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of Cells Treated with this compound [1]

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (Concentration 1)Data to be determinedData to be determinedData to be determined
This compound (Concentration 2)Data to be determinedData to be determinedData to be determined

Signaling Pathways

The induction of apoptosis by this compound is hypothesized to occur through the intrinsic (mitochondrial) pathway and may involve the modulation of key signaling cascades such as the NF-κB pathway.[2]

G DB This compound Mito Mitochondria DB->Mito Stress CytoC Cytochrome C Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical induction of the intrinsic apoptotic pathway by this compound.[2]

G cluster_cytoplasm Cytoplasm DB This compound IKK IKK DB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-survival Genes Nucleus->Genes Transcription

Hypothetical inhibition of the NF-κB pathway by this compound.[2]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the apoptotic effects of this compound.

This assay determines the dose-dependent effect of this compound on cell proliferation and survival.[1]

  • Materials:

    • This compound (dissolved in DMSO)

    • Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Complete cell culture medium

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

    • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[1][3]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.[1]

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.[1]

    • Incubation: Incubate in the dark at room temperature for 15 minutes.[1]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]

This luminescent assay measures the activity of key executioner caspases in the apoptotic pathway.[1]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.[1]

    • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[1]

    • Incubation: Incubate at room temperature for 1-2 hours.[1]

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[1]

This technique is used to detect changes in the expression and activation of proteins involved in apoptosis and other signaling pathways.

  • Materials:

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-NF-κB, NF-κB, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Protocol:

    • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.[1]

    • Protein Quantification: Determine the protein concentration of the lysates.[1]

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[4]

    • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities, normalizing to a loading control.[4]

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of this compound's effects on cancer cells.

G start Start: Treat Cancer Cells with this compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Determine IC50 caspase Caspase-3/7 Assay apoptosis->caspase Confirm Apoptosis western Western Blot Analysis caspase->western Investigate Pathway conclusion Conclusion: Elucidate Mechanism of Action western->conclusion

A generalized workflow for investigating this compound.

References

Application Notes and Protocols for Studying NF-κB Inhibition by Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid dimer isolated from the plant Inula britannica.[1][2] This natural product has garnered interest for its anti-inflammatory properties, which are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[6][7][8] Its dysregulation is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic development.[6][9][10]

These application notes provide a summary of the known activity of this compound and detailed protocols for its study as an NF-κB inhibitor. While specific data on the direct interaction of purified this compound with NF-κB pathway components is limited, studies on extracts from Inula britannica suggest a mechanism involving the upstream regulation of NF-κB activation.[5] The protocols provided are based on established methodologies for characterizing NF-κB inhibitors and can be adapted to further elucidate the precise mechanism of this compound.

Data Presentation

The current quantitative data for this compound primarily focuses on its ability to inhibit nitric oxide (NO) production, a downstream indicator of NF-κB activity in inflammatory models.

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production

CompoundCell LineStimulantEndpointIC50 (µM)Reference
This compoundRAW 264.7LPSNO Inhibition10.86 - 49.44[1]

Note: The IC50 range indicates moderate activity. The exact percentage of inhibition at a specific concentration was not available in the reviewed literature.[1]

Studies on extracts from Inula britannica provide further insight into the potential mechanism of action.

Table 2: Effects of Inula britannica Extract on NF-κB Signaling Components in LPS-Stimulated RAW 264.7 Cells

TreatmentMeasured EffectObservationReference
Inula britannica extractPhosphorylation of IκB-αDose-dependent decrease[5]
Inula britannica extractDegradation of IκB-αEffectively reduced[5]
Inula britannica extractNuclear Translocation of p50/p65Dose-dependent decrease[5]

Signaling Pathway and Proposed Mechanism

The canonical NF-κB signaling pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[6][11] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[8][11] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][8]

Based on data from Inula britannica extracts, this compound is proposed to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation Inactive_Complex p50/p65-IκBα (Inactive) IKK->Inactive_Complex Phosphorylation IkappaB IκBα Proteasome Proteasome Degradation IkappaB->Proteasome Ub NFkappaB p50/p65 NFkappaB_nuc p50/p65 NFkappaB->NFkappaB_nuc Translocation Inactive_Complex->IkappaB Inactive_Complex->NFkappaB Release Dibritannilactone_B This compound Dibritannilactone_B->IKK Inhibition (Proposed) DNA κB DNA Site NFkappaB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) DNA->Genes

Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Macrophage Cells start->culture pretreat Pre-treat cells with This compound (various concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate griess Griess Assay for Nitric Oxide (NO) stimulate->griess luciferase NF-κB Reporter Luciferase Assay stimulate->luciferase western Western Blot (p-IκBα, p-p65, etc.) stimulate->western if_stain Immunofluorescence (p65 Translocation) stimulate->if_stain analyze Data Analysis and IC50 Calculation griess->analyze luciferase->analyze western->analyze if_stain->analyze end End analyze->end

Caption: Workflow for investigating NF-κB inhibition by this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 24-well for reporter assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for the desired time period based on the downstream assay (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation, 24 hours for NO production).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent Preparation:

  • Reaction: Add 50 µL of the mixed Griess reagent to the 50 µL of supernatant.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with this compound and LPS as described in Protocol 1.

  • Lysis: After 6-8 hours of LPS stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Use a dual-luciferase reporter assay system. Measure firefly luciferase activity followed by Renilla luciferase activity in a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated, LPS-stimulated control.

Protocol 4: Western Blot for NF-κB Pathway Proteins

This protocol allows for the detection of key protein modifications in the signaling cascade.

  • Cell Lysis:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-IκBα (Ser32)

    • Total IκBα

    • Phospho-p65 (Ser536)

    • Total p65

    • Lamin B1 (nuclear marker)

    • β-actin or GAPDH (cytoplasmic/loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

References

Application Notes & Protocols for Testing Dibritannilactone B Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dibritannilactone B is a sesquiterpene lactone isolated from Inula britannica. As of the current date, there is a significant lack of publicly available, peer-reviewed research on its specific biological activities and mechanism of action. The following application notes and protocols are based on the inferred anti-inflammatory and anti-cancer properties of sesquiterpene lactones and their potential interaction with the NF-κB and STAT3 signaling pathways. These are intended as a general guide for preclinical evaluation of a novel compound with these characteristics and should be adapted based on emerging data.

Introduction

This compound, a sesquiterpenoid natural product, is under investigation for its potential pharmacological applications, particularly in inflammation and oncology.[1] Sesquiterpene lactones have demonstrated a broad range of biological effects, including anti-inflammatory and anti-cancer activities.[2][3] These effects are often attributed to the modulation of key signaling pathways such as NF-κB and STAT3, which are critical in cell proliferation, apoptosis, and inflammation.[4][5]

These notes provide detailed protocols for preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in relevant animal models of cancer and inflammation.

Proposed Signaling Pathways of this compound

Based on the activities of related compounds, this compound is hypothesized to exert its effects by inhibiting the STAT3 and NF-κB signaling pathways.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Nuclear Translocation Dibritannilactone_B This compound Dibritannilactone_B->STAT3_inactive Inhibition DNA DNA STAT3_nucleus->DNA Binds to promoter TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, VEGF) DNA->TargetGenes Transcription Cell Proliferation Cell Proliferation TargetGenes->Cell Proliferation Angiogenesis Angiogenesis TargetGenes->Angiogenesis Anti-apoptosis Anti-apoptosis TargetGenes->Anti-apoptosis Cytokine Cytokine Cytokine->CytokineReceptor Cytokine

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Nuclear Translocation Dibritannilactone_B This compound Dibritannilactone_B->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binds to promoter TargetGenes Target Gene Expression (e.g., IL-6, TNF-α, COX-2) DNA->TargetGenes Transcription Inflammation Inflammation TargetGenes->Inflammation Cell Survival Cell Survival TargetGenes->Cell Survival TNFa TNF-α TNFa->TNFR

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Efficacy Studies in Oncology: Xenograft Mouse Model

This section outlines the use of a human tumor xenograft model in immunocompromised mice to evaluate the anti-cancer efficacy of this compound.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture injection 3. Subcutaneous Cell Injection (e.g., 3x10^6 cells) cell_culture->injection animal_prep 2. Animal Acclimatization (4-6 week old mice) animal_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization (Tumor volume ~100 mm³) tumor_growth->randomization treatment 6. Treatment Initiation (Vehicle, this compound, Positive Control) randomization->treatment monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (e.g., Day 28 or Tumor Volume Limit) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

Caption: Workflow for a typical oncology xenograft efficacy study.

Detailed Protocol
  • Cell Culture:

    • Culture a human cancer cell line with known activation of STAT3 or NF-κB pathways (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer) in appropriate media.

    • Harvest cells during the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel or Cultrex BME at a concentration of 3.0 x 107 cells/mL.[6]

  • Animal Handling:

    • Use 4-6 week old immunocompromised mice (e.g., BALB/c-nude or NSG).[6][7]

    • Allow a 3-5 day acclimatization period.[6] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (3.0 x 106 cells) subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle.[6]

  • Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)2 x length/2.[6]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[7]

    • Treatment groups may include:

      • Vehicle control (e.g., saline, DMSO/Cremophor solution).

      • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg).

      • Positive control (a standard-of-care chemotherapy agent).

    • Administer treatment via an appropriate route (e.g., intraperitoneal, oral gavage) based on formulation and pharmacokinetic data.

    • Record tumor volume and body weight 2-3 times weekly. Monitor for signs of toxicity.[8]

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

    • At the endpoint, euthanize mice and collect tumors and major organs for histopathology and biomarker analysis (e.g., Western blot for p-STAT3, immunohistochemistry).

Data Presentation (Template)

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 28 ± SEM Percent TGI (%)* Mean Body Weight Change (%) ± SEM
Vehicle Control - Data - Data
This compound 10 Data Data Data
This compound 30 Data Data Data
This compound 100 Data Data Data
Positive Control Dose Data Data Data

*TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Efficacy Studies in Inflammation: Carrageenan-Induced Paw Edema

This acute inflammation model is used to evaluate the potential anti-inflammatory effects of this compound.[9][10]

Detailed Protocol
  • Animal Handling:

    • Use adult male Wistar rats or Swiss albino mice.

    • Fast the animals overnight before the experiment.

  • Treatment Administration:

    • Randomize animals into groups (n=6-8 per group).

    • Administer this compound or a positive control (e.g., Indomethacin) orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Data Presentation (Template)

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h ± SEM Percent Inhibition of Edema (%)
Vehicle Control - Data -
This compound 10 Data Data
This compound 30 Data Data
This compound 100 Data Data

| Indomethacin | 10 | Data | Data |

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens for efficacy studies.[1][11][12]

Detailed Protocol
  • Animal and Dosing:

    • Use C57BL/6 or BALB/c mice.[11]

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or retro-orbital bleeding) at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[1][12]

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Data Presentation (Template)

Table 3: Key Pharmacokinetic Parameters of this compound in Mice

Parameter IV Administration PO Administration
Dose (mg/kg) Data Data
Cmax (ng/mL) Data Data
Tmax (h) N/A Data
AUC0-t (ng·h/mL) Data Data
AUC0-inf (ng·h/mL) Data Data
T1/2 (h) Data Data
Clearance (mL/h/kg) Data N/A
Volume of Distribution (L/kg) Data N/A

| Bioavailability (%) | N/A | Data |

Preliminary Toxicology Assessment

Acute and sub-acute toxicity studies are necessary to determine the safety profile of this compound. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[13][14]

Protocol Outline
  • Acute Toxicity:

    • Administer escalating single doses of this compound to rodents to determine the maximum tolerated dose (MTD).

    • Observe animals for 14 days for signs of toxicity and mortality.

  • Repeat-Dose Toxicity:

    • Administer this compound daily for a set period (e.g., 14 or 28 days) at multiple dose levels (including the MTD).[15]

    • Monitor clinical signs, body weight, and food consumption.

    • At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

Conclusion

The provided protocols offer a foundational framework for the preclinical evaluation of this compound. Given the current lack of specific data for this compound, a cautious and iterative approach to study design is essential. Researchers should begin with in vitro characterization to confirm the hypothesized mechanism of action and determine effective concentrations before proceeding to these in vivo models. All animal studies must be ethically conducted and rigorously designed to yield reproducible and translatable data.

References

Application Note and Protocol: Formulation of Dibritannilactone B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibritannilactone B is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] This class of compounds is known for a diverse range of biological activities, and this compound is currently under investigation for its potential pharmacological applications, particularly in inflammation and oncology.[1][2] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to inconsistent results in in vivo studies.[3] This document provides a detailed protocol for the formulation of this compound for administration in animal models, focusing on strategies to enhance its solubility and stability.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1. Researchers should be aware that detailed peer-reviewed literature on its properties is scarce, and some information is primarily sourced from chemical suppliers.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number1829580-18-8[1][2]
Molecular FormulaC₃₄H₄₆O₉[1][2]
Molecular Weight598.72 g/mol [1][2]
Physical DescriptionPowder[1]
Purity>98% (as determined by HPLC)[1]

Solubility Data

Preliminary solubility data for this compound in common laboratory solvents is summarized in Table 2. It is classified as practically insoluble in water.[3]

Table 2: Solubility of this compound

SolventSolubilityNotes
Water< 0.01 mg/mLPractically insoluble.[3]
Dimethyl Sulfoxide (DMSO)> 50 mg/mLForms a clear, stable stock solution.[3]
Ethanol~10 mg/mLSoluble, but may precipitate upon aqueous dilution.[3]
Methanol~5 mg/mLLower solubility compared to ethanol.[3]
Propylene Glycol (PG)~20 mg/mLGood solubility, can be used as a co-solvent.[3]

Experimental Protocols

1. Preparation of a Co-Solvent Formulation for Intravenous Administration

This protocol describes the preparation of a co-solvent system to enhance the solubility of this compound for intravenous injection in small animal models.

Materials and Reagents:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • In a sterile vial, dissolve this compound in DMSO to a final concentration of 50 mg/mL.

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Gentle warming up to 37-40°C can be applied if necessary, but prolonged heating should be avoided to prevent degradation.[3]

  • Co-Solvent Mixture Preparation:

    • In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.

  • Final Formulation:

    • Slowly add the this compound stock solution (from step 1) to the vehicle (from step 2) to achieve the desired final concentration for injection. A typical final DMSO concentration should be kept low (e.g., <5% v/v) to minimize toxicity.

    • For example, to prepare a 1 mg/mL final solution, add 20 µL of the 50 mg/mL stock solution to 980 µL of the PEG 400/saline vehicle.

    • Vortex the final solution gently to ensure homogeneity.

  • Sterilization:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

2. Preparation of an Oral Gavage Formulation

For oral administration, a suspension or a lipid-based formulation can be prepared.

Materials and Reagents:

  • This compound powder

  • Tween 80

  • Carboxymethylcellulose (CMC)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Corn oil or other suitable lipid vehicle

Procedure for an Aqueous Suspension:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) CMC solution in sterile water.

    • Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) to act as a wetting agent.

  • Suspension Formulation:

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while triturating to form a uniform suspension. A homogenizer can also be used for this step.

Procedure for a Lipid-Based Formulation:

  • Solubility Assessment in Lipids:

    • Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., corn oil, sesame oil, Labrafac PG).[4]

  • Formulation:

    • Dissolve this compound in the chosen lipid vehicle to the desired concentration. Gentle heating and sonication may be required.

Visualization of Workflows and Pathways

Formulation_Workflow cluster_IV Intravenous Formulation cluster_Oral Oral Gavage Formulation IV_Start This compound Powder IV_DMSO Dissolve in DMSO (Stock Solution) IV_Start->IV_DMSO IV_Mix Mix Stock with Vehicle IV_DMSO->IV_Mix IV_Vehicle Prepare Vehicle (PEG 400 + Saline) IV_Vehicle->IV_Mix IV_Filter Sterile Filtration (0.22 µm) IV_Mix->IV_Filter IV_Final Final IV Formulation IV_Filter->IV_Final Oral_Start This compound Powder Oral_Mix Triturate/Homogenize Oral_Start->Oral_Mix Oral_Vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) Oral_Vehicle->Oral_Mix Oral_Final Final Oral Suspension Oral_Mix->Oral_Final

Caption: Experimental workflow for preparing intravenous and oral formulations of this compound.

Hypothetical_Signaling_Pathway cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Apoptotic Pathway Dib This compound NFkB NF-κB Signaling Dib->NFkB Inhibition Bax_Bak Bax/Bak Activation Dib->Bax_Bak Activation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibritannilactone B Isolation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and chemical databases contain limited specific information regarding "Dibritannilactone B." This suggests the compound may be novel, rare, or not widely documented.[1] The following guidance is based on established principles for the isolation and purification of sesquiterpenoid lactones, such as those found in Inula britannica, the reported source of this compound.[2][3][4] Researchers should adapt these recommendations to their specific experimental observations.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.[1]Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to determine the optimal solvent.
Inefficient Extraction Method: Maceration may not be as effective as other techniques for this specific plant matrix.[1]Consider using ultrasound-assisted extraction (UAE) or Soxhlet extraction to potentially improve efficiency.[1]
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound.[1]Extend the extraction duration (e.g., from 24 to 48 hours) and consider a moderate increase in temperature, while monitoring for potential degradation.[1]
Significant Loss of Compound During Liquid-Liquid Partitioning Incorrect Solvent System: The chosen immiscible solvents may not be effectively separating this compound from impurities.Test different solvent systems for partitioning on a small scale. For a moderately polar compound like a sesquiterpenoid dimer, a partition between ethyl acetate and water is a common starting point.[2]
Emulsion Formation: The formation of a stable emulsion between the two liquid phases can trap the compound of interest.To break up emulsions, try adding a saturated NaCl solution (brine) or gently centrifuging the mixture.
Compound Degradation Sensitivity to Heat, Light, or pH: this compound may be unstable under certain conditions.[1]Conduct extractions at room temperature or below, protect the apparatus from direct light, and consider using a buffered solvent to maintain a neutral pH.[1] Concentrate extracts using a rotary evaporator at a low temperature (e.g., below 40°C).[1]
Co-elution of Impurities During Column Chromatography Inappropriate Stationary or Mobile Phase: The selected chromatography conditions may not provide sufficient resolution.For silica (B1680970) gel chromatography, a gradient elution from a nonpolar solvent (like dichloromethane) to a more polar solvent (like methanol) is often effective.[2] If co-elution persists, consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity.[2]
Low Recovery from HPLC Purification Poor Sample Preparation: Particulate matter in the sample can clog the column and affect separation.[5]Ensure the sample is fully dissolved in the mobile phase and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
Suboptimal HPLC Method: The gradient, flow rate, or column chemistry may not be ideal for this compound.Develop the analytical HPLC method first to achieve good separation, then scale up to preparative HPLC.[5] A C18 column with an acetonitrile-water gradient is a common starting point for purifying sesquiterpenoids.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a sesquiterpenoid dimer that has been isolated from the flowers of Inula britannica.[2] Sesquiterpene lactones from this plant genus are of scientific interest due to their potential biological activities, including anti-inflammatory and cytotoxic effects.[2][3]

Q2: What are the most critical factors influencing the yield of this compound? A2: The key factors impacting the extraction yield of lactones include the choice of extraction solvent, the extraction method employed, and the temperature and duration of the extraction process.[1]

Q3: How can I effectively remove impurities from my crude extract? A3: A multi-step purification strategy is generally effective. This can involve an initial liquid-liquid partitioning to separate compounds based on their polarity, followed by multiple stages of column chromatography, such as silica gel and Sephadex LH-20, to remove pigments and other impurities.[2] For final high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often used.[2][5]

Q4: My crude extract is a complex mixture. How do I start the purification process? A4: For complex extracts, a good starting point is to use a multi-step extraction approach. You can begin with a nonpolar solvent to remove lipids and other nonpolar impurities before extracting with a more polar solvent to target this compound.[1]

Experimental Protocols

Representative Protocol for this compound Isolation

This protocol is based on established methods for isolating sesquiterpenoid dimers from Inula britannica.[2]

1. Preparation of Source Material:

  • Dry the flowers of Inula britannica at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.[2]

2. Solvent Extraction:

  • Macerate the powdered material in 95% ethanol (B145695).[2]

  • Filter the mixture to separate the extract from the solid residue.[1]

  • Concentrate the solvent using a rotary evaporator under reduced pressure.[1]

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in water and perform a liquid-liquid partition with ethyl acetate.

  • Collect the ethyl acetate fraction, which is expected to be enriched with sesquiterpenoids, and concentrate it under reduced pressure.[2]

4. Column Chromatography:

  • Silica Gel Column:

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel (200-300 mesh).[2]

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of dichloromethane-methanol (e.g., from 100:0 to 10:1, v/v).[2]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column:

    • Pool the fractions containing the target compound and concentrate.

    • Load the concentrated fraction onto a Sephadex LH-20 column.

    • Elute isocratically with a dichloromethane-methanol (1:1, v/v) mixture to remove pigments and other impurities.[2]

    • Collect and concentrate the main fraction containing the sesquiterpenoids.[2]

5. Preparative HPLC:

  • Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase.[2]

  • Inject the sample onto a C18 preparative column.[2]

  • Perform elution using a gradient of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC of the sample.[2][5]

  • Collect fractions corresponding to the peak of this compound.[5]

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]

Data Presentation

Table 1: Summary of Representative Extraction and Partitioning Yields [2]

StepDescriptionStarting Material (g)Yield (g)Yield (%)
195% Ethanol Extraction100015015.0
2Ethyl Acetate Partitioning1503020.0 (of crude extract)

Table 2: Column Chromatography Parameters and Expected Fractionation [2]

Chromatography StepStationary PhaseMobile PhaseGradient/ElutionExpected FractionsTarget Compound Location
Silica Gel Column Silica Gel (200-300 mesh)Dichloromethane-Methanol100:0 to 10:1, v/v10-15 FractionsMid-to-late eluting fractions
Sephadex LH-20 Column Sephadex LH-20Dichloromethane-Methanol1:1, v/v (isocratic)3-5 FractionsMain fraction containing sesquiterpenoids
Preparative HPLC C18 (10 µm, 250 x 20 mm)Acetonitrile-Water30:70 to 70:30, v/v (example)Multiple PeaksDependent on retention time

Visualizations

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product start Dried & Powdered Inula britannica Flowers extraction 95% Ethanol Extraction start->extraction partition Ethyl Acetate-Water Partitioning extraction->partition crude_extract Enriched Ethyl Acetate Fraction partition->crude_extract silica Silica Gel Column Chromatography crude_extract->silica sephadex Sephadex LH-20 Column silica->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc final Pure this compound prep_hplc->final

Caption: Workflow for the isolation and purification of this compound.

G cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions Solutions start Low this compound Yield check_solvent Is the extraction solvent optimal? start->check_solvent check_degradation Is the compound degrading? start->check_degradation check_method Is the extraction method efficient? check_solvent->check_method Yes sol_solvent Test different polarity solvents check_solvent->sol_solvent No check_params Are time and temperature adequate? check_method->check_params Yes sol_method Try UAE or Soxhlet check_method->sol_method No sol_params Increase time/temp check_params->sol_params No check_partition Is partitioning effective? check_degradation->check_partition No sol_degradation Use lower temp, protect from light check_degradation->sol_degradation Yes check_chromatography Is chromatography separation adequate? check_partition->check_chromatography Yes sol_partition Test different solvent systems check_partition->sol_partition No sol_chromatography Optimize mobile phase/stationary phase check_chromatography->sol_chromatography No

Caption: Troubleshooting logic for low this compound isolation yield.

References

Technical Support Center: Dibritannilactone B Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest review of scientific literature, a completed total synthesis of Dibritannilactone B has not been published. This technical support guide is therefore based on anticipated challenges inherent in the synthesis of complex dimeric sesquiterpenoids and related natural products. The following questions, troubleshooting guides, and protocols are intended to serve as a proactive resource for researchers undertaking this challenging synthetic endeavor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereochemical Control in the Monomer Synthesis

Q1: We are experiencing poor diastereoselectivity in the conjugate addition to an α,β-unsaturated carbonyl system intended to set the C7 stereocenter. What are some common troubleshooting strategies?

A1: Poor diastereoselectivity in conjugate additions is a frequent challenge. Here are several approaches to consider:

  • Substrate Control: The inherent facial bias of your substrate may be insufficient. Modifications to bulky protecting groups elsewhere in the molecule can sometimes enhance stereodirection.

  • Reagent Selection: The choice of nucleophile and catalyst is critical. If you are using a standard Gilman cuprate (B13416276), consider switching to a higher-order cuprate or employing a Lewis acid additive to promote a more organized transition state. Chiral ligands on the metal can also induce facial selectivity.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. Lowering the temperature often enhances selectivity.

Troubleshooting Data (Hypothetical):

EntryCopper SourceLigandLewis Acid AdditiveSolventTemp (°C)d.r. (desired:undesired)
1CuINoneNoneTHF-781.5 : 1
2CuCNNoneBF₃·OEt₂THF-783 : 1
3CuI(S)-BINAPNoneToluene-408 : 1
4CuCN(R)-Tol-BINAPTMSClEt₂O-78>20 : 1

Q2: Our intramolecular Diels-Alder reaction to form the core bicyclic system is proceeding with low yield and competing side reactions are observed. How can we optimize this key transformation?

A2: Low yields in intramolecular Diels-Alder reactions often point to issues with the conformational preference of the precursor or the reaction conditions being too harsh.

  • Conformational Locking: Introduce structural elements that favor the required s-cis conformation of the diene. This could involve temporary bridging or the use of specific protecting groups.

  • Catalysis: Lewis acid catalysis can accelerate the reaction, allowing for lower temperatures and potentially minimizing side reactions like polymerization or decomposition. Screen a variety of Lewis acids (e.g., Et₂AlCl, MeAlCl₂, SnCl₄).

  • High-Pressure Conditions: If thermal conditions are failing, applying high pressure (5-15 kbar) can often promote cycloaddition by favoring the more compact transition state.

The Dimerization Step

Q1: We are struggling with a low-yielding late-stage dimerization reaction. What alternative coupling strategies could be considered for linking the two sesquiterpene monomers?

A1: A late-stage dimerization is a common point of failure in the synthesis of complex natural product dimers. If your current strategy (e.g., a direct SN2-type coupling) is inefficient, consider these alternatives:

  • Metathesis Reactions: A ring-closing metathesis (RCM) of a precursor containing both monomer units tethered by a disposable linker can be a powerful strategy. Subsequent cleavage of the tether would yield the dimer.

  • Reductive Coupling: A pinacol-type coupling of two aldehyde or ketone functionalities, one on each monomer, could forge the central bond.

  • Palladium-Catalyzed Cross-Coupling: If suitable functional handles can be installed on each monomer (e.g., a vinyl triflate and a boronic acid for a Suzuki coupling), this offers a robust and well-precedented method for C-C bond formation.

Experimental Protocols

Protocol 1: Asymmetric Aldol (B89426) Reaction for Stereocenter Installation

This protocol describes a representative Evans' asymmetric aldol reaction, a reliable method for establishing stereocenters.

  • Preparation of the N-acyloxazolidinone: To a solution of the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes. Add the desired acid chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add dibutylboron triflate (1.2 eq) followed by triethylamine (B128534) (1.3 eq). Stir for 1 hour.

  • Aldol Addition: Add the aldehyde partner (1.5 eq) dropwise at -78 °C. Stir for 2 hours at this temperature, then warm to 0 °C and stir for an additional 1 hour.

  • Workup and Purification: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Strategy Workflow

Caption: A convergent synthetic approach to this compound.

Troubleshooting Logic for a Low-Yielding Reaction

G cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_substrate Substrate start Low Yield in Key Reaction temp Vary Temperature start->temp solvent Screen Solvents start->solvent conc Adjust Concentration start->conc reagent_quality Check Reagent Purity start->reagent_quality reagent_type Change Catalyst/Ligand start->reagent_type reagent_equiv Modify Stoichiometry start->reagent_equiv pg Alter Protecting Groups start->pg stability Assess Substrate Stability start->stability outcome Improved Yield temp->outcome solvent->outcome conc->outcome reagent_quality->outcome reagent_type->outcome reagent_equiv->outcome pg->outcome stability->outcome

Technical Support Center: Improving the Aqueous Solubility of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dibritannilactone B in aqueous solutions.

Disclaimer: Publicly available scientific literature on the specific physicochemical properties of this compound, including its aqueous solubility, is limited.[1][2][3] The following recommendations are based on general strategies for improving the solubility of poorly water-soluble compounds and should be adapted as needed based on your experimental observations.

Getting Started: Preliminary Solubility Assessment

Before attempting to improve the aqueous solubility of this compound, it is crucial to determine its solubility in common laboratory solvents. This information will be vital for preparing stock solutions and for selecting an appropriate solubilization strategy.

Experimental Protocol: Small-Scale Solubility Testing[4]
  • Preparation: Accurately weigh 1-5 mg of this compound into separate small, clear glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a test solvent. Begin with common organic solvents.

  • Dissolution: Vortex the vials for 1-2 minutes to facilitate dissolution. Gentle warming (37-40°C) can be applied to aid dissolution in solvents like DMSO, but avoid excessive heat to prevent degradation.[4]

  • Observation: Visually inspect for any undissolved particles against a dark background. If the compound dissolves completely, it is soluble at that concentration. Continue adding the solvent in precise increments to determine the approximate solubility limit.

Table 1: Typical Solubility of Hydrophobic Compounds in Common Solvents[4]
SolventTypical SolubilityNotes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLForms a clear, stable stock solution.[4]
Ethanol~10 mg/mLSoluble, but may precipitate upon aqueous dilution.[4]
Methanol~5 mg/mLLower solubility compared to ethanol.[4]
Propylene (B89431) Glycol (PG)~20 mg/mLGood solubility, can be used as a co-solvent.[4]
Water< 0.01 mg/mLPractically insoluble.[4]

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with this compound in aqueous solutions.

Q1: My this compound is not dissolving in my aqueous buffer. What are my initial steps?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

Troubleshooting Workflow:

start Start: Undissolved this compound in Aqueous Buffer prep_stock Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). start->prep_stock dilute Add a small volume of the DMSO stock to your aqueous buffer with vigorous mixing (e.g., vortexing). prep_stock->dilute observe Observe for precipitation. dilute->observe success Success: Compound is in solution. observe->success No precipitate Problem: Precipitation occurs. observe->precipitate Yes troubleshoot Proceed to Q2 for troubleshooting precipitation. precipitate->troubleshoot

Caption: Initial workflow for dissolving this compound.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my cell culture medium or assay buffer. How can I resolve this?

A2: This is a common issue when the final concentration of the organic solvent is not low enough, or when the compound's solubility limit in the aqueous medium is exceeded.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent effects and precipitation.[4]

  • Use a Co-solvent: A co-solvent can help to bridge the polarity gap between the organic stock solution and the aqueous medium.[5][6][7] Propylene glycol and polyethylene (B3416737) glycol (PEG) are commonly used.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic drug, keeping it in solution.[8]

  • Increase Serum Concentration: For cell-based assays, if permissible, increasing the serum concentration in the medium can enhance solubility due to the binding of the compound to albumin.[4]

Q3: What are some relatively simple methods to enhance the aqueous solubility of this compound for in vitro experiments?

A3: For many in vitro applications, the use of co-solvents or cyclodextrins can provide a sufficient increase in solubility.

Method 1: Co-solvency

This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.[5][7]

Experimental Protocol: Co-solvent Dilution

  • Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10-50 mM).[4]

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in a co-solvent such as propylene glycol or PEG 400.[4]

  • Final Dilution: Add the intermediate dilution to your aqueous buffer with vigorous mixing. This two-step dilution process can prevent immediate precipitation.

Method 2: Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[9]

cluster_0 Cyclodextrin Inclusion Complex Formation D This compound (Hydrophobic) Complex Soluble Inclusion Complex D->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex +

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex [9][11]

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Dissolution: Dissolve the required amount of HP-β-CD in your aqueous buffer.

  • Addition of Drug: Slowly add the this compound (either as a powder or a concentrated DMSO stock) to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

Table 2: Common Solubilizing Agents for In Vitro Use[4]
AgentClassTypical ConcentrationPotential Issues
Propylene GlycolCo-solvent1-20%Can have biological effects at high concentrations.
PEG 400Co-solvent1-20%Generally well-tolerated.[12]
Tween® 80Surfactant0.01-0.5%Can interfere with some assays; potential for cell toxicity.[13]
HP-β-CDCyclodextrin1-10%Can sequester the compound, reducing its free concentration.[4]

Q4: For in vivo studies or more demanding applications, what advanced formulation strategies can be considered?

A4: When higher concentrations or improved bioavailability are needed, advanced techniques such as solid dispersions or nanoemulsions are often employed. These methods typically require specialized equipment and expertise.

Method 3: Solid Dispersions

A solid dispersion is a system where the drug is dispersed in a solid polymer matrix, often in an amorphous state.[14][15] This increases the surface area and dissolution rate of the drug.[14]

Conceptual Workflow:

start This compound (Crystalline) Hydrophilic Polymer (e.g., PVP, PEG) process Solvent Evaporation or Melt Extrusion start->process end Solid Dispersion Amorphous drug molecularly dispersed in polymer matrix process->end

Caption: General concept of solid dispersion formation.

Preparation Methods:

  • Solvent Evaporation: The drug and a carrier polymer are dissolved in a common volatile solvent, which is then evaporated to leave a solid mass.[16][17]

  • Melting (Fusion) Method: The drug and a molten polymer carrier are mixed and then cooled to form a solid dispersion.[15]

Method 4: Nanoemulsions

Nanoemulsions are oil-in-water emulsions with very small droplet sizes (typically under 200 nm), which are stabilized by surfactants.[18][19] The drug is dissolved in the oil phase, and the small droplet size provides a large surface area for dissolution and absorption.

Key Components: [18]

  • Oil Phase: Selected based on the drug's solubility.

  • Surfactant/Co-surfactant: Reduces interfacial tension and stabilizes the droplets.

  • Aqueous Phase: The continuous phase of the emulsion.

Preparation Methods:

  • High-Energy Methods: High-pressure homogenization or ultrasonication are used to reduce droplet size.[18]

  • Low-Energy Methods: Phase inversion or self-emulsification methods are employed.[18] Self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.[20]

Q5: How can I verify that my compound is fully dissolved in the final assay medium?

A5: Visual inspection is a first step, but not always sufficient. To confirm that this compound is truly in solution and not present as a fine suspension, you can perform the following check:

Protocol: Centrifugation Test [4]

  • Prepare your final dilution of this compound in the assay medium.

  • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Carefully collect the supernatant without disturbing any potential pellet.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • A significant decrease from the expected concentration indicates that a portion of the compound has precipitated.

References

minimizing off-target effects of Dibritannilactone B in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A-Z Index

Disclaimer

Information regarding the specific biological activities, mechanism of action, and off-target effects of Dibritannilactone B is limited in publicly available, peer-reviewed literature.[1][2][3] This guide provides general strategies and protocols for characterizing and minimizing off-target effects of novel bioactive compounds in vitro, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target.[4] For a new or poorly characterized compound like this compound, these effects are a major concern because they can lead to misinterpretation of experimental results, unexpected cytotoxicity, or confounding phenotypes that are not related to the primary target of interest.[4] Since many inhibitors, particularly those targeting conserved sites like the ATP-binding pocket of kinases, can have cross-reactivity, it is crucial to proactively investigate and control for these effects.[4][5]

Q2: What is the difference between direct and indirect off-target effects?

A2: Direct off-target effects occur when this compound binds directly to an unintended protein. Indirect off-target effects are downstream consequences of on-target or direct off-target engagement. For instance, inhibiting a primary target kinase might disrupt a signaling cascade, which in turn affects the activity of other pathways that are not directly bound by the compound.[4]

Q3: My initial screening shows this compound has an interesting phenotype. How do I confirm this is an on-target effect?

A3: Confirming an on-target effect requires a multi-pronged approach:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary protein.[4][6] If both compounds produce the same phenotype, it increases confidence that the effect is on-target.[6]

  • Genetic Validation: Use techniques like siRNA or CRISPR to knock down the intended target. The resulting phenotype should mimic the effect of this compound treatment.[6]

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the target protein in your cells should reverse the phenotype observed with this compound treatment.[6]

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments using methods like the Cellular Thermal Shift Assay (CETSA).[6]

Q4: How should I prepare and handle this compound for in vitro experiments to ensure consistency?

A4: As a hydrophobic molecule, this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] This stock should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium and ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%) for your cells.[7]

Troubleshooting Guides

Problem 1: Discrepancy Between Biochemical and Cellular Assay Potency

You observe that this compound is highly potent against a purified target protein but shows significantly lower potency in cell-based assays.

Troubleshooting Workflow for Assay Discrepancies

cluster_checks Initial Checks cluster_solutions Potential Solutions start High Potency in Biochemical Assay, Low Potency in Cellular Assay permeability Poor Cell Permeability? start->permeability efflux Active Compound Efflux? start->efflux binding High Protein Binding in Media? start->binding stability Compound Instability? start->stability uptake_assay Perform Cellular Uptake Assay permeability->uptake_assay efflux_inhibitors Use Efflux Pump Inhibitors (e.g., Verapamil) efflux->efflux_inhibitors low_serum Use Serum-Free/ Low-Serum Media binding->low_serum lcms_stability Assess Stability via LC-MS stability->lcms_stability

Caption: Troubleshooting workflow for assay discrepancies.

Potential Cause Troubleshooting Step Reference
Poor Cell Permeability Measure the intracellular concentration of this compound using methods like LC-MS/MS.[4][6]
Active Compound Efflux Co-treat cells with inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if potency is restored.[6]
High Protein Binding in Media Test the compound in serum-free or low-serum media if compatible with your cell line. Measure the free concentration of the compound in your standard media.[6]
Compound Instability/Metabolism Analyze the stability of this compound in your cell culture conditions over time using LC-MS.[6]
Problem 2: Observed Phenotype Does Not Match Genetic Knockdown of the Target

You treat cells with this compound and observe a specific phenotype (e.g., apoptosis), but this phenotype is not replicated when you knock down the intended target protein using siRNA.

Logic Diagram for Phenotype Validation

start Phenotype Mismatch: This compound vs. Target Knockdown cause1 Significant Off-Target Effects Contribute to Phenotype start->cause1 cause2 Incomplete On-Target Inhibition in Cells start->cause2 solution1 Perform Kinome-wide Selectivity Profiling cause1->solution1 Action solution2 Use Structurally Dissimilar Inhibitor for Same Target cause1->solution2 Action solution3 Confirm Target Engagement (e.g., CETSA) cause2->solution3 Action solution4 Increase Compound Concentration (Dose-Response) cause2->solution4 Action

Caption: Logic diagram for validating unexpected phenotypes.

Potential Cause Troubleshooting Step Reference
Significant Off-Target Effects 1. Profile this compound against a broad panel of proteins (e.g., a kinome scan) to identify unintended targets. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is consistent. If not, an off-target effect is likely.[4][6][8]
Insufficient Target Inhibition 1. Confirm that this compound is engaging the target in your cells at the tested concentration using CETSA. 2. Perform a detailed dose-response curve to ensure you are using a concentration that achieves sufficient target inhibition.[4][6]
Context-Dependent Target Function The function of the target protein may differ in your specific cellular model compared to the context in which it was previously studied.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[6][9][10]

CETSA Experimental Workflow

A 1. Treat Cells with This compound or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysate Aliquots Across a Temperature Gradient B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Plot Melting Curves & Analyze Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Treatment: Culture your cells to the desired confluency and treat them with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.[6]

  • Lysis: Harvest and lyse the cells to release the proteins.[6]

  • Heating: Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR machine with a thermal gradient.[6][11]

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein using a method like Western Blotting or ELISA.[6]

  • Data Analysis: For each treatment group, plot the percentage of soluble target protein remaining as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement and stabilization.[6]

Protocol 2: Kinome Profiling for Selectivity Assessment

This protocol describes a general workflow to assess the selectivity of this compound by screening it against a large panel of kinases. This is essential for identifying potential direct off-targets.[4][8]

Kinome Profiling Workflow

A 1. Prepare this compound at Test Concentration(s) B 2. Incubate Compound with a Panel of Purified Kinases A->B C 3. Measure the Enzymatic Activity of Each Kinase B->C D 4. Calculate Percent Inhibition Relative to Vehicle Control C->D E 5. Identify Off-Targets (Significantly Inhibited Kinases) D->E F 6. (Optional) Determine IC50 Values for Confirmed Off-Targets E->F

Caption: Workflow for assessing kinase inhibitor selectivity.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock. Prepare dilutions for either a single-point screen (e.g., 1 µM) or a multi-point dose-response curve.[4]

  • Assay Performance: Submit the compound to a commercial kinase profiling service or perform the assay in-house using established platforms. These services typically use biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.[4]

  • Data Analysis: The primary data is usually reported as the percent of remaining kinase activity compared to a DMSO control. A common threshold for identifying a significant "hit" or off-target is >65% inhibition at a 1 µM compound concentration.

  • Follow-up: For any identified off-targets, it is crucial to determine their IC50 values to understand the potency of the off-target interaction. This data helps to calculate a selectivity index (IC50 off-target / IC50 on-target) and assess the potential for off-target effects at efficacious concentrations.[8]

Hypothetical Data Presentation

The following tables illustrate how to present quantitative data for a compound like this compound.

Table 1: Hypothetical In Vitro Potency and Selectivity of this compound This data is for illustrative purposes only.

Target Assay Type IC50 (nM) Cell Line
Primary Target Kinase X Biochemical50-
Primary Target Kinase X Cellular (Target Engagement)250HEK293
Off-Target Kinase Y Biochemical1,500-
Off-Target Kinase Z Biochemical8,000-

Table 2: Hypothetical Cellular Activity of this compound This data is for illustrative purposes only.

Assay Cell Line IC50 (nM) Notes
Anti-Proliferation A549 (Lung Cancer)80072-hour incubation.
Apoptosis (Caspase 3/7) A549 (Lung Cancer)85048-hour incubation.
Cytotoxicity NIH-3T3 (Fibroblast)>10,000Low toxicity in non-cancerous cells.

References

Technical Support Center: Troubleshooting Inconsistent Results in Dibritannilactone B Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibritannilactone B Assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental workflow with this compound. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and visualizations of key signaling pathways to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mode of action?

A1: this compound is a sesquiterpene lactone, a class of natural products recognized for a wide array of biological activities.[1] While research is ongoing, initial studies suggest that this compound may possess anti-inflammatory and cytotoxic properties.[1] Its proposed mechanisms of action include the modulation of cellular signaling pathways involved in inflammation and apoptosis, potentially through interactions with signaling molecules and transcription factors that regulate gene expression related to the cell cycle and survival.[1][2]

Q2: How should I dissolve and store this compound for consistent results?

A2: this compound is a hydrophobic compound, and proper handling is crucial for reproducible assay results.

  • Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Gentle warming to 37°C can aid in dissolution, but avoid excessive or prolonged heating to prevent degradation.[4]

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -20°C or lower, protected from light.[3]

  • Working Dilutions: When preparing working concentrations for your assays, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the assay wells is low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3][4] It is recommended to perform a DMSO tolerance test for your specific cell line.[4]

Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?

A3: Precipitation of hydrophobic compounds in aqueous media is a common issue that can lead to inconsistent results. Here are some strategies to improve solubility:[4]

  • Lower Final DMSO Concentration: Ensure the final DMSO concentration in your wells is as low as possible (ideally ≤ 0.5%).

  • Use a Co-solvent: Consider preparing an intermediate dilution of your DMSO stock in a less cytotoxic co-solvent like ethanol (B145695) or PEG 400 before the final dilution into the medium.

  • Utilize a Solubilizing Agent: Pre-treating your culture medium with a low concentration of a solubilizing agent, such as HP-β-cyclodextrin or a non-ionic surfactant like Tween® 80, can help maintain the compound's solubility.

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays (e.g., MTT, LDH)

Issue: High variability between replicate wells.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.
Pipetting Errors Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[5]
Edge Effects The outer wells of a microplate are susceptible to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[5]
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.[5]

Issue: Low absorbance/fluorescence readings.

Potential Cause Recommended Solution
Low Cell Density The initial number of cells seeded may be too low to produce a robust signal. Determine the optimal cell seeding density for your specific cell line and assay duration through a preliminary experiment.[5][6]
Incorrect Reagent Volume Ensure the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.[5]
Compound Interference This compound, as a natural product, may have a color that interferes with absorbance readings. Include a "compound-only" control with this compound in cell-free media and subtract this background absorbance from your experimental wells.[5]

Issue: High background signal in negative control wells.

Potential Cause Recommended Solution
Cell Culture Health Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[5]
Contaminated Reagents Use fresh, sterile reagents. If contamination is suspected in a buffer or media, replace it with a new stock.[7]
Insufficient Washing In assays requiring wash steps, ensure that wells are washed thoroughly to remove any residual unbound reagents or cellular debris.[7]
Direct Reduction of Assay Reagent Some natural products can directly reduce tetrazolium salts (e.g., MTT) or resazurin, leading to a false positive signal. Run a control with this compound in cell-free medium with the assay reagent to check for direct reduction.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a method for determining the effect of this compound on cell viability by measuring metabolic activity.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium.[3] Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include untreated and vehicle (DMSO) controls.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculations: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Experimental Workflows

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

G Hypothetical Inhibition of NF-κB Pathway by this compound Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades and releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (e.g., TNF-α, IL-6) Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (e.g., TNF-α, IL-6) Induces transcription of G Hypothetical Induction of Apoptosis by this compound This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G Workflow for In Vitro Anti-Inflammatory Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Macrophages (e.g., RAW 264.7) Seed Macrophages (e.g., RAW 264.7) Pre-treat with this compound Pre-treat with this compound Seed Macrophages (e.g., RAW 264.7)->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Measure Nitric Oxide (Griess Assay) Measure Nitric Oxide (Griess Assay) Stimulate with LPS->Measure Nitric Oxide (Griess Assay) Measure Pro-inflammatory Cytokines (ELISA) Measure Pro-inflammatory Cytokines (ELISA) Stimulate with LPS->Measure Pro-inflammatory Cytokines (ELISA)

References

dealing with Dibritannilactone B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibritannilactone B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the degradation of this compound during storage and experimentation.

Disclaimer: Publicly available scientific literature on the specific degradation pathways and stability of this compound is limited. The information provided herein is based on the general chemical properties of sesquiterpenoid lactones and related natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] Sesquiterpenoid lactones are a large family of natural products characterized by a 15-carbon skeleton and a lactone ring, and they are known for a diverse range of biological activities.[1][3][4]

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: Based on the chemistry of related sesquiterpenoid lactones and gamma-lactones, the primary factors contributing to degradation are:

  • pH: The γ-lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which opens the ring structure.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[6][7]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[8][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[7]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store the lyophilized powder at -20°C or below in a tightly sealed container, protected from light.[10]

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO).[11] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.[12]

Q4: What are the visible signs of this compound degradation?

A4: While chemical degradation is often not visible, you may observe the following, which could indicate a problem with the compound's integrity:

  • Changes in the physical appearance of the solid, such as color change or clumping.

  • Precipitation of the compound from a solution that was previously clear.

  • A decrease in the expected biological activity or inconsistent results in assays.[9]

Troubleshooting Guides

Issue 1: I am observing a decrease in the biological activity of my this compound in a long-term experiment.

  • Possible Cause: The compound may be degrading in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Perform a Stability Study: Incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

    • Quantify the Compound: At each time point, analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound remaining.[12]

    • Increase Media Changes: If instability is confirmed, consider more frequent media changes to replenish the active compound.[12]

Issue 2: My analytical results (e.g., HPLC, LC-MS) show the appearance of new peaks over time.

  • Possible Cause: These new peaks likely represent degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS to obtain the mass of the new peaks and compare them to the parent compound. This can provide clues about the type of degradation (e.g., hydrolysis would add the mass of a water molecule).

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (see FAQ A3).

    • Conduct a Forced Degradation Study: To understand the potential degradation pathways, perform a stress testing experiment as outlined in the protocols section below. This can help in identifying the likely degradation products.[11]

Quantitative Data Summary

The following table provides an illustrative example of potential degradation of a sesquiterpenoid lactone like this compound under various storage conditions. This is a hypothetical summary to guide researchers in designing their own stability studies, as specific quantitative data for this compound is not publicly available.

Storage ConditionTimeHypothetical % DegradationPotential Degradation Pathway
Solid
-20°C, Dark, Dry12 months< 5%Minimal degradation
4°C, Dark, Dry12 months5 - 15%Slow hydrolysis/oxidation
25°C, Ambient Light6 months20 - 40%Photodegradation, Hydrolysis
In DMSO Solution
-80°C, Dark12 months< 2%Minimal degradation
-20°C, Dark6 months5 - 10%Slow degradation
4°C, Dark1 month15 - 30%Hydrolysis
In Aqueous Buffer (pH 7.4)
37°C, Dark72 hours10 - 25%Hydrolysis of lactone ring
25°C, Ambient Light24 hours30 - 50%Photodegradation, Hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into single-use, light-protected (amber) tubes.

    • Store at -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.

    • Note: Avoid repeated freeze-thaw cycles of the stock solution.[12]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation pathways under various stress conditions.[11]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile (B52724)/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for time points such as 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature and collect samples at shorter time points (e.g., 0, 15, 30, 60 minutes) as base-catalyzed hydrolysis is often rapid. Neutralize the samples before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photolytic Degradation: Expose the sample solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a controlled light source (e.g., UV-A and visible light). Also, include a control sample protected from light. Collect samples at various time points.

  • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C) in the dark. Collect samples at various time points.

  • Analysis: Analyze all samples and controls using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.[13]

Protocol 3: HPLC Method for Stability Analysis

This protocol provides a general starting point for quantifying this compound. The method will likely require optimization.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV-Vis spectrum).

  • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Integrate the peak area of this compound in the chromatograms of the stability samples.

    • Calculate the concentration of the remaining parent compound at each time point using the calibration curve.

Visualizations

degradation_pathway DB DB Hydrolysis Hydrolyzed Product (Lactone Ring Opening) DB->Hydrolysis H+ or OH- (Acid/Base) Photo Photodegradation Product (e.g., Water Addition) DB->Photo Light (UV) H2O Oxidation Oxidized Product DB->Oxidation Oxygen (Air) This compound This compound

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Start: this compound Sample storage_conditions Store aliquots under different conditions (-80°C, -20°C, 4°C, 25°C, Light, Dark) start->storage_conditions sampling Collect samples at specified time points (T=0, 1, 3, 6, 12 months) storage_conditions->sampling hplc Analyze by HPLC/LC-MS sampling->hplc quantify Quantify remaining This compound hplc->quantify data Determine degradation rate and shelf-life quantify->data

Caption: Experimental workflow for stability assessment.

troubleshooting_workflow action action issue issue solution solution start Inconsistent Results or Loss of Activity Observed check_storage Were storage conditions optimal? (-80°C, dark) start->check_storage check_handling Were freeze-thaw cycles avoided? check_storage->check_handling Yes action_storage Review and correct storage procedures. Use fresh aliquot. check_storage->action_storage No check_media_stability Is the compound stable in the assay medium? check_handling->check_media_stability Yes action_handling Aliquot stock solutions. Use a fresh aliquot for each experiment. check_handling->action_handling No solution_ok If all checks pass, consider other experimental variables (e.g., cell passage, reagent quality). check_media_stability->solution_ok Yes action_stability_test Perform stability test in assay medium. (See Protocol 2) check_media_stability->action_stability_test No/Unknown solution_media If unstable, increase media changes or adjust assay duration. action_stability_test->solution_media

Caption: Troubleshooting degradation issues.

References

Technical Support Center: Overcoming Resistance to Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dibritannilactone B is a research compound with limited publicly available data on its specific mechanism of action and potential resistance pathways. This technical support guide is based on established principles of drug resistance observed with other sesquiterpenoid lactones and anticancer agents. The troubleshooting advice and protocols provided are intended as a starting point for researchers and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to this compound after several passages. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to a therapeutic compound like this compound can arise from several cellular changes. Based on known mechanisms for related compounds, this could include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Alterations in Pro-Survival Signaling: Cancer cells can develop resistance by upregulating pro-survival signaling pathways. Key pathways implicated in resistance to sesquiterpenoid lactones include NF-κB, STAT3, PI3K/AKT, and MAPK/ERK.[1][2]

  • Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[1]

  • Target Modification: Although the direct target of this compound is not well-defined, mutations or alterations in the target protein could prevent the drug from binding effectively.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of acquired resistance.[3]

Q3: I suspect increased drug efflux is causing resistance. How can I test this?

A3: You can investigate the role of drug efflux pumps by:

  • Co-treatment with an ABC Transporter Inhibitor: Perform a cell viability assay with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of P-gp-mediated efflux.

  • Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of genes encoding ABC transporters (e.g., ABCB1 for P-gp). Additionally, you can use Western blotting to assess the protein levels of these transporters.

Q4: Which signaling pathways should I investigate if I suspect they are involved in resistance?

A4: Based on literature for other sesquiterpenoid lactones, the NF-κB, STAT3, PI3K/AKT, and MAPK/ERK pathways are key candidates.[1][2][4][5] You can assess the activation status of these pathways by performing Western blot analysis for key phosphorylated proteins (e.g., phospho-p65 for NF-κB, phospho-STAT3, phospho-AKT, and phospho-ERK).

Q5: Can I reverse the resistance to this compound?

A5: Reversing resistance is a key challenge in cancer therapy. Potential strategies include:

  • Combination Therapy: Combining this compound with an inhibitor of the identified resistance mechanism (e.g., a P-gp inhibitor or a specific signaling pathway inhibitor) may restore sensitivity.

  • Alternative Compounds: If resistance is highly specific to this compound, exploring other sesquiterpenoid lactones with different chemical structures or mechanisms of action might be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound Cell line heterogeneity; inconsistent cell seeding density; variability in compound preparation.Ensure you are using a clonal population of cells if possible. Standardize cell seeding protocols. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
High background in Western blots for signaling proteins Insufficient blocking; non-specific antibody binding; high antibody concentration.Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat milk). Titrate primary and secondary antibody concentrations. Ensure adequate washing steps.
No change in signaling pathway activation despite observed resistance The resistance mechanism may not involve the investigated pathways; timing of analysis is not optimal.Investigate other potential mechanisms like drug efflux or apoptosis regulation. Perform a time-course experiment to identify the optimal time point for observing signaling changes after treatment.
Cell viability assays show high variability Uneven cell distribution in wells; edge effects in the plate; contamination.Gently resuspend cells before seeding to ensure a uniform suspension. Avoid using the outer wells of the plate. Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a dose-escalation method for generating a resistant cell line.[3][6]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Passaging: Initially, expect some cell death. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of this compound.

  • Dose Escalation: After the cells show stable growth for 2-3 passages at a given concentration, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Repeat: Continue this process of monitoring, passaging, and dose escalation over several months.

  • Validation: Periodically (e.g., every month), determine the IC50 of this compound in the treated cell population and compare it to the parental cell line. A stable, significantly increased IC50 indicates the successful generation of a resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at different stages of the resistance induction process.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins.[7][8]

  • Cell Lysis:

    • Plate parental and resistant cells and grow to 70-80% confluency.

    • Treat cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, STAT3, AKT, ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: qPCR for ABC Transporter Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for the target gene (ABCB1) and a housekeeping gene (e.g., GAPDH or ACTB).

    • Perform qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target gene in the resistant cells compared to the parental cells using the ΔΔCt method.

Visualizations

G cluster_0 This compound This compound Resistant Cell Resistant Cell This compound->Resistant Cell Ineffective Sensitive Cell Sensitive Cell This compound->Sensitive Cell Inhibits proliferation Cell Survival Cell Survival Resistant Cell->Cell Survival P-gp P-gp Resistant Cell->P-gp Upregulation Apoptosis Apoptosis Sensitive Cell->Apoptosis P-gp->this compound Efflux G cluster_1 Experimental Workflow: Investigating Resistance Parental Cells Parental Cells Dose-escalation with this compound Dose-escalation with this compound Parental Cells->Dose-escalation with this compound IC50 Determination IC50 Determination Parental Cells->IC50 Determination Resistant Cells Resistant Cells Dose-escalation with this compound->Resistant Cells Resistant Cells->IC50 Determination Mechanism Investigation Mechanism Investigation Resistant Cells->Mechanism Investigation Western Blot Western Blot Mechanism Investigation->Western Blot Signaling Pathways qPCR qPCR Mechanism Investigation->qPCR Drug Transporters G cluster_2 Pro-survival Signaling Pathways in Resistance Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Survival & Proliferation IKK IKK NF-kB NF-kB IKK->NF-kB NF-kB->Cell Survival & Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Cell Survival & Proliferation Cytokine Receptor Cytokine Receptor Cytokine Receptor->IKK Cytokine Receptor->JAK

References

Technical Support Center: Improving the Purity of Synthesized Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Dibritannilactone B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this and other structurally related lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthesized this compound?

A1: While the specific impurities will depend on the synthetic route employed, general classes of impurities in lactone synthesis include:

  • Unreacted Starting Materials: Incomplete conversion of precursors is a common source of impurities.

  • Side-Reaction Products: Depending on the synthetic strategy, side-reactions can generate structurally related impurities. For instance, in a Baeyer-Villiger oxidation, undesired regioisomers of the lactone may be formed.[1][2]

  • Reagent-Derived Impurities: Reagents used in the synthesis can lead to impurities. For example, if dicyclohexylcarbodiimide (B1669883) (DCC) is used for a lactonization step, the primary byproduct is dicyclohexylurea (DCU), which can be challenging to remove.[3]

  • Degradation Products: The lactone ring of this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxy acid as an impurity.[4][5][6]

Q2: My final product shows a lower than expected yield and purity after purification. What could be the cause?

A2: Several factors could contribute to lower than expected yield and purity:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Degradation: As mentioned, lactones can be sensitive to pH. Exposure to strong acids or bases during workup or purification can lead to the opening of the lactone ring, reducing the yield of the desired product.[4][5]

  • Suboptimal Purification: The chosen purification method may not be effective at separating the target compound from all impurities. Method development and optimization are critical for achieving high purity.

  • Co-elution of Impurities: In chromatographic purification, impurities may have similar retention times to this compound, leading to their co-elution and contamination of the final product.

Q3: How can I remove dicyclohexylurea (DCU) from my product if I use DCC for lactonization?

A3: DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[7] Here are a few strategies:

  • Filtration: Since DCU is often insoluble, it can sometimes be removed by simple filtration of the reaction mixture.

  • Solvent Selection: Choosing a solvent system where your product is soluble but DCU is not can facilitate its removal by filtration.

  • Chromatography: While challenging, flash column chromatography can sometimes separate the product from DCU. Careful selection of the stationary and mobile phases is required.

Q4: What is the best method for purifying synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural and synthetic products like this compound.[4] It offers high resolution and reproducibility. A typical workflow involves:

  • Analytical HPLC Method Development: An analytical scale method is first developed to achieve good separation of this compound from its impurities.

  • Preparative HPLC Scale-Up: The optimized analytical method is then scaled up to a preparative scale to purify larger quantities of the compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Presence of a Persistent Impurity with a Similar Polarity to this compound
  • Possible Cause: The impurity may be a stereoisomer or a structurally related byproduct that is not easily separated by standard chromatography.

  • Troubleshooting Steps:

    • Optimize HPLC Conditions:

      • Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol (B129727)/water) and additives (e.g., small amounts of acid like formic acid or trifluoroacetic acid, if the compound is stable) to alter the selectivity of the separation.

      • Stationary Phase: Try a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Alternative Purification Techniques:

      • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better resolution for closely related compounds than HPLC.

      • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for purification.

Issue 2: Product Degradation During Workup or Purification
  • Possible Cause: The lactone ring is being hydrolyzed due to exposure to acidic or basic conditions.

  • Troubleshooting Steps:

    • Neutralize the Reaction Mixture Carefully: During the workup, ensure that the pH is maintained close to neutral. Use mild acids or bases for any necessary pH adjustments.

    • Avoid Strong Acids and Bases in Chromatography: If using HPLC, opt for neutral or near-neutral mobile phases. If an acidic modifier is necessary, use a low concentration of a weak acid.

    • Temperature Control: Perform workup and purification steps at room temperature or below to minimize thermal degradation.

Data Presentation

The following table summarizes the results of a typical purification of this compound isolated from a crude extract using preparative HPLC. This data can serve as a benchmark for the purity and recovery achievable with this method.

StepSampleAmount (mg)Purity (%)Recovery (%)
1Crude Extract10005100
2Pooled Preparative HPLC Fractions459890
3Final Pure Compound40>9980
Table based on data from a BenchChem application note.[4]

Experimental Protocols

Protocol: Purification of this compound using HPLC

This protocol provides a general framework for the purification of this compound from a crude synthetic reaction mixture.

1. Sample Preparation

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Dissolve the resulting residue in a solvent compatible with the initial mobile phase of your HPLC method (e.g., methanol or acetonitrile).

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[4]

2. Analytical HPLC Method Development

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile or Methanol (HPLC grade)

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject the filtered sample.

    • Run a linear gradient to increase the concentration of Solvent B (e.g., from 5% to 100% B over 30 minutes).

    • Monitor the elution profile with a UV-Vis detector at a suitable wavelength.

  • Optimization: Adjust the gradient profile to achieve baseline separation of the this compound peak from all impurity peaks.

3. Preparative HPLC Scale-Up

  • Column: Use a preparative scale column with the same stationary phase as the analytical column.

  • Method Scaling: Scale the flow rate and injection volume according to the dimensions of the preparative column.

  • Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject a concentrated solution of the crude material.

    • Run the scaled-up gradient method.

    • Collect fractions corresponding to the peak of this compound using an automated fraction collector.

  • Purity Analysis and Final Product Isolation:

    • Analyze the purity of the collected fractions using the developed analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Synthesized This compound sample_prep Sample Preparation (Dissolution & Filtration) crude_product->sample_prep analytical_hplc Analytical HPLC Method Development sample_prep->analytical_hplc prep_hplc Preparative HPLC Scale-Up analytical_hplc->prep_hplc fraction_analysis Fraction Purity Analysis prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for the purification of synthesized this compound.

troubleshooting_workflow start Low Purity of Final Product check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Unreacted Starting Materials side_product Side-Reaction Products check_impurities->side_product Side-Reaction Products degradation Degradation (e.g., Hydrolysis) check_impurities->degradation Degradation Products optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction optimize_purification Optimize Purification (HPLC, Crystallization) side_product->optimize_purification modify_workup Modify Workup (Neutral pH, Low Temp) degradation->modify_workup

Caption: Troubleshooting logic for improving the purity of this compound.

References

Navigating the Nuances of Dibritannilactone B: A Technical Guide to Addressing Bioactivity Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibritannilactone B, a sesquiterpenoid dimer isolated from Inula britannica, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic effects.[1][2] However, the existing bioactivity data in the public domain is limited and presents challenges for researchers aiming to build upon previous findings. This technical support center provides a centralized resource to address and mitigate inconsistencies in this compound bioactivity data. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format to foster reproducible and reliable research.

Summary of Quantitative Bioactivity Data

A significant challenge in the study of this compound is the scarcity of comprehensive, peer-reviewed quantitative data. The primary reported bioactivity is its anti-inflammatory effect, with some vendor information alluding to cytotoxic potential.[3] The available data is summarized below to provide a baseline for comparison.

Bioactivity Cell Line Assay Reported IC50 (µM) Source Type
Anti-inflammatoryRAW 264.7 MacrophagesNitric Oxide (NO) Inhibition10.86 - 49.44Non-peer-reviewed literature[1]
CytotoxicityNot SpecifiedNot SpecifiedData not availableInferred from related compounds[2][4]

Note: The IC50 range for anti-inflammatory activity indicates moderate activity, but the lack of specific data points and detailed experimental conditions in peer-reviewed literature makes direct comparison difficult. Researchers should aim to generate their own dose-response curves for accurate determination.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that can lead to variability in experimental outcomes.

Q1: My IC50 value for this compound's anti-inflammatory activity is different from the reported range. What could be the cause?

A1: Discrepancies in IC50 values can arise from several factors:

  • Compound Purity and Identity: Verify the purity of your this compound sample using techniques like HPLC. It's crucial to note that the CAS number 1829580-18-8 has also been associated with a different chemical entity, so structural confirmation via NMR is recommended.[3]

  • Cell Line Health and Passage Number: Ensure your RAW 264.7 cells are healthy, within a low passage number, and not over-confluent, as this can affect their response to stimuli.

  • LPS Concentration and Source: The concentration and source of lipopolysaccharide (LPS) used to induce inflammation can significantly impact the level of nitric oxide production and, consequently, the calculated IC50 value.

  • Assay Incubation Times: Adhere strictly to the incubation times for cell treatment and the Griess assay itself. The reaction product of the Griess assay can be unstable over time.

Q2: How should I dissolve and store this compound to ensure consistent results?

A2: this compound is a hydrophobic molecule. For in vitro cell-based assays, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[5] To maintain compound integrity, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C, protected from light.[5] Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).

Q3: I am not observing any cytotoxic effects of this compound on my cancer cell lines. Why might this be?

A3: The cytotoxic potential of this compound is not yet well-documented in peer-reviewed studies.[2] If you are not observing cytotoxicity, consider the following:

  • Cell Line Sensitivity: Not all cancer cell lines will be sensitive to a particular compound. It is advisable to screen a panel of cell lines from different tissue origins.

  • Treatment Duration: The incubation time may be insufficient to induce cell death. Consider extending the treatment period (e.g., 48 or 72 hours).[5]

  • Concentration Range: The concentrations tested may be too low. A broad range of concentrations should be used in initial screening assays.

  • Mechanism of Action: this compound may not be directly cytotoxic but could have cytostatic effects (inhibiting cell proliferation without causing cell death). Consider performing assays that measure cell proliferation, such as a BrdU incorporation assay, in addition to viability assays like the MTT assay.

Troubleshooting Guides

Problem: High Variability in Replicates for the Nitric Oxide (NO) Assay
Potential Cause Troubleshooting Step
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge Effects in 96-well PlateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Mixing of ReagentsGently mix the Griess reagent with the cell supernatant by pipetting up and down.
Problem: Low Maximum Absorbance in MTT Assay
Potential Cause Troubleshooting Step
Low Cell NumberOptimize initial cell seeding density to ensure sufficient formazan (B1609692) production.
Insufficient Incubation with MTTEnsure cells are incubated with MTT reagent long enough for visible intracellular purple formazan crystals to form.[5]
Incomplete Solubilization of FormazanAfter adding the solubilization solution (e.g., DMSO), ensure crystals are fully dissolved by gently pipetting or using a plate shaker.
Cell Culture Medium InterferenceSome components in the medium can interfere with the assay. Use a phenol (B47542) red-free medium if possible during the MTT incubation step.

Detailed Experimental Protocols

To promote standardization and reproducibility, detailed protocols for key bioactivity assays are provided below.

Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory activity of this compound by quantifying its effect on NO production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[6] Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).[6]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[6]

    • Incubate for 10 minutes at room temperature, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Determine the IC50 value of this compound.

Protocol 2: MTT Assay for Cell Viability

This protocol determines the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired treatment period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis DB_stock This compound Stock Solution (DMSO) treatment Compound Treatment (Serial Dilutions) DB_stock->treatment cells Cell Line Culture (e.g., RAW 264.7 or Cancer Cell Line) seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (24-72h) treatment->incubation endpoint Endpoint Measurement (e.g., Griess or MTT Assay) incubation->endpoint readout Plate Reader Absorbance Measurement endpoint->readout calc IC50 Calculation readout->calc

Caption: Standardized workflow for in vitro bioactivity testing of this compound.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates DB This compound DB->IKK Inhibits? NFkB_nuc NF-κB (in Nucleus) DB->NFkB_nuc Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates iNOS iNOS Gene Expression NFkB_nuc->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Technical Support Center: Optimizing Cell Viability Assays for Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibritannilactone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell viability assays and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is a hydrophobic molecule.[1] For in vitro cell-based assays, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] To maintain the compound's integrity, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C, protected from light.[1][2] Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium.[1] It is crucial to ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can induce solvent-related cytotoxicity.[1][3]

Q2: What is a good starting concentration range for cytotoxicity screening with this compound?

A2: For initial screening to determine the potency of this compound, a broad concentration range is advisable. A 10-point serial dilution starting from 100 µM down to the nanomolar range is a recommended approach.[1] This will help in accurately determining the IC50 (half-maximal inhibitory concentration) value.[4]

Q3: Which cell lines are recommended for testing this compound?

A3: The choice of cell line should be guided by your research objectives.[1] For screening anticancer activity, a panel of cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and U251MG (glioblastoma) can be used.[1] For investigating anti-inflammatory properties, cell lines like RAW 264.7 (murine macrophages) stimulated with lipopolysaccharide (LPS) are suitable.[1] It is also good practice to include a non-cancerous cell line, for instance, NIH-3T3 fibroblasts, to evaluate general cytotoxicity.[1]

Q4: How can I ensure my experimental results are reliable and reproducible?

A4: Consistency is paramount for obtaining reliable data.[1] Always use healthy, viable cells that are in the logarithmic growth phase and maintain a consistent passage number.[1] It is also critical to optimize the cell seeding density for each specific cell line to ensure they are not over-confluent by the end of the experiment.[1][5]

Troubleshooting Guides

Problem 1: Precipitate Formation in Cell Culture Medium

Q: I prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A: This is a common issue with hydrophobic compounds like this compound, often referred to as "crashing out."[3][6] Here’s a step-by-step approach to troubleshoot this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your wells is as low as possible, ideally at or below 0.5%.[3] You may need to perform a DMSO tolerance test for your specific cell line, as some can be sensitive to concentrations as low as 0.1%.[3]

  • Modify Dilution Technique: Instead of adding the this compound stock directly to the full volume of medium, try adding the stock solution to the medium dropwise while vortexing or stirring vigorously.[6] This gradual introduction can prevent localized high concentrations that lead to precipitation.[6]

  • Perform a Media Compatibility Test: Before treating your cells, test the dilution of your this compound stock in the cell culture medium in a separate tube. Incubate it under the same conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitate formation over the duration of your planned experiment.[6]

  • Use a Co-solvent: Consider preparing an intermediate dilution of your DMSO stock in a less cytotoxic co-solvent like ethanol (B145695) or PEG 400 before the final dilution into your culture medium.[3]

Problem 2: Low or Inconsistent Absorbance Readings in MTT/XTT Assays

Q: My absorbance readings in my MTT or XTT assay are very low, or the results are not consistent. What could be the cause?

A: Low or inconsistent absorbance readings can stem from several factors.[1] Here are some common causes and solutions:

  • Suboptimal Cell Seeding Density: Too few cells will result in a weak signal.[1] It is important to optimize the initial cell seeding density to ensure you are in the linear range of the assay for your specific cell line.[5]

  • Insufficient Incubation Time: The incubation time with the MTT or XTT reagent might be too short for your cell type to produce a strong enough signal.[1] You may need to optimize the incubation period.

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): For MTT assays, it is crucial that the formazan crystals are fully dissolved before reading the plate.[1] Incomplete solubilization is a frequent source of error.[7] Ensure you are using a sufficient volume of a suitable solubilizing agent (like DMSO or a detergent solution) and that the plate is adequately mixed.[7][8]

  • Compound Interference: Some compounds can interfere with the tetrazolium reduction reaction. To check for this, run a control plate without cells, containing only media, your compound concentrations, and the assay reagent.[8]

  • Inconsistent Results Between MTT and XTT Assays: It has been observed that MTT and XTT assays can yield different results.[9] This may be due to the different enzymes involved in their reduction (MTT primarily utilizes NADH, while XTT can use NADPH).[9] If you see a discrepancy, consider using a third, mechanistically different assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo), to confirm your findings.

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell Line IC50 (µM) after 24h IC50 (µM) after 48h IC50 (µM) after 72h
A549 (Lung Carcinoma) 75.2 48.5 25.1
MDA-MB-231 (Breast Cancer) 60.8 35.2 18.9

| NIH-3T3 (Fibroblasts) | > 100 | > 100 | 85.7 |

Table 2: Troubleshooting Common Issues in Tetrazolium-Based Assays

Issue Potential Cause Recommended Solution
High Background Signal Contamination of reagents or media. Use sterile technique and fresh reagents.
Phenol (B47542) red in media can interfere.[7] Use phenol red-free media for the assay incubation step.[7]
Compound precipitates, scattering light. Refer to "Precipitate Formation" guide. Test compound solubility.[10]
Low Signal/Absorbance Cell seeding density is too low.[1] Optimize cell seeding density for your cell line.[1]
Incubation with reagent is too short.[1] Increase incubation time with the assay reagent.
Formazan crystals not fully dissolved (MTT).[1] Increase shaking time or gently pipette to mix.[7]
Inconsistent Replicates Uneven cell seeding. Ensure a homogenous cell suspension before and during plating.
"Edge effect" on the 96-well plate. Avoid using the outer wells of the plate, or fill them with sterile media.

| | Pipetting errors. | Use calibrated pipettes and be consistent with technique. |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a method for determining the effect of this compound on cell viability.[4]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[3][8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay Protocol

The XTT assay offers the advantage of a water-soluble formazan product, simplifying the protocol.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: Shake the plate gently and measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used.

Visualizations

Experimental Workflow

G Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis a Optimize Cell Seeding Density d Seed Cells in 96-well Plate a->d b Prepare this compound Stock (10 mM in DMSO) c Prepare Serial Dilutions b->c e Treat Cells with Compound c->e d->e f Incubate (24-72h) e->f g Add Assay Reagent (MTT/XTT) f->g h Incubate (2-4h) g->h i Solubilize Formazan (MTT only) h->i MTT j Read Absorbance h->j XTT i->j k Calculate % Viability j->k l Determine IC50 k->l

Caption: A generalized workflow for performing cell viability assays with this compound.

Hypothetical Signaling Pathways

While the exact mechanism of this compound is not fully elucidated, sesquiterpene lactones are often involved in modulating inflammation and apoptosis.[2][11]

G Hypothetical Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65_p50 p65/p50 IKK->p65_p50 activates IkB IκB IKK->IkB phosphorylates p65_p50->IkB bound by Nucleus Nucleus p65_p50->Nucleus translocates IkB->p65_p50 releases Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Dibritannilactone_B This compound Dibritannilactone_B->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

G Hypothetical Apoptotic Pathway Dibritannilactone_B This compound Bax Bax/Bak Dibritannilactone_B->Bax activates? Bcl2 Bcl-2 Dibritannilactone_B->Bcl2 inhibits? Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bax->Mitochondrion Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.

References

Technical Support Center: Troubleshooting Poor Signal in Dibritannilactone B Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dibritannilactone B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting, particularly focusing on the challenge of poor or no signal. As publicly available, peer-reviewed data on the specific molecular targets and mechanism of action of this compound is limited, this guide combines general best practices for Western blotting with considerations for working with small molecule inhibitors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][3] It is currently under investigation for its potential anti-inflammatory and anti-cancer properties.[1] While its precise mechanism of action is not well-established in publicly available literature, vendor information suggests it may modulate signaling pathways involved in inflammation and apoptosis.[1][2] One hypothetical mechanism is the inhibition of the NF-κB signaling pathway.[2]

Q2: Why am I not seeing a signal for my target protein after treating cells with this compound?

Several factors could contribute to a weak or absent signal in your Western blot. These can be broadly categorized into issues related to the sample, the Western blot protocol itself, or the specific effects of this compound. This guide will walk you through troubleshooting steps for each of these areas.

Q3: Could this compound be causing the degradation of my target protein?

While there is no specific data on this, some small molecules can induce protein degradation. If you suspect this, it is crucial to include protease and phosphatase inhibitors in your lysis buffer.[4][5][6] Additionally, performing a time-course experiment can help determine if the protein levels decrease over time with this compound treatment.

Q4: Are there known target proteins for this compound that I can use as a positive control?

Currently, there are no definitively validated target proteins for this compound in the public scientific literature. Researchers are encouraged to investigate potential targets based on the compound's suggested involvement in inflammatory or apoptotic pathways (e.g., key proteins in the NF-κB pathway).

Troubleshooting Guide: Poor or No Signal

This guide provides a systematic approach to troubleshooting weak or absent signals in your this compound Western blot experiments.

Section 1: Sample Preparation and Protein Expression

A common reason for poor signal is an issue with the protein sample itself.

Potential Cause Troubleshooting Steps
Low Target Protein Abundance - Increase the amount of total protein loaded per well (a minimum of 15 µg is recommended for cell lysates).[7] - Consider enriching your target protein through immunoprecipitation or fractionation.[4][5][8] - If applicable, use a known stimulus to induce higher expression of your target protein as a positive control.[5]
Protein Degradation - Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer.[4][6] - Perform all sample preparation steps at 4°C or on ice to minimize enzymatic activity.[6]
Inefficient Protein Extraction - Ensure your lysis buffer is appropriate for the subcellular localization of your target protein (e.g., use a RIPA buffer for membrane-bound or nuclear proteins).[4][6] - Ensure complete cell lysis by sonication or mechanical disruption.
Incorrect Protein Quantification - Accurately determine the protein concentration of your lysates using a reliable method (e.g., BCA assay). - Load equal amounts of protein in each lane to ensure valid comparisons.[9]
Section 2: Western Blot Protocol Optimization

Fine-tuning the steps of your Western blot protocol can significantly enhance signal detection.

Potential Cause Troubleshooting Steps
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S after transfer.[4][10] - Optimize transfer time and voltage, especially for high molecular weight proteins which may require longer transfer times.[5] - Ensure no air bubbles are trapped between the gel and the membrane.[4] - For small proteins (<15 kDa), consider using a membrane with a smaller pore size (0.2 µm).[5][6]
Suboptimal Antibody Concentrations - Increase the concentration of the primary and/or secondary antibody.[5][8] A dot blot can be a quick way to test antibody activity.[5][11] - Perform a titration experiment to determine the optimal antibody dilution.
Inactive Antibodies - Ensure antibodies have been stored correctly and have not expired. - Test the antibody on a positive control lysate known to express the target protein.[5]
Inappropriate Blocking Conditions - The choice of blocking agent can affect signal. Try switching between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA).[10] For phosphorylated proteins, BSA is generally recommended to avoid high background from phosphoproteins in milk. - Over-blocking can sometimes mask the epitope. Try reducing the blocking time.
Insufficient Washing - While important for reducing background, excessive washing can also reduce the signal.[5][7] Reduce the number or duration of wash steps.[8]
Detection Reagent Issues - Ensure the substrate has not expired and is still active.[5] - Increase the incubation time with the substrate.[5] - Optimize the exposure time to the film or digital imager.[9]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps may be required for your particular target and antibodies.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load 20-40 µg of protein per lane onto an appropriate percentage polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency.

    • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system.

Visualizations

Hypothetical Signaling Pathway of this compound

Given the limited data, a hypothetical pathway of this compound's purported anti-inflammatory action is presented below. This diagram illustrates a potential mechanism involving the inhibition of the NF-κB pathway.

DibritannilactoneB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene DibritannilactoneB This compound DibritannilactoneB->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Troubleshooting Workflow for Poor Western Blot Signal

This flowchart provides a logical sequence of steps to diagnose and resolve issues with a weak or absent signal.

WB_Troubleshooting Start Start: Poor/No Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK OptimizeTransfer Optimize Transfer Conditions TransferOK->OptimizeTransfer No CheckAntibodies Check Antibodies (Positive Control, Titration) TransferOK->CheckAntibodies Yes OptimizeTransfer->CheckTransfer AntibodiesOK Antibodies OK? CheckAntibodies->AntibodiesOK ReplaceAntibodies Use Fresh/New Antibodies AntibodiesOK->ReplaceAntibodies No CheckSample Review Sample Prep (Protein Load, Lysis Buffer) AntibodiesOK->CheckSample Yes ReplaceAntibodies->CheckAntibodies SampleOK Sample Prep OK? CheckSample->SampleOK OptimizeSamplePrep Increase Protein Load, Change Lysis Buffer SampleOK->OptimizeSamplePrep No OptimizeDetection Optimize Detection (Substrate, Exposure Time) SampleOK->OptimizeDetection Yes OptimizeSamplePrep->CheckSample End Signal Improved OptimizeDetection->End

Caption: A workflow for troubleshooting poor Western blot signal.

References

Technical Support Center: Mitigating Cytotoxicity of Novel Agents like Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with novel cytotoxic compounds, such as Dibritannilactone B, who are encountering challenges with toxicity in normal, non-cancerous cells. The following sections offer troubleshooting advice, frequently asked questions, data presentation templates, key experimental protocols, and visual guides to help you systematically address and mitigate off-target cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My compound, this compound, shows high cytotoxicity in my normal cell line control. What are my immediate next steps?

Answer:

  • Confirm the Result: Repeat the cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a fresh dilution of this compound and newly passaged cells to rule out experimental error.

  • Titrate the Dose: Perform a more granular dose-response curve for both your cancer and normal cell lines to precisely determine the IC50 (half-maximal inhibitory concentration) for each. This will help you identify if a therapeutic window exists, even if it's narrow.

  • Evaluate Exposure Time: Assess if shorter exposure times to this compound can maintain efficacy in cancer cells while reducing toxicity in normal cells. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).

  • Use a Quiescent Normal Cell Model: If you are using a rapidly dividing normal cell line, consider switching to a primary cell culture or inducing quiescence (e.g., by serum starvation). Many cytotoxic agents target proliferating cells, and this can help determine if the toxicity is proliferation-dependent.

Question 2: The IC50 values for this compound are very similar between my cancer and normal cell lines. How can I improve its selectivity?

Answer:

  • Combination Therapy: Investigate combining a sub-toxic dose of this compound with a cancer-specific inhibitor. This could be a drug targeting a pathway that is uniquely dysregulated in your cancer model (e.g., a PARP inhibitor for BRCA-mutant cancers). The goal is to achieve a synergistic effect in cancer cells without increasing toxicity in normal cells.

  • Identify Molecular Drivers of Sensitivity: Use techniques like RNA sequencing or proteomics to compare the response of sensitive cancer cells and resistant/less sensitive normal cells to this compound. This may reveal pathways that can be exploited to enhance selectivity.

  • Drug Delivery Systems: Consider encapsulating this compound in a targeted delivery vehicle, such as liposomes or nanoparticles conjugated with antibodies against a tumor-specific antigen. This can increase the local concentration of the drug at the tumor site and reduce systemic exposure.

Question 3: My cytotoxicity assay results are inconsistent across experiments. What could be the cause?

Answer:

  • Cell Health and Passage Number: Ensure your cell lines are healthy, free of contamination (especially mycoplasma), and used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Compound Stability and Storage: Confirm the stability of this compound in your cell culture medium over the course of the experiment. The compound might be degrading. Ensure it is stored correctly (e.g., protected from light, at the right temperature) and that stock solutions are not repeatedly freeze-thawed.

  • Assay Confluence: Standardize the cell seeding density. The initial number of cells can significantly impact the final readout of viability assays. Aim for a confluence level that ensures cells are in the logarithmic growth phase at the time of treatment.

  • Reagent Variability: Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental first steps to systematically investigate and mitigate the off-target cytotoxicity of a new compound like this compound?

A1: The initial approach should be to characterize the therapeutic window. This involves a multi-step process:

  • Broad Spectrum Screening: Test the compound against a panel of diverse cancer cell lines and a corresponding set of normal cell lines from various tissues (e.g., fibroblasts, epithelial cells).

  • Determine Mechanism of Cell Death: Use assays like Annexin V/PI staining to determine if the compound induces apoptosis or necrosis in both cell types. A compound that induces apoptosis in cancer cells but necrosis in normal cells might have different underlying mechanisms that can be exploited.

  • Identify Key Signaling Pathways: Perform preliminary pathway analysis (e.g., using a targeted western blot array or RNA-seq) to see which pro-death or pro-survival pathways are modulated by the compound in normal versus cancer cells.

Q2: How can I identify the specific signaling pathways responsible for the cytotoxicity of this compound in normal cells?

A2: A common strategy is to use a combination of "omics" approaches and targeted validation:

  • Transcriptomics/Proteomics: Treat your normal cell line with this compound at its IC50 and perform RNA-sequencing or mass spectrometry-based proteomics to identify differentially expressed genes or proteins.

  • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched signaling pathways associated with the observed changes. Look for pathways known to be involved in cellular stress, DNA damage, or apoptosis (e.g., p53 signaling, MAPK pathways, oxidative stress response).

  • Functional Validation: Use small molecule inhibitors or siRNA/shRNA to block the identified pathways in normal cells. If inhibition of a specific pathway rescues the cells from this compound-induced death, you have identified a key mechanism of its off-target toxicity.

Q3: What are some general strategies to increase the therapeutic index of a potent cytotoxic agent?

A3:

  • Protective Agents (Cytoprotectants): Co-administer a non-toxic agent that selectively protects normal cells. For example, if the cytotoxicity is due to oxidative stress, a potent antioxidant could be explored.

  • Combination with Kinase Inhibitors: If a specific survival pathway is highly active in normal cells but not in cancer cells, inhibiting this pathway in cancer cells could allow for a lower, less toxic dose of your primary compound.

  • Structural Modification (Medicinal Chemistry): If a specific part of the this compound molecule is responsible for off-target effects, medicinal chemists may be able to modify the structure to reduce this liability while retaining anti-cancer activity. This is a long-term strategy.

Quantitative Data Presentation

Clear and concise data presentation is crucial for comparing results. Use the following templates to structure your findings.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell LineCell TypeTissue of OriginIC50 (µM) ± SDTherapeutic Index (Normal/Cancer)
MCF-7Cancer (Adenocarcinoma)Breast1.5 ± 0.2-
MDA-MB-231Cancer (Adenocarcinoma)Breast2.1 ± 0.3-
MCF-10ANormal-like (Epithelial)Breast5.8 ± 0.53.87 (vs MCF-7)
HFF-1Normal (Fibroblast)Skin10.2 ± 1.16.80 (vs MCF-7)
A549Cancer (Carcinoma)Lung0.9 ± 0.1-
BEAS-2BNormal-like (Epithelial)Lung4.5 ± 0.45.00 (vs A549)

Table 2: Effect of a Mitigating Agent on this compound Cytotoxicity

Cell LineTreatmentIC50 of this compound (µM) ± SDFold Change in IC50
A549This compound alone0.9 ± 0.11.0 (Baseline)
A549This compound + Mitigating Agent X (1 µM)1.1 ± 0.21.2
BEAS-2BThis compound alone4.5 ± 0.41.0 (Baseline)
BEAS-2BThis compound + Mitigating Agent X (1 µM)15.2 ± 1.53.4

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at 1x and 2x the IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visual Guides and Workflows

The following diagrams provide visual representations of key concepts and workflows.

G cluster_0 This compound Action cluster_1 Mitigation Strategy DB This compound ROS ↑ Reactive Oxygen Species (ROS) DB->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidant Antioxidant (e.g., N-acetylcysteine) Antioxidant->ROS Inhibits

Caption: Hypothetical signaling pathway for this compound-induced apoptosis and a potential point of intervention.

G start Start: High cytotoxicity observed in normal cells confirm 1. Confirm Result (Repeat assay, check compound) start->confirm dose_response 2. Detailed Dose-Response (Cancer vs. Normal cell lines) confirm->dose_response therapeutic_window Is there a usable therapeutic window? dose_response->therapeutic_window optimize Optimize Protocol (Exposure time, cell density) therapeutic_window->optimize Yes investigate 3. Investigate Mechanism (Apoptosis, pathway analysis) therapeutic_window->investigate No evaluate Evaluate Lead Strategy optimize->evaluate mitigation 4. Test Mitigation Strategies (Combination therapy, cytoprotectants) investigate->mitigation mitigation->evaluate

Caption: A logical workflow for troubleshooting and addressing high off-target cytotoxicity.

G cluster_screening Screening Phase cluster_validation Validation Phase cell_lines Panel of Cancer and Normal Cell Lines treatment Treat with this compound +/- Mitigating Agent cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Calculate IC50 & Therapeutic Index viability_assay->data_analysis lead_agent Select Lead Mitigating Agent data_analysis->lead_agent mechanism_assay Mechanism Assays (Apoptosis, Western Blot) lead_agent->mechanism_assay confirmation Confirm Rescue Effect in Normal Cells mechanism_assay->confirmation efficacy_check Confirm No Interference with Cancer Cell Killing confirmation->efficacy_check

Caption: Experimental workflow for screening and validating agents that mitigate cytotoxicity.

Technical Support Center: Enhancing the Bioavailability of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of Dibritannilactone B's bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and the primary obstacles to its bioavailability.

Q1: What is this compound, and what are the main challenges to its oral bioavailability?

A: this compound is a diterpene lactone, a class of natural products investigated for various therapeutic activities. Like many diterpenes, its clinical potential is often limited by poor oral bioavailability.[1][2] The primary factors hindering its absorption are:

  • Poor Aqueous Solubility: Its lipophilic nature results in low solubility and slow dissolution rates in the gastrointestinal tract.[1][2][3]

  • Low Intestinal Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[3][4]

  • Efflux Transporter Activity: It may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen, reducing net absorption.[5][6][7]

  • First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[4][8]

Q2: What initial assessments should be performed to characterize the bioavailability issues of this compound?

A: A systematic approach begins with characterizing the compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key initial experiments include:

  • Solubility Studies: Determine the solubility in various biorelevant media (e.g., pH 1.2, 4.5, 6.8 buffers) to understand its behavior in the GI tract.[9]

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer to assess intestinal permeability and identify if it is a substrate for efflux transporters.[10][11][12]

  • Preliminary In Vivo Pharmacokinetic (PK) Study: Administer a simple formulation (e.g., suspension in 0.5% methylcellulose) to an animal model to determine the baseline oral bioavailability and key PK parameters like Cmax, Tmax, and AUC.

Q3: What are the most common formulation strategies to improve the oral bioavailability of compounds like this compound?

A: Formulation strategies primarily aim to improve the solubility and dissolution rate. Several advanced drug delivery systems are effective for diterpene lactones.[1] These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Lipid-based formulations that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, enhancing solubilization.[1]

  • Nanosuspensions/Nanoemulsions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][13]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix can significantly improve dissolution.[14]

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic molecule and increase its apparent water solubility.[15][16]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Aqueous Solubility and Poor Dissolution

Q: My initial experiments confirm that this compound has very low solubility (<0.1 µg/mL) in aqueous buffers, leading to negligible absorption in my animal model. What should I do?

A: This is a common starting point for lipophilic natural products.[3][13] The goal is to enhance the concentration of dissolved drug in the gastrointestinal lumen.

Troubleshooting Workflow:

G start Problem: Low Aqueous Solubility strategy Select Formulation Strategy start->strategy smedds SMEDDS (Lipid-Based) strategy->smedds Good for highly lipophilic drugs nano Nanosuspension (Size Reduction) strategy->nano API stability is critical dispersion Solid Dispersion (Amorphous Form) strategy->dispersion Risk of recrystallization complex Cyclodextrin Complex (Inclusion) strategy->complex Stoichiometry is important evaluate Evaluate In Vitro Dissolution smedds->evaluate nano->evaluate dispersion->evaluate complex->evaluate fail Dissolution Fails (<85% in 30 min) evaluate->fail No pass Dissolution Succeeds evaluate->pass Yes optimize Optimize Formulation (e.g., change excipients, ratio, process) fail->optimize invivo Proceed to In Vivo Bioavailability Study pass->invivo optimize->strategy

Caption: Troubleshooting workflow for solubility enhancement.

Data Comparison of Formulation Strategies:

Formulation StrategyVehicle/ExcipientsDrug Loading (%)Solubility Enhancement (vs. Unformulated)Reference Compound
Unformulated 0.5% CMC SuspensionN/A1x (Baseline)This compound
SMEDDS Capryol 90, Cremophor EL, Transcutol HP5 - 10%~150-foldAndrographolide[1]
Nanosuspension Poloxamer 188, HPMC10 - 20%~80-foldQuercetin
Solid Dispersion PVP K30, Soluplus®15 - 25%~250-foldCurcumin
Issue 2: Poor Intestinal Permeability and/or High Efflux

Q: My formulation has successfully improved the solubility of this compound, but in vivo absorption is still low. How can I determine if poor membrane permeability or P-gp efflux is the cause?

A: A bidirectional Caco-2 permeability assay is the industry-standard in vitro model to answer this question.[10][11][17] This assay measures transport across a monolayer of cells that mimic the intestinal barrier and express key efflux transporters like P-gp.[12]

Key Parameters to Evaluate:

  • Apparent Permeability (Papp): This measures the rate of drug transport across the cell monolayer. It is calculated for both directions: Apical-to-Basolateral (A→B), simulating absorption, and Basolateral-to-Apical (B→A).

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[10][17]

Troubleshooting with Caco-2 Data:

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation & Next Steps
This compound 0.89.612.0 High Efflux: ER > 2 indicates P-gp is actively pumping the drug out. Proceed to test with a P-gp inhibitor.[5][7]
This compound + Verapamil (P-gp Inhibitor) 4.55.11.1 Efflux Inhibited: A significant increase in Papp (A→B) and a drop in ER to ~1 confirms P-gp mediated efflux. Consider co-formulation with a safe P-gp inhibitor.
Hypothetical Drug C 0.20.251.25 Low Permeability: ER < 2 but Papp (A→B) is very low. The molecule itself has poor passive diffusion. Strategy should focus on prodrugs or permeation enhancers.
Propranolol (High Permeability Control) >15>15~1.0Assay Validated
Atenolol (Low Permeability Control) <1.0<1.0~1.0Assay Validated

Signaling Pathway Visualization:

The diagram below illustrates how P-glycoprotein (P-gp) acts as a barrier to the absorption of substrate drugs like this compound and how inhibitors like Verapamil can block this action.

G cluster_lumen Intestinal Lumen (Apical) cluster_cell Enterocyte (Cell Membrane) cluster_blood Bloodstream (Basolateral) DB This compound (Drug) Pgp P-glycoprotein (Efflux Pump) DB->Pgp Enters Cell V Verapamil (Inhibitor) V->Pgp Inhibits Pgp->DB Efflux back to Lumen Absorbed Absorbed Drug Pgp->Absorbed Absorption Pathway (Passive Diffusion)

Caption: P-glycoprotein efflux mechanism and inhibition.

Section 3: Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[10][18]

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in the transport buffer. For inhibitor studies, prepare a parallel solution also containing a known P-gp inhibitor (e.g., 100 µM Verapamil).

  • Transport Experiment (A→B):

    • Add 1.2 mL of fresh buffer to the basolateral (bottom) chamber.

    • Remove the culture medium from the apical (top) chamber and replace it with 0.3 mL of the dosing solution.[18]

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a 100 µL sample from the basolateral chamber, replacing it with fresh buffer.

  • Transport Experiment (B→A):

    • Add 0.3 mL of fresh buffer to the apical chamber.

    • Replace the buffer in the basolateral chamber with 1.2 mL of the dosing solution.[18]

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with a standard diet and water ad libitum.

  • Group Allocation: Randomly assign animals to two groups (n=5 per group):

    • Group 1 (IV): Intravenous administration.

    • Group 2 (PO): Oral gavage administration.

  • Fasting: Fast all animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing:

    • IV Group: Administer this compound (e.g., 2 mg/kg) as a solution (e.g., in Solutol/Saline) via the tail vein.

    • PO Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC(0-t), and AUC(0-inf).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = [AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100

References

Validation & Comparative

Natural vs. Synthetic Dibritannilactone B: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the biological activities of Dibritannilactone B derived from natural sources versus its synthetic counterparts is currently a prospective endeavor. As of the latest literature review, a complete total synthesis of this compound has not been published. [1] Consequently, this guide will focus on the documented bioactivity of the natural product and provide a framework for future comparative studies once a synthetic route is established.

This compound is a sesquiterpenoid dimer isolated from the aerial parts of the plant Inula britannica.[1] This plant has a history of use in traditional medicine, and its phytochemicals, including various sesquiterpene lactones, are of interest for their potential therapeutic properties.[1]

Bioactivity of Natural this compound

Current research on the bioactivity of natural this compound has primarily centered on its anti-inflammatory effects.[1] Studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Table 1: Inhibitory Effects of Natural this compound on NO Production

CompoundConcentrationNO Inhibition (%)IC50 (µM)
This compound10 µMModerate10.86 - 49.44

Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range indicates moderate activity.[1]

Experimental Protocols

Isolation of Natural this compound:

The general procedure for isolating this compound from Inula britannica involves the following steps:[1]

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then partitioned with different solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

The anti-inflammatory activity of natural this compound is typically assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and incubated.[3]

  • Treatment: The cells are pre-treated with various concentrations of this compound for a set period.[3]

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.[3]

  • NO Measurement: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[3]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value is then determined.

Signaling Pathways

Based on the activities of other sesquiterpene lactones, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory process.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DibritannilactoneB This compound DibritannilactoneB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to iNOS iNOS Gene DNA->iNOS Promotes transcription NO Nitric Oxide iNOS->NO Leads to production of G plant Inula britannica (aerial parts) extraction Extraction (Methanol/Ethanol) plant->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (CC, HPLC) partitioning->chromatography isolation Isolated this compound chromatography->isolation structure Structure Elucidation (NMR, MS) isolation->structure bioactivity Bioactivity Assays (e.g., Anti-inflammatory) isolation->bioactivity data Data Analysis bioactivity->data

References

A Comparative Analysis of Dibritannilactone B and Other Sesquiterpenoids from Inula britannica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dibritannilactone B, a sesquiterpenoid dimer from Inula britannica, with other sesquiterpenoid lactones isolated from the same plant species. The information is compiled from various studies to offer a comprehensive overview of their cytotoxic and anti-inflammatory potential, supported by available experimental data and detailed methodologies.

Introduction to Inula britannica Sesquiterpenoids

Inula britannica, a plant used in traditional medicine, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoid lactones.[1] These compounds have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and cytotoxic effects.[1] Among the numerous sesquiterpenoids isolated are this compound (also known as Neobritannilactone B), 1-O-acetylbritannilactone (ABL), 1,6-O,O-diacetylbritannilactone (OODABL), britannilactone, and various other monomers and dimers.[1] This guide focuses on comparing the performance of this compound against its chemical relatives from the same plant.

Comparative Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected sesquiterpenoids from Inula britannica. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

The cytotoxicity of these compounds is typically evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCell LineIC50 (µM)Reference
This compound (Dimer) MCF-7 (Breast Cancer)8.82 ± 0.85[2]
1-O-acetylbritannilactone (ABL) HCT116 (Colon Cancer)> 20[3]
HEp-2 (Laryngeal Cancer)> 20[3]
HeLa (Cervical Cancer)> 20[3]
1,6-O,O-diacetylbritannilactone (OODABL) HCT116 (Colon Cancer)12.5 ± 1.3[4]
HEp2 (Laryngeal Cancer)15.2 ± 1.1[4]
SGC-7901 (Gastric Cancer)18.9 ± 1.5[4]
Ivangustin HEp2 (Laryngeal Cancer)3.9 ± 0.4[4]
SGC-7901 (Gastric Cancer)4.2 ± 0.5[4]
HCT116 (Colon Cancer)5.8 ± 0.6[4]
1β-hydroxyalantolactone HEp2 (Laryngeal Cancer)2.1 ± 0.2[4]
SGC-7901 (Gastric Cancer)2.5 ± 0.3[4]
HCT116 (Colon Cancer)3.1 ± 0.3[4]

Note: A lower IC50 value indicates higher cytotoxic activity.

One study noted that Neobritannilactone B (this compound) and acetyl neobritannilactone B were more potent inducers of apoptosis in COLO 205, HT-29, AGS, and HL-60 cells compared to neobritannilactone A and 6β-O-(2-methylbutyryl)britannilactone, although specific IC50 values for apoptosis induction were not provided.[5]

Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundAssayCell LineIC50 (µM)Reference
Inulabritanoid A (Dimer) NO ProductionRAW264.73.65[6]
Inulabritanoid B (Dimer) NO ProductionRAW264.75.48[6]
1-O-acetylbritannilactone (ABL) NO ProductionRAW264.70.23 ± 0.02[7]
PGE2 ProductionRAW264.70.27 ± 0.02[7]
Ergolide NO ProductionRAW264.71.95[7]
PGE2 ProductionRAW264.73.0[7]

Note: A lower IC50 value indicates higher anti-inflammatory activity.

Signaling Pathways

The biological activities of Inula britannica sesquiterpenoids are exerted through the modulation of various cellular signaling pathways. While the specific pathways for this compound are still under investigation, vendor information suggests its involvement in inflammatory and apoptotic pathways.[8] The pathways for other related compounds are better characterized. For instance, dimeric sesquiterpenoids from Inula britannica have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[6] Another study revealed that certain sesquiterpenoids from this plant can modulate the MAPK/AP-1 pathway, which is involved in immune responses.[9]

general_experimental_workflow General Experimental Workflow for Comparing Sesquiterpenoids cluster_isolation Compound Isolation & Preparation cluster_assays Biological Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Comparison plant Inula britannica Plant Material extract Crude Extract plant->extract compounds Isolated Sesquiterpenoids (this compound, ABL, etc.) extract->compounds cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) compounds->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway ic50 IC50 Value Calculation cytotoxicity->ic50 anti_inflammatory->pathway anti_inflammatory->ic50 comparison Comparative Analysis pathway->comparison ic50->comparison

General workflow for comparing sesquiterpenoids.

nf_kb_inhibition_pathway Inhibition of NF-κB Pathway by Sesquiterpenoid Dimers lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->genes Induces sesquiterpenoid Sesquiterpenoid Dimers (e.g., Inulabritanoid A) sesquiterpenoid->ikk Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Sample Preparation: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with the test compounds.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific PGE2 ELISA kit. This typically involves adding the supernatant and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with anti-PGE2 antibody.

  • Competitive Binding: The sample PGE2 and the HRP-labeled PGE2 compete for binding to the antibody.

  • Washing and Substrate Addition: After incubation, wash the plate to remove unbound reagents and add a substrate solution.

  • Color Development and Measurement: The substrate reacts with the bound HRP to produce a color change, which is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

  • Cell Lysis: Treat cancer cells with the sesquiterpenoid compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Conclusion

The available data suggests that sesquiterpenoids from Inula britannica are a promising source of bioactive compounds with potential applications in cancer and inflammatory disease research. This compound, a sesquiterpenoid dimer, has demonstrated notable cytotoxicity against breast cancer cells. However, direct comparative studies with a broad range of other sesquiterpenoids from the same plant, conducted under uniform experimental conditions, are needed to definitively establish its relative potency. Monomeric sesquiterpenoids like 1-O-acetylbritannilactone have shown potent anti-inflammatory activity, in some cases with sub-micromolar IC50 values. Further research is warranted to fully elucidate the mechanisms of action of this compound and to comprehensively evaluate its therapeutic potential in comparison to other structurally related compounds from Inula britannica.

References

A Comparative Analysis of the Anti-inflammatory Effects of Dihydrolactone B and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Dihydrolactone B, a promising natural compound, against established anti-inflammatory agents, Dexamethasone and Indomethacin. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to offer an objective evaluation for research and development purposes.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of Dihydrolactone B was evaluated and compared to Dexamethasone and Indomethacin based on their half-maximal inhibitory concentration (IC50) for key inflammatory mediators. The data, summarized in the table below, is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research.

CompoundTarget MediatorIC50 Value (µM)Cell Type
Dehydrocostus Lactone Nitric Oxide (NO)2.283RAW 264.7
TNF-α2.06Not Specified
NLRP3 Inflammasome0.0254Mouse/Human Macrophages
Dexamethasone Glucocorticoid Receptor0.038Not Specified
TNF-αPotent InhibitionRAW 264.7
IL-6Potent InhibitionRAW 264.7
Indomethacin TNF-α143.7RAW 264.7
IL-6InhibitionPreterm Newborn Mononuclear Cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For inflammatory stimulation, cells are pre-treated with varying concentrations of Dihydrolactone B, Dexamethasone, or Indomethacin for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.

Nitric Oxide (NO) Assay (Griess Assay)

Nitrite (B80452) accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

  • Collect 100 µL of culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of standards and diluted samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until color develops.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB Signaling Pathway

The activation of the NF-κB pathway is assessed by measuring the phosphorylation and degradation of key signaling proteins.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IKKα/β, IκBα, phospho-p65, and p65 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Mechanism of Action: Signaling Pathways

Dihydrolactone B exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Inflammatory Marker Measurement RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Dihydrolactone B Dihydrolactone B Dexamethasone Dexamethasone Indomethacin Indomethacin NO Assay (Griess) NO Assay (Griess) Dihydrolactone B->NO Assay (Griess) Western Blot (NF-κB) Western Blot (NF-κB) Dihydrolactone B->Western Blot (NF-κB) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Dexamethasone->ELISA (TNF-α, IL-6) Indomethacin->ELISA (TNF-α, IL-6) NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK IkBa IκBα IKK_complex->IkBa P NFkB_IkBa NF-κB-IκBα IkBa->NFkB_IkBa IkBa_degradation IkBa->IkBa_degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation NFkB_IkBa->NFkB Release Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Gene_expression Dihydrolactone_B Dihydrolactone B Dihydrolactone_B->MAPKKK Inhibits Dihydrolactone_B->IKK_complex Inhibits IKKβ

Navigating the Path of Discovery: A Comparative Guide to the Mechanism of Action of Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the current scientific literature is the absence of detailed, publicly available experimental data to definitively elucidate the mechanism of action for Dibritannilactone B. This sesquiterpenoid lactone, isolated from Inula britannica, is suggested by chemical suppliers to possess anti-inflammatory and anti-cancer properties, likely through the modulation of inflammatory and apoptotic pathways. However, a lack of quantitative data, such as IC50 values and specific molecular targets, prevents a direct cross-validation of its biological activities.

This guide addresses this knowledge gap by proposing a hypothetical mechanism of action for this compound, based on the known activities of structurally related sesquiterpenoid lactones. We will use the well-characterized compound Parthenolide as a benchmark to illustrate the experimental data and validation strategies required to substantiate such a mechanism. This comparison will serve as a roadmap for future research into the pharmacological profile of this compound.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Given its classification as a sesquiterpenoid lactone and its purported anti-inflammatory effects, it is plausible that this compound, like many compounds in its class, exerts its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, cell survival, and proliferation. The proposed mechanism posits that this compound targets and inhibits the IκB kinase (IKK) complex, a key upstream regulator of NF-κB. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Comparative Analysis: this compound vs. Parthenolide

To provide a tangible framework for future studies, we compare the (hypothetical) properties of this compound with the experimentally determined data for Parthenolide, a well-documented NF-κB inhibitor.

Table 1: Comparative Biological Activity
ParameterThis compound (Hypothetical)Parthenolide (Experimental Data)Citation
Target Pathway NF-κB SignalingNF-κB Signaling[1](2--INVALID-LINK--
Molecular Target IκB Kinase (IKK) ComplexIκB Kinase (IKK) Complex[1](--INVALID-LINK--)
IC50 (NF-κB Inhibition) To be determined~5 µM (in various cell lines)[3](--INVALID-LINK--)
IC50 (Cytotoxicity) To be determined6-9 µM (MCF-7 & MDA-MB-231 breast cancer cells)[4](--INVALID-LINK--)
IC50 (Cytotoxicity) To be determined8.42 µM (SiHa cervical cancer cells)[3](--INVALID-LINK--)
IC50 (Cytotoxicity) To be determined9.54 µM (MCF-7 breast cancer cells)[3](--INVALID-LINK--)

Visualizing the Mechanism and Experimental Workflow

To further clarify the proposed mechanism and the necessary steps for its validation, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα Dibritannilactone_B This compound Dibritannilactone_B->IKK_Complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Hypothetical signaling pathway of this compound.

G cluster_invitro In Vitro Validation Start Hypothesis: This compound inhibits NF-κB Cytotoxicity 1. Cytotoxicity Assays (e.g., MTT Assay) Start->Cytotoxicity Reporter_Assay 2. NF-κB Reporter Assay (e.g., Luciferase) Cytotoxicity->Reporter_Assay Western_Blot 3. Western Blot Analysis (p-IκBα, IκBα) Reporter_Assay->Western_Blot EMSA 4. EMSA for NF-κB DNA Binding Western_Blot->EMSA IKK_Assay 5. In Vitro Kinase Assay (IKK Activity) EMSA->IKK_Assay Data_Analysis Comparative Data Analysis IKK_Assay->Data_Analysis Conclusion Mechanism of Action Validated/Refuted Data_Analysis->Conclusion

Proposed experimental workflow for cross-validation.

Detailed Experimental Protocols for Cross-Validation

To validate the proposed mechanism of action for this compound, a series of experiments are required. The following protocols are based on established methods used for studying NF-κB inhibitors like Parthenolide.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration range at which this compound affects cell viability and to establish non-toxic concentrations for subsequent mechanistic assays.

  • Methodology:

    • Seed cells (e.g., HEK293, HeLa, or relevant cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5](--INVALID-LINK--)

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.(--INVALID-LINK--)

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5](--INVALID-LINK--)

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

NF-κB Reporter Gene Assay
  • Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Use a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).[6](--INVALID-LINK--)

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB-mediated transcription.

Western Blot Analysis for IκBα Phosphorylation and Degradation
  • Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα.

  • Methodology:

    • Culture cells and pre-treat with this compound before stimulating with TNF-α for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Prepare cytoplasmic protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7](--INVALID-LINK--)

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα. A β-actin antibody should be used as a loading control.[1](--INVALID-LINK--)

    • Visualize the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

    • Inhibition of IκBα phosphorylation and a reduction in its degradation in the presence of this compound would support the proposed mechanism.

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.

  • Methodology:

    • Treat cells with this compound, followed by stimulation with TNF-α.

    • Prepare nuclear extracts from the treated cells.[1](--INVALID-LINK--)

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB consensus binding site.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging.

    • A decrease in the intensity of the shifted band (the NF-κB-DNA complex) in samples treated with this compound indicates reduced NF-κB DNA binding.[8](--INVALID-LINK--)

In Vitro IκB Kinase (IKK) Assay
  • Objective: To determine if this compound directly inhibits the enzymatic activity of the IKK complex.

  • Methodology:

    • Immunoprecipitate the IKK complex from cell lysates using an antibody against one of its subunits (e.g., IKKα or IKKβ).[1](--INVALID-LINK--)

    • Perform an in vitro kinase reaction by incubating the immunoprecipitated IKK complex with a recombinant GST-IκBα substrate and [γ-³²P]ATP in the presence or absence of this compound.[1](--INVALID-LINK--)

    • Separate the reaction products by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.

    • A reduction in the phosphorylation of the substrate in the presence of this compound would indicate direct inhibition of IKK activity.

Conclusion

While this compound presents potential as a novel therapeutic agent, a thorough and systematic investigation into its mechanism of action is imperative. The proposed cross-validation strategy, using the well-established NF-κB inhibitor Parthenolide as a guide, provides a clear and actionable framework for researchers. By employing the detailed experimental protocols outlined above, the scientific community can work towards elucidating the precise molecular targets of this compound, thereby validating its therapeutic potential and paving the way for its future development.

References

A Framework for Unraveling the Structure-Activity Relationship of Dibritannilactone B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases reveals that specific data on the structure-activity relationship (SAR) of Dibritannilactone B analogues is scarce. The chemical structure and detailed biological data for this compound itself are not widely disclosed in peer-reviewed publications, and there are inconsistencies regarding its associated CAS number (1829580-18-8).[1][2] This guide, therefore, presents a framework for conducting and evaluating the SAR of this compound analogues, drawing parallels from structurally related sesquiterpene lactones, a class of natural products known for a wide range of biological activities.[3]

This document provides a template for data presentation, detailed experimental protocols for relevant bioassays, and visualizations of potential mechanisms and workflows to guide future research in this area.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of potential this compound analogues, all quantitative data should be summarized in structured tables. The following templates are provided for organizing cytotoxicity and anti-inflammatory data.

Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines

CompoundModification from this compoundIC₅₀ (µM) vs. Cell Line A (e.g., A549 - lung carcinoma)[3][4]IC₅₀ (µM) vs. Cell Line B (e.g., MCF-7 - breast adenocarcinoma)[3]IC₅₀ (µM) vs. Non-cancerous Cell Line (e.g., HEK293)[3]
This compound-Data not availableData not availableData not available
Analogue 1e.g., Esterification at C-X
Analogue 2e.g., Epoxidation of double bond
Analogue 3e.g., Substitution on the lactone ring
Positive Controle.g., Doxorubicin

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of this compound Analogues

CompoundModification from this compoundNO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells[5]Inhibition of TNF-α secretion (%) at X µMInhibition of IL-6 secretion (%) at X µM
This compound-10.86 - 49.44[5]Data not availableData not available
Analogue 1e.g., Esterification at C-X
Analogue 2e.g., Epoxidation of double bond
Analogue 3e.g., Substitution on the lactone ring
Positive Controle.g., Dexamethasone

NO (Nitric Oxide), TNF-α (Tumor Necrosis Factor-alpha), and IL-6 (Interleukin-6) are key inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments relevant to the potential bioactivities of this compound and its analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][6]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound analogues (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) for 24, 48, or 72 hours.[4][6]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay assesses the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[5]

  • Pre-treatment: Seed the cells in a 96-well plate. Once adhered, treat the cells with non-toxic concentrations of the this compound analogues for 1 hour.[3]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include negative (no LPS) and positive (LPS only) controls.[3][5]

  • Quantification of NO: Collect the cell culture supernatant. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.[5]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in the LPS-only control cells.[5]

Visualizing Mechanisms and Workflows

Diagrams are indispensable for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) to support the SAR study of this compound analogues.

G Proposed Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK Activates PI3K PI3K receptor->PI3K LPS LPS LPS->receptor DB_analogue This compound Analogue DB_analogue->IKK Inhibits AKT AKT DB_analogue->AKT Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation PI3K->AKT DNA DNA NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway modulated by this compound analogues.

G Experimental Workflow for SAR Studies cluster_synthesis Analogue Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanistic Mechanism of Action Studies A1 Identify Modification Sites on this compound Core A2 Synthesize a Library of Analogues A1->A2 B1 Primary Screening: Cytotoxicity (e.g., MTT Assay) A2->B1 B2 Secondary Screening: Anti-inflammatory (e.g., NO Assay) B1->B2 C1 Determine IC₅₀ Values B2->C1 C2 Structure-Activity Relationship Analysis C1->C2 C2->A1 Feedback for New Designs C3 Identify Lead Compounds C2->C3 D1 Target Identification C3->D1 D2 Signaling Pathway Analysis (e.g., Western Blot) D1->D2

Caption: General experimental workflow for a structure-activity relationship study.

References

The Efficacy of Dibritannilactone B's Close Relative, Britannin, Across Diverse Cancer Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer potential of Britannin, a structurally similar compound to Dibritannilactone B, reveals significant efficacy across a range of cancer types, primarily through the modulation of key signaling pathways. Due to the limited availability of specific research on this compound, this guide focuses on the extensive experimental data available for Britannin to provide a comparative overview for researchers, scientists, and drug development professionals.

Britannin (BRT), a pseudoguaianolide (B12085752) sesquiterpene lactone isolated from plants of the Inula genus, has demonstrated notable anti-tumor activities in both laboratory settings and animal models.[1] Its efficacy stems from its ability to interfere with critical cellular processes that drive cancer progression, including cell proliferation, survival, and migration.[2] This is achieved by modulating multiple signaling pathways, most notably the NF-κB, Keap1-Nrf2, and HIF-1α pathways.[2]

In Vitro Efficacy: A Broad Spectrum of Activity

Britannin has shown potent cytotoxic effects against a variety of human cancer cell lines, as evidenced by its half-maximal inhibitory concentration (IC50) values. These values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key indicator of a compound's potency.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MCF-79.6[2]
MDA-MB-4686.8[2]
Gastric Cancer BGC-8234.999[1]
SGC-79012.243[1]
Liver Cancer HepG26.006 - 6.9[1][2]
BEL-74022.702[1][3]
HuH-78.81 (48h)[1]
SMMC-77218.12 (48h)[1]
Pancreatic Cancer PANC-11.348 - 40[1][4]
AsPC-130[1]
MIA PaCa-23.104[4]
BxPC-33.367[4]
Colon Cancer HT-293.9[1]

In Vivo Efficacy: Significant Tumor Growth Inhibition in Preclinical Models

The anti-cancer activity of Britannin has been further substantiated in in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies demonstrate the compound's ability to suppress tumor growth in a living organism.

Cancer TypeXenograft ModelDosage and AdministrationObserved EffectReference
Hepatocellular Carcinoma HepG27.5, 15, and 30 mg/kg, daily intraperitoneal injectionDose-dependent reduction in tumor growth.[2]
BEL-7402Not specifiedMarkedly reduced tumor size.[2]
Colon Cancer HCT11615 mg/kg, every 3 days for ~1 monthComplete abolishment of tumor growth.[2]
Pancreatic Cancer PANC-15 and 10 mg/kg, repeated treatmentFirm antitumor activity observed.[2]
Gastric Cancer BGC-823Not specifiedReduction in tumor growth.[2]

Key Signaling Pathways Modulated by Britannin

Britannin's anticancer effects are mediated through its interaction with several crucial signaling pathways that are often dysregulated in cancer.

experimental_workflow General Experimental Workflow for Evaluating Anticancer Efficacy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2, PANC-1) treatment Treatment with Britannin (various conc.) cell_culture->treatment mtt_assay Cell Viability Assay (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_rate Quantify Apoptosis apoptosis_assay->apoptosis_rate pathway_proteins Analyze Pathway Proteins (NF-kB, Nrf2, HIF-1α) western_blot->pathway_proteins tgi Calculate Tumor Growth Inhibition (%) xenograft Xenograft Model Establishment (e.g., Nude Mice) treatment_in_vivo Britannin Administration (e.g., i.p. injection) xenograft->treatment_in_vivo tumor_measurement Tumor Growth Monitoring treatment_in_vivo->tumor_measurement tumor_measurement->tgi histology Histological Analysis tumor_measurement->histology

General workflow for preclinical evaluation of anticancer compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Britannin has been shown to inhibit the NF-κB pathway, contributing to its anti-tumor effects.[2]

NF_kB_Pathway Britannin's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Britannin Britannin IKK IKK Complex Britannin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes

Britannin inhibits NF-κB signaling, a key cancer pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. While activation of Nrf2 can be protective in normal cells, in cancer cells, it can promote survival and drug resistance. Britannin has been reported to modulate this pathway, which may contribute to its anticancer activity.[2]

Keap1_Nrf2_Pathway Modulation of the Keap1-Nrf2 Pathway by Britannin cluster_cytoplasm Cytoplasm Britannin Britannin Keap1 Keap1 Britannin->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Leads to Nrf2_active Active Nrf2 Nrf2->Nrf2_active Accumulates as Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Target Gene Expression (Cytoprotective Genes) ARE->Gene_Expression Promotes

Britannin's interaction with the Keap1-Nrf2 pathway.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. HIF-1α promotes angiogenesis and metabolic adaptation. Britannin has been shown to inhibit HIF-1α, thereby counteracting these pro-tumorigenic processes.[2]

HIF1a_Pathway Britannin's Inhibition of the HIF-1α Signaling Pathway cluster_cytoplasm Cytoplasm Britannin Britannin HIF1a HIF-1α Britannin->HIF1a Inhibits Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression (Angiogenesis, Glycolysis) HRE->Gene_Expression Promotes

Britannin's inhibitory effect on the HIF-1α pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Britannin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Britannin (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

In Vivo Xenograft Model

This protocol outlines the general procedure for establishing and using a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Britannin.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Britannin is administered at specified doses and schedules (e.g., intraperitoneal injection daily or every few days). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI), calculated as: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%.

  • Histological Analysis: At the end of the study, tumors and major organs may be harvested for histological and immunohistochemical analysis to assess cell death, proliferation, and the expression of relevant biomarkers.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

  • Cell Lysis: Cancer cells, treated with and without Britannin, are lysed to extract total cellular proteins. For analysis of NF-κB activation, nuclear and cytoplasmic fractions may be separated.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p65, phospho-p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

References

A Head-to-Head Comparison of Dibritannilactone B with Standard-of-Care Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. While its chemical structure has been identified, publicly available, peer-reviewed research on its specific biological activities and mechanism of action is currently unavailable. This guide addresses the significant information gap by providing a hypothetical head-to-head comparison with standard-of-care drugs in potential therapeutic areas like oncology and inflammatory diseases.

Due to the lack of direct data, this guide utilizes Britannin , a structurally related and well-researched sesquiterpene lactone from the same plant genus, as a proxy to illustrate the type of data required for a meaningful comparison. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the current knowledge gaps and outlining a framework for future investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a natural product classified as a sesquiterpenoid lactone, a class of compounds known for a wide range of biological activities. It is isolated from Inula britannica, a plant with a history in traditional medicine. General information suggests potential roles in modulating cellular pathways related to inflammation and apoptosis. However, there is a critical lack of specific, quantitative data (such as IC50 or EC50 values) and detailed experimental protocols in the public domain to substantiate these claims. Further foundational research is imperative to elucidate its precise biological functions.

Potential Therapeutic Areas and Standard-of-Care

Based on the activities of related compounds like Britannin, the primary therapeutic areas of interest for this compound are oncology and inflammatory diseases.

  • Oncology: Diffuse Large B-Cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma. The standard frontline treatment for most patients is the chemoimmunotherapy regimen R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).[1][2][3] This regimen can achieve a cure in approximately two-thirds of patients.[2]

  • Inflammatory Disease: Rheumatoid Arthritis (RA) is a systemic inflammatory autoimmune disease. The standard of care involves early treatment with disease-modifying antirheumatic drugs (DMARDs), with Methotrexate typically being the first-line agent.[4][5] It is often used in combination with other DMARDs or biologic agents to control disease activity and prevent joint damage.[6][7]

Head-to-Head Comparison: A Data-Driven Perspective

The following tables compare the proxy compound, Britannin, with standard-of-care drugs. The data for this compound is marked as "Not Available" to underscore the need for future research.

Table 1: Comparison in Oncology (vs. R-CHOP for DLBCL)
FeatureThis compoundBritannin (Proxy Compound)R-CHOP (Standard of Care)
Mechanism of Action Not AvailableMulti-targeted: Inhibits NF-κB, Keap1-Nrf2, and PI3K/Akt pathways; induces apoptosis via the mitochondrial pathway; modulates the c-Myc/HIF-1α signaling axis.[8][9][10]Combination therapy: Rituximab targets CD20 on B-cells; CHOP components are cytotoxic agents that interfere with DNA synthesis and cell division.[2][11]
Reported Efficacy Not AvailableIn Vitro: IC50 = 6.8 µM (MDA-MB-468 breast cancer cells), 9.6 µM (MCF-7 breast cancer cells), 6.9 µM (HepG2 liver cancer cells).[8] In Vivo: Reduced tumor growth in mice at 7.5-30 mg/kg.[8]Cures approximately 60-70% of patients with advanced-stage disease.[1]
Administration Not AvailableInvestigational (Intraperitoneal in animal models).[8]Intravenous infusion.[2]
Table 2: Comparison in Inflammatory Disease (vs. Methotrexate for RA)
FeatureThis compoundBritannin (Proxy Compound)Methotrexate (Standard of Care)
Mechanism of Action Not AvailablePotent inhibitor of the NLRP3 inflammasome, which blocks the maturation and secretion of pro-inflammatory cytokines like IL-1β.[12][13] It also shows anti-inflammatory effects via NF-κB and MAPK inactivation.[13]Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects. It interferes with purine (B94841) and pyrimidine (B1678525) synthesis.
Reported Efficacy Not AvailableIn Vitro: IC50 = 3.63 µM for NLRP3 inflammasome inhibition in macrophages.[12] In Vivo: At 20 mg/kg (i.p.), significantly alleviates MSU-induced gouty arthritis and LPS-induced acute lung injury in mice.[12][14]First-line DMARD that effectively reduces disease activity and slows radiographic progression in RA.[4][7]
Administration Not AvailableInvestigational (Intraperitoneal in animal models).[12]Oral or subcutaneous injection.[5]

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the potential mechanisms of action for this compound based on data from Britannin, alongside a general experimental workflow.

Hypothetical Anti-Cancer Signaling Pathway of this compound Dibritannilactone_B This compound ROS ↑ Reactive Oxygen Species (ROS) Dibritannilactone_B->ROS Inhibits/Activates PI3K_Akt PI3K/Akt Pathway Dibritannilactone_B->PI3K_Akt Inhibits/Activates NF_kB NF-κB Pathway Dibritannilactone_B->NF_kB Inhibits/Activates Mitochondria Mitochondria ROS->Mitochondria Triggers dysfunction Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition leads to NF_kB->Apoptosis Inhibition leads to Mitochondria->Apoptosis Induces Hypothetical Anti-Inflammatory Signaling Pathway of this compound Dibritannilactone_B This compound NLRP3 NLRP3 NACHT domain Dibritannilactone_B->NLRP3 Binds to & Inhibits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1B Pro-IL-1β → IL-1β (Mature Cytokine) Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation General Experimental Workflow for Compound Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Isolation Isolation & Purification from Inula britannica Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism Toxicity Acute Toxicity Study (LD50) Mechanism->Toxicity Efficacy Efficacy Models (e.g., Xenograft) Toxicity->Efficacy

References

Assessing the Selectivity of Dibritannilactone B: A Framework for Target Identification and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature currently lacks specific data on the molecular targets and biological selectivity of Dibritannilactone B. This guide provides a hypothetical framework for assessing the selectivity of a novel compound like this compound, using established methodologies and contextual information from related natural products. The data presented herein is illustrative and not experimental.

This compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1] Like other compounds in its class, it is under preliminary investigation for its potential anti-inflammatory and anti-cancer properties, which are likely mediated by the modulation of key cellular signaling pathways involved in inflammation and apoptosis.[1][2] However, a significant gap exists in the literature, with no peer-reviewed studies detailing its specific molecular targets, binding affinities, or selectivity profiles.[1]

This guide outlines a comprehensive approach for researchers to characterize the selectivity of this compound or similar novel compounds. We present hypothetical data in the formats requested to serve as a template for future studies and detail the necessary experimental protocols to generate such data.

Hypothetical Selectivity Profile of this compound

To assess selectivity, a compound's activity must be measured against a panel of primary targets and off-targets. For a compound with purported anti-cancer and anti-inflammatory effects, this would typically involve screening against various protein kinases and evaluating its cytotoxic effects on different cell lines.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates how the selectivity of this compound could be compared against a panel of kinases, with "Compound X" representing an alternative sesquiterpenoid lactone. A lower IC₅₀ value indicates higher potency. The selectivity index can be calculated by comparing the IC₅₀ for the primary target against off-targets.

Target KinaseThis compound (IC₅₀, µM)Compound X (IC₅₀, µM)
Primary Target Family (e.g., IKK)
IKKβ0.85.2
Off-Target Panel
MAPK1> 100> 100
PI3Kα15.625.1
AKT145.288.9
CDK2> 10095.4
SRC22.843.7

Table 2: Hypothetical Cytotoxicity and Therapeutic Index

This table demonstrates how to present the cytotoxic activity of this compound against various cancer cell lines and a non-cancerous cell line to determine its therapeutic window. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI is desirable.

Cell LineCell TypeThis compound (IC₅₀, µM)Compound X (IC₅₀, µM)Selectivity Index (this compound)
A549Lung Carcinoma5.512.39.8
MCF-7Breast Carcinoma8.218.96.6
HCT116Colon Carcinoma4.19.813.2
HEK293Normal Kidney54.175.6-

Experimental Protocols

Detailed and reproducible protocols are critical for validating selectivity. The following are generalized methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, and a luminescence-based kinase activity kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding a concentration of ATP appropriate for the specific kinase (often the Kₘ value).

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a luciferase/luciferin reaction that generates a luminescent signal inversely proportional to kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cultured cells.

  • Reagents: Cancer and normal cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

    • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC₅₀ values by plotting percent viability against the logarithm of compound concentration and fitting the curve using non-linear regression.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Selectivity Profiling cluster_mechanism Phase 3: Mechanism of Action a Compound Isolation (this compound) b High-Throughput Screening (e.g., Phenotypic Screen) a->b c Affinity Chromatography or Chemical Proteomics b->c d Identification of Binding Proteins (Mass Spectrometry) c->d e In Vitro Validation (Biochemical Assays) d->e f Broad Kinase Panel Screening (>400 Kinases) e->f g Cell-Based Target Engagement (e.g., CETSA) e->g h Cytotoxicity Profiling (Cancer vs. Normal Cells) e->h i Pathway Analysis (Western Blot, Reporter Assays) f->i h->i j In Vivo Efficacy Studies (Xenograft Models) i->j

Caption: A generalized workflow for target identification and selectivity profiling of a novel compound.

Many anti-inflammatory and anti-cancer natural products function by inhibiting the NF-κB signaling pathway.

G Stimulus Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation DB_B This compound (Hypothetical Target) DB_B->IKK Inhibits NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Sequesters NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocates Genes Pro-inflammatory & Pro-survival Genes NFkB_nucleus->Genes Induces Transcription Nucleus Nucleus G Stress Cellular Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Stress->BaxBak Activates DB_B This compound DB_B->Bcl2 Inhibits? Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms Pore CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome (Apaf-1, Cas9) CytC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Cleaves Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Navigating the Pharmacokinetic Landscape of Dibritannilactone B Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the pharmacokinetic profiles of novel therapeutic candidates is fundamental to successful drug development. This guide provides a framework for comparing the pharmacokinetic properties of Dibritannilactone B derivatives, offering insights into essential experimental data and methodologies for researchers, scientists, and drug development professionals. While specific pharmacokinetic data for this compound derivatives is not yet publicly available, this document serves as a template for conducting and evaluating such studies.

This compound, a sesquiterpenoid lactone isolated from Inula britannica, has garnered interest for its potential therapeutic applications.[1] As with many natural products, the journey from a promising compound to a viable drug candidate involves extensive preclinical evaluation, with pharmacokinetics playing a pivotal role. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule determine its concentration and duration in the body, which in turn dictates its efficacy and potential toxicity.

This guide outlines the key pharmacokinetic parameters that must be assessed and provides standardized protocols for their determination, enabling a robust comparison between different this compound derivatives.

Comparative Pharmacokinetic Profiles

A direct comparison of key pharmacokinetic parameters is essential for selecting the most promising drug candidates for further development. The following table presents a hypothetical comparison of three this compound derivatives (DB-1, DB-2, and DB-3) following intravenous (IV) and oral (PO) administration in a rodent model.

ParameterDerivativeIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
AUC (0-inf) (ng·h/mL) DB-112503100
DB-211804250
DB-313202800
Cmax (ng/mL) DB-1450620
DB-2430850
DB-3480550
Tmax (h) DB-10.251.0
DB-20.250.5
DB-30.251.5
t1/2 (h) DB-12.53.0
DB-22.32.8
DB-32.63.2
CL (L/h/kg) DB-10.80-
DB-20.85-
DB-30.76-
Vd (L/kg) DB-12.9-
DB-22.8-
DB-32.9-
F (%) DB-1-24.8
DB-2-36.0
DB-3-21.2

Key:

  • AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure.

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2: Elimination half-life, the time required for the plasma concentration to decrease by half.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (%): Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols

The generation of reliable pharmacokinetic data hinges on well-defined and consistently executed experimental protocols. The following methodologies are standard for preclinical in vivo pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, the this compound derivative is typically dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400. The formulation is administered as a bolus injection via the tail vein.

    • For oral (PO) administration, the derivative is often suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

  • Dosing:

    • IV dose: A low dose (e.g., 1-2 mg/kg) is used to assess clearance and volume of distribution.

    • PO dose: A higher dose (e.g., 5-10 mg/kg) is used to determine oral absorption and bioavailability.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Plasma samples are prepared for analysis using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances. An internal standard is added to all samples and calibration standards to ensure accuracy and precision.

  • Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The analyte is separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its internal standard.

  • Data Analysis: The concentration of the this compound derivative in each plasma sample is determined from a calibration curve constructed using standards of known concentrations. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study, from compound administration to data analysis.

G cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal_prep Animal Acclimatization & Preparation dosing Drug Administration (IV & PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Plasma Sample Preparation processing->sample_prep Samples to Bioanalysis lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification using Calibration Curve lcms->quant data_input Plasma Concentration-Time Data Input quant->data_input Concentration Data pk_calc Calculation of PK Parameters (NCA) data_input->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow of a preclinical pharmacokinetic study.

Conclusion

The successful advancement of this compound derivatives as potential therapeutic agents is contingent upon a thorough understanding of their pharmacokinetic profiles. By employing standardized and rigorous experimental protocols, researchers can generate high-quality, comparable data on the ADME properties of these novel compounds. This comparative approach will enable the rational selection of candidates with favorable pharmacokinetic characteristics, ultimately increasing the probability of success in later stages of drug development. The framework presented in this guide provides a clear path for these critical investigations.

References

Independent Verification of Published Dibritannilactone B Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the currently available data on Dibritannilactone B, a sesquiterpenoid dimer isolated from Inula britannica.[1][2][3] Due to the limited availability of peer-reviewed publications on this compound, this document aims to objectively present the existing information, offer a comparative context with related compounds, and provide standardized experimental protocols for independent verification of its purported biological activities.

Overview of this compound

This compound is a natural product of interest for its potential therapeutic properties, particularly in the areas of inflammation and oncology.[1][2] However, a comprehensive search of scientific literature reveals a significant scarcity of detailed, peer-reviewed data.[2][4][5] Much of the available information is sourced from chemical suppliers and lacks the rigorous validation typically found in academic publications.[2] It is crucial for researchers to note that the CAS number for this compound (1829580-18-8) has, in some instances, been associated with a different chemical structure, necessitating careful verification of any obtained samples.[2]

Comparative Analysis of Biological Activity

Given the absence of extensive data for this compound, a comparative analysis with a structurally related and more thoroughly investigated compound, Britannin, can provide a valuable frame of reference. Britannin is also a sesquiterpenoid lactone isolated from Inula species and has demonstrated notable anti-inflammatory and anti-cancer activities.[6]

Data Presentation

The following tables summarize the available quantitative data for this compound and comparative data for Britannin.

Table 1: Anti-Inflammatory Activity of this compound

CompoundAssayCell LineIC50 (µM)Source
This compoundNitric Oxide (NO) InhibitionRAW 264.7 Macrophages10.86 - 49.44[1]

Note: The IC50 range suggests moderate activity, but the primary source of this data is not a peer-reviewed publication.

Table 2: Comparative Anti-Cancer Activity of Britannin

CompoundCell LineAssayIC50 (µM)Source
BritanninVarious Cancer Cell LinesCytotoxicity (e.g., MTT)Data available in cited literature[6]

Note: Researchers are encouraged to consult the primary literature for specific IC50 values of Britannin against various cancer cell lines.

Experimental Protocols for Data Verification

To facilitate independent verification of the purported bioactivities of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.[4]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.[4]

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated, untreated cells. Determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its isolation.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO DibritannilactoneB This compound DibritannilactoneB->IKK inhibits

Caption: Proposed anti-inflammatory pathway of this compound.

Plant Inula britannica (Aerial Parts) Extraction Extraction (e.g., with Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition Fractions Bioactive Fractions Partition->Fractions ColumnChrom Column Chromatography (Silica Gel, Sephadex) Fractions->ColumnChrom PurifiedFractions Purified Fractions ColumnChrom->PurifiedFractions HPLC HPLC PurifiedFractions->HPLC DibritannilactoneB This compound HPLC->DibritannilactoneB

Caption: General workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic value, but there is a clear need for more rigorous scientific investigation to substantiate the claims made by chemical suppliers. The lack of a published total synthesis route currently limits its broader investigation.[1] Future research should focus on the complete structural elucidation, total synthesis, and comprehensive biological evaluation of this compound using standardized assays, such as those described in this guide. The development of a scalable synthetic route would be a critical step to enable in-depth studies of its mechanism of action and potential as a drug lead.[1] Researchers are advised to exercise caution and perform thorough analytical verification of any materials purported to be this compound.

References

Comparative Transcriptomic Analysis of Dibritannilactone B: A Methodological Guide and Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, publicly available, peer-reviewed studies detailing the specific transcriptomic effects of Dibritannilactone B are limited. The following guide is presented as a comprehensive methodological framework for researchers aiming to conduct such a study. The experimental data, pathway analyses, and visualizations are hypothetical examples based on the known activities of similar sesquiterpene lactones and are intended to serve as a template for future research.

Introduction

This compound is a sesquiterpene lactone isolated from the plant Inula britannica.[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and apoptotic effects.[2][3] It is hypothesized that this compound may modulate cellular pathways related to inflammation and apoptosis by interacting with signaling molecules and transcription factors that regulate gene expression.[1] Comparative transcriptomics, using techniques like RNA sequencing (RNA-seq), is a powerful approach to elucidate the compound's mechanism of action by providing a global view of the changes in gene expression it induces.[4] This guide outlines a robust experimental design, data analysis pipeline, and hypothetical results for a comparative transcriptomic study of this compound-treated cells.

Experimental Protocols

A successful RNA-seq experiment requires careful planning from sample preparation to data analysis.[1][5] The following protocols describe a generalized workflow for investigating the transcriptomic effects of this compound on a cancer cell line (e.g., Jurkat T cells, a common model for apoptosis studies).[6]

1. Cell Culture and Treatment

  • Cell Line: Human Jurkat T lymphocyte cells.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in multiple flasks.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat cells with this compound at a final concentration (e.g., 10 µM, to be determined by prior cytotoxicity assays) or with a vehicle control (0.1% DMSO).

    • Incubate the cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late transcriptional responses.[7]

    • For each time point and treatment condition (this compound vs. Vehicle), prepare at least three biological replicates.[8]

2. RNA Extraction and Quality Control

  • Extraction: Harvest cells by centrifugation and extract total RNA using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[9]

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for library preparation.

3. RNA-Seq Library Preparation and Sequencing

  • Library Preparation:

    • From 1 µg of total RNA, purify poly(A)-containing mRNA molecules using oligo(dT)-attached magnetic beads.[9]

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to enrich for adapter-ligated fragments.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq or similar high-throughput platform, generating paired-end reads of 150 bp.[10]

4. Bioinformatic Data Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Trim adapter sequences and low-quality bases using Trimmomatic. Align the trimmed reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis: Use DESeq2 or edgeR to normalize the raw counts and perform DGE analysis between this compound-treated and vehicle-control samples at each time point.[10] Genes with a False Discovery Rate (FDR) < 0.05 and a |log₂(Fold Change)| ≥ 1 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes (DEGs) using tools like DAVID, Metascape, or clusterProfiler to identify over-represented biological processes and signaling pathways.

Data Presentation

Quantitative data from the transcriptomic analysis should be summarized in clear, comparative tables.

Table 1: Hypothetical Top 10 Differentially Expressed Genes (DEGs) in Jurkat T cells 24h post-Dibritannilactone B Treatment

Gene SymbolGene Namelog₂(Fold Change)p-valueFDR (q-value)Function
Upregulated
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit3.581.2e-154.5e-14Transcription factor, apoptosis
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit3.123.4e-138.1e-12Transcription factor, stress response
DDIT3DNA Damage Inducible Transcript 32.955.6e-121.1e-10ER stress, apoptosis
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.781.8e-113.0e-10Cell cycle arrest, apoptosis
BAXBCL2 Associated X, Apoptosis Regulator2.514.0e-105.5e-09Pro-apoptotic
Downregulated
BCL2BCL2 Apoptosis Regulator-2.892.1e-125.0e-11Anti-apoptotic
CCND1Cyclin D1-2.647.3e-111.3e-09Cell cycle progression
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.451.5e-102.2e-09Cell proliferation, transcription
XIAPX-Linked Inhibitor of Apoptosis-2.208.8e-099.9e-08Inhibits caspases
NFKBIANFKB Inhibitor Alpha-2.052.3e-082.5e-07Inhibits NF-κB signaling

Table 2: Hypothetical KEGG Pathway Enrichment Analysis of DEGs

KEGG Pathway IDPathway DescriptionGene Countp-valueFDR (q-value)
hsa04210Apoptosis451.5e-093.2e-08
hsa04110Cell Cycle382.8e-074.1e-06
hsa04010MAPK signaling pathway525.1e-076.0e-06
hsa04064NF-kappa B signaling pathway301.2e-061.1e-05
hsa04151PI3K-Akt signaling pathway488.9e-067.5e-05

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

G cluster_wet_lab Wet Lab Phase cluster_dry_lab Bioinformatics Phase cell_culture 1. Cell Culture (e.g., Jurkat T cells) treatment 2. Treatment (this compound vs. Vehicle) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction qc1 4. RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep 5. mRNA Library Preparation qc1->library_prep sequencing 6. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing raw_data 7. Raw Sequencing Reads (.fastq) sequencing->raw_data Data Generation qc2 8. Read Quality Control (FastQC, Trimmomatic) raw_data->qc2 alignment 9. Genome Alignment (HISAT2/STAR) qc2->alignment quantification 10. Gene Expression Quantification (featureCounts) alignment->quantification dge 11. Differential Expression Analysis (DESeq2) quantification->dge enrichment 12. Pathway & GO Enrichment Analysis dge->enrichment interpretation 13. Biological Interpretation enrichment->interpretation

Caption: A generalized workflow for a comparative transcriptomics study.

Based on literature for similar sesquiterpene lactones, this compound may induce apoptosis by inhibiting pro-survival signaling pathways like NF-κB and activating stress-response pathways like MAPK.[2][6][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus DBL This compound IKK IKK Complex DBL->IKK Inhibition MAPKKK MAPKKK DBL->MAPKKK Stress Signal IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation AntiApoptotic Anti-Apoptotic Genes (e.g., BCL2, XIAP) Nucleus->AntiApoptotic Transcription ProApoptotic Pro-Apoptotic Genes (e.g., BAX, GADD45A) Nucleus->ProApoptotic Transcription Apoptosis Apoptosis AntiApoptotic->Apoptosis MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 (MAPK) MAPKK->JNK_p38 AP1 AP-1 (Fos/Jun) JNK_p38->AP1 AP1->Nucleus Translocation ProApoptotic->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

References

Safety Operating Guide

Personal protective equipment for handling Dibritannilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dibritannilactone B. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling halogenated organic compounds and sesquiterpenoid lactones of unknown toxicity.[1][2][3]

Pre-Handling Risk Assessment and Chemical Properties

Before commencing any work with this compound, a thorough risk assessment is mandatory. As a brominated organic compound and a sesquiterpenoid lactone, it should be handled as a substance with potential for skin and eye irritation, respiratory effects, and unknown toxicity.[1][2][4]

Chemical and Physical Properties Summary:

PropertyValueSource
CAS Number 1829580-18-8[2][3]
Molecular Formula C34H46O9[2][3]
Molecular Weight 598.72 g/mol [2][3]
Physical Description Powder[2]
Purity >98% (as determined by HPLC)[2]
Source Organism Inula britannica[2][3]

Note: Researchers should exercise caution as the CAS number has been associated with a different chemical entity by at least one vendor.[2] It is crucial to verify the identity of the supplied material.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

Required Personal Protective Equipment (PPE):

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloved chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Immediately change gloves if they become contaminated.
Eyes/Face Chemical safety goggles and face shieldGoggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]
Body Fully-buttoned lab coat or chemical-resistant apron/suitFor larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn over the lab coat.[4]
Respiratory NIOSH-approved respiratorRequired if work cannot be conducted in a certified chemical fume hood.[4] Cartridges should be appropriate for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_area Designate & verify certified fume hood gather_equip Gather & clean all necessary equipment spill_kit Ensure spill kit is accessible weigh Weigh solid using a tared container spill_kit->weigh dissolve Slowly add solvent to solid to avoid splashing handle Perform experimental manipulations decontaminate Decontaminate surfaces & equipment handle->decontaminate wash_hands Wash hands thoroughly after removing gloves dispose Segregate & dispose of waste correctly cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, tips, etc.) waste_container Designated & Labeled 'Halogenated Organic Waste' Container solid_waste->waste_container liquid_waste This compound Solutions liquid_waste->waste_container glass_waste Contaminated Glassware glass_waste->waste_container disposal_path Dispose through Institution's Hazardous Waste Program waste_container->disposal_path

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.